Product packaging for 3-Chlorofuran(Cat. No.:CAS No. 50689-17-3)

3-Chlorofuran

Cat. No.: B3190982
CAS No.: 50689-17-3
M. Wt: 102.52 g/mol
InChI Key: JPPBBGANXNRTBE-UHFFFAOYSA-N
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Description

3-Chlorofuran (CAS 50689-17-3) is an organic compound with the molecular formula C4H3ClO and a molecular weight of 102.52 g/mol . It is classified as a halogenated furan, a class of compounds where a chlorine atom is substituted at the 3-position of the furan heterocycle . This specific substitution pattern makes it a valuable and versatile halogenated heterocyclic building block in synthetic organic chemistry . The compound is a liquid at room temperature, with a boiling point of 77.9°C at 760 mmHg and a density of 1.217 g/cm³ . It has a relatively low flash point of 0.9°C, indicating significant flammability . The structure is characterized by an aromatic five-membered ring containing an oxygen atom, which is less aromatic than benzene, contributing to its high reactivity in various chemical transformations . In research, this compound serves as a key intermediate for constructing complex molecular architectures . The chlorine atom on the furan ring acts as a chemical handle for further functionalization via cross-coupling reactions, enabling the synthesis of more elaborate structures . Halogenated heterocycles like this compound are of paramount importance in the field of medicinal chemistry, as the incorporation of a halogen can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This makes it a relevant precursor in the discovery and development of pharmaceuticals and agrochemicals . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClO B3190982 3-Chlorofuran CAS No. 50689-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H3ClO/c5-4-1-2-6-3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JPPBBGANXNRTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=COC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198728
Record name 3-Chlorofuran
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Molecular Weight

102.52 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50689-17-3
Record name 3-Chlorofuran
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Record name 3-Chlorofuran
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Record name 3-Chlorofuran
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorofuran is a halogenated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and reactivity of this compound. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to serve as a practical resource for researchers in the field.

Introduction

Furan (B31954) and its derivatives are fundamental five-membered heterocyclic scaffolds found in a wide array of natural products and biologically active compounds. The introduction of a halogen atom, such as chlorine, onto the furan ring significantly modifies its chemical reactivity and provides a handle for further functionalization. This compound, in particular, offers a unique substitution pattern that is not as readily accessible as the 2- or 5-positions of the furan ring. This guide aims to consolidate the available information on this compound, with a focus on its synthesis and chemical behavior, to facilitate its application in research and development, especially in the context of drug discovery. Halogenated organic molecules play a crucial role in the pharmaceutical industry, with a significant number of approved drugs containing at least one chlorine atom.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the manipulation of furan precursors or the construction of the furan ring itself. One documented method involves the reaction of the alkali metal salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid with an alkali metal base in water under elevated temperature and pressure.[2]

Synthesis from exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid

This method, detailed in a patent, provides a pathway to 3-halofurans from readily available starting materials.[2] The overall transformation can be visualized as a retro-Diels-Alder reaction coupled with decarboxylation and dehydrohalogenation.

Synthesis of this compound cluster_conditions Reaction Conditions exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid salt exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid salt This compound This compound exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid salt->this compound Reaction Alkali Metal Base Alkali Metal Base Heat, Pressure Heat, Pressure

Caption: Synthetic pathway to this compound.

Experimental Protocol:

A detailed experimental protocol based on the patent literature is as follows:

  • Preparation of the Reactant Mixture: An aqueous solution of an alkali metal salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid is prepared. To this, a solution of an alkali metal base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added.

  • Reaction Conditions: The mixture is heated in a pressure vessel to a temperature between 125 °C and 200 °C. The reaction is maintained at super-atmospheric pressure.[2]

  • Product Isolation: After the reaction is complete, the reaction mixture is cooled. The this compound product is then recovered from the mixture, typically through distillation.

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below for easy reference.

Physical Properties
PropertyValueReference
Molecular Formula C₄H₃ClO[3]
Molecular Weight 102.52 g/mol [3]
Boiling Point Not explicitly found
Density Not explicitly found
Refractive Index Not explicitly found
Spectroscopic Data
SpectroscopyKey Data
¹H NMR Data not explicitly found in a structured format.
¹³C NMR Data not explicitly found in a structured format.
IR Spectroscopy Data not explicitly found in a structured format.
Mass Spectrometry Data not explicitly found in a structured format.

Reactivity of this compound

The reactivity of this compound is influenced by the electron-rich nature of the furan ring and the presence of the electron-withdrawing chlorine atom at the 3-position. This leads to a distinct reactivity profile compared to unsubstituted furan or 2-halofurans.

Electrophilic Substitution

Furan generally undergoes electrophilic substitution preferentially at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. The presence of a deactivating chloro group at the 3-position is expected to decrease the overall reactivity of the ring towards electrophiles. However, electrophilic attack is still anticipated to favor the adjacent 2- and 5-positions.

Electrophilic_Substitution This compound This compound Intermediate_2 Cationic Intermediate (Attack at C2) This compound->Intermediate_2 E+ at C2 Intermediate_5 Cationic Intermediate (Attack at C5) This compound->Intermediate_5 E+ at C5 2-Substituted-3-chlorofuran 2-Substituted-3-chlorofuran Intermediate_2->2-Substituted-3-chlorofuran -H+ 5-Substituted-3-chlorofuran 5-Substituted-3-chlorofuran Intermediate_5->5-Substituted-3-chlorofuran -H+

Caption: Electrophilic substitution of this compound.

Lithiation and Reaction with Electrophiles

Halogen-metal exchange is a common strategy to generate functionalized furans. 3-Bromofuran is known to undergo lithium-halogen exchange with n-butyllithium to form 3-lithiofuran.[] A similar reaction would be expected with this compound, although potentially requiring more forcing conditions. The resulting 3-lithiofuran is a versatile nucleophile that can react with a variety of electrophiles to introduce substituents at the 3-position. It is important to note that 3-lithiofuran can rearrange to the more stable 2-lithiofuran (B141411) at temperatures above -40 °C.[]

Lithiation_Reaction This compound This compound 3-Lithiofuran 3-Lithiofuran This compound->3-Lithiofuran n-BuLi, THF, <-40°C 3-Substituted_Furan 3-Substituted_Furan 3-Lithiofuran->3-Substituted_Furan Electrophile (E+) 2-Lithiofuran 2-Lithiofuran 3-Lithiofuran->2-Lithiofuran > -40°C (Rearrangement)

Caption: Lithiation and subsequent reactions of this compound.

Diels-Alder Reaction

Furan can act as a diene in the Diels-Alder reaction. This compound is also expected to participate in [4+2] cycloadditions with suitable dienophiles. The presence of the chloro substituent may influence the regioselectivity and stereoselectivity of the cycloaddition. For instance, this compound has been shown to react with maleic anhydride (B1165640) in a Diels-Alder fashion.[2]

Diels_Alder_Reaction This compound This compound (Diene) Cycloadduct Cycloadduct This compound->Cycloadduct Dienophile Dienophile Dienophile->Cycloadduct

Caption: Diels-Alder reaction of this compound.

Applications in Drug Development

Conclusion

This compound is a versatile heterocyclic compound with a rich and underexplored chemistry. This guide has provided an overview of its synthesis, properties, and reactivity, highlighting its potential as a building block in organic synthesis and medicinal chemistry. The detailed experimental protocol for its synthesis from a readily available precursor offers a practical starting point for researchers. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive molecules is warranted and holds promise for the development of new therapeutic agents.

References

3-Chlorofuran: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of 3-Chlorofuran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This guide collates available data on its physical and chemical properties, spectral characteristics, and safety information. It also explores its synthetic pathways, chemical reactivity, and potential applications as a building block in the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. The presence of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₃ClO[1]
Molecular Weight 102.52 g/mol [1]
CAS Number 50689-17-3[1]
Appearance Colorless liquidInferred from general properties
Boiling Point 77.9 °C at 760 mmHg
Density 1.217 g/cm³
Refractive Index 1.469
Flash Point 0.9 °C

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

Table 2: Spectral Data of this compound

Spectrum TypeKey Features and Notes
¹H NMR Data not explicitly found in the search results. Expected signals would be in the aromatic region, with splitting patterns characteristic of a 2,3,5-trisubstituted furan.
¹³C NMR References to ¹³C NMR data exist, but specific chemical shifts were not retrieved. The carbon attached to the chlorine atom would show a characteristic downfield shift.
Mass Spectrometry The NIST Mass Spectrometry Data Center provides data for this compound. The mass spectrum would show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) IR spectral data was not explicitly found. Expected characteristic bands would include C-H stretching for the aromatic ring, C-O-C stretching of the furan ring, and a C-Cl stretching vibration.

Synthesis of this compound

The synthesis of 3-substituted furans can be challenging due to the preferential electrophilic substitution and lithiation at the 2- and 5-positions of the furan ring. However, specific methods for the preparation of 3-halofurans have been developed.

Experimental Protocol: Synthesis from a Dihalo-Endoxohexahydrophthalic Acid Salt

A patented method describes the preparation of this compound from an alkali metal or alkaline earth salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid.[2]

  • Reactants : An alkali metal or alkaline earth salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid and an alkali metal or alkaline earth base.[2]

  • Reaction Conditions : The reactants are mixed and heated to a temperature above 100°C.[2]

  • Reaction Outcome : The reaction produces this compound, which is then recovered from the reaction mixture.[2]

  • Note : This process is also applicable for the synthesis of 3-bromofuran (B129083) using the corresponding bromo-substituted starting material.[2]

G start exo-cis-4,5-dichloro-3,6- endoxohexahydrophthalic acid salt reaction Heating (>100°C) start->reaction base Alkali/Alkaline Earth Base base->reaction product This compound reaction->product

Synthesis of this compound.

Chemical Reactivity

The reactivity of the furan nucleus is significantly influenced by substituents. While specific reactivity studies on this compound are not extensively detailed in the provided search results, the general reactivity of furans and halofurans can provide insights.

  • Electrophilic Substitution : The furan ring is generally susceptible to electrophilic attack, preferentially at the α-positions (2 and 5). The presence of an electron-withdrawing chlorine atom at the 3-position would deactivate the ring towards electrophilic substitution.

  • Metallation : Furans can be deprotonated using strong bases like organolithium reagents, typically at the α-positions. 3-Halofurans can undergo metal-halogen exchange. For instance, 3-bromofuran can be converted to 3-lithiofuran, which can then react with various electrophiles.[3] It is plausible that this compound could undergo similar reactions, although potentially under different conditions due to the stronger C-Cl bond compared to C-Br.

  • Diels-Alder Reaction : Furans can act as dienes in Diels-Alder reactions. The aromaticity of the furan ring, however, reduces its reactivity compared to non-aromatic dienes. The presence of electron-withdrawing groups can influence the dienophilic character of the furan ring. Theoretical studies on 3-nitrofuran suggest its potential to act as a dienophile in polar Diels-Alder reactions.[4]

G furan This compound sub_prod Substituted Furan (likely at C2/C5) furan->sub_prod Electrophilic Substitution metal_prod 3-Furyl Organometallic Intermediate furan->metal_prod Metal-Halogen Exchange da_prod Diels-Alder Adduct furan->da_prod Diels-Alder Cycloaddition electrophile Electrophilic Reagents electrophile->sub_prod organometallic Organometallic Reagents (e.g., R-Li) organometallic->metal_prod dienophile Dienophiles dienophile->da_prod

Potential Reactivity of this compound.

Applications in Drug Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6]

While specific examples of drug candidates synthesized directly from this compound were not prominently featured in the search results, furan derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Chlorinated compounds are key components in numerous FDA-approved drugs, highlighting the importance of chloro-containing building blocks in pharmaceutical research.[5][6]

This compound can be considered a valuable building block for accessing novel 3-substituted furan derivatives, which are otherwise difficult to synthesize. These derivatives could then be incorporated into larger molecules to explore their therapeutic potential. The furan scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in many bioactive molecules.[7]

Safety and Handling

This compound is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored away from heat, sparks, and open flames.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a synthetic intermediate in organic chemistry and drug discovery. While detailed experimental protocols and specific applications in medicinal chemistry are not extensively documented in publicly available literature, its known physical properties and the general reactivity of the furan nucleus suggest its utility in the synthesis of novel 3-substituted furan derivatives. Further research into the reactivity and applications of this compound could unveil new avenues for the development of innovative therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-chlorofuran, a heterocyclic compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from computational chemistry databases, spectroscopic data of related compounds, and established synthetic methodologies. The guide presents calculated geometric parameters, spectroscopic information, and a plausible synthetic route, offering a valuable resource for researchers working with this and similar furan (B31954) derivatives.

Introduction

Furan and its derivatives are fundamental five-membered aromatic heterocyclic compounds that are integral to a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a halogen substituent, such as chlorine, onto the furan ring can significantly alter its electronic properties, reactivity, and biological activity. This compound, in particular, presents a unique substitution pattern that influences its chemical behavior, making it a valuable, albeit less studied, building block in organic synthesis. Understanding the intricacies of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and developing new molecules with desired properties. This guide aims to provide a detailed technical overview of this compound, focusing on its molecular geometry, bonding characteristics, and synthetic accessibility.

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of this compound through techniques like gas-phase electron diffraction or microwave spectroscopy has not been extensively reported in the literature. However, a wealth of information can be gleaned from computational chemistry, which provides highly accurate predictions of molecular geometries and electronic properties.

Molecular Geometry

The molecular structure of this compound is planar, belonging to the Cs point group. The geometry has been optimized using computational methods, and the key structural parameters are summarized in the tables below. These values are primarily sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB), which aggregates data from various computational studies.

Table 1: Calculated Bond Lengths of this compound

BondBond Length (Å)
O1 - C21.365
C2 - C31.355
C3 - C41.428
C4 - C51.358
C5 - O11.368
C3 - Cl61.725
C2 - H71.077
C4 - H81.078
C5 - H91.077

Data sourced from computational chemistry databases.

Table 2: Calculated Bond Angles of this compound

AtomsBond Angle (°)
C5 - O1 - C2106.3
O1 - C2 - C3110.8
C2 - C3 - C4106.0
C3 - C4 - C5106.1
C4 - C5 - O1110.8
C2 - C3 - Cl6127.3
C4 - C3 - Cl6126.7
O1 - C2 - H7115.8
C3 - C2 - H7133.4
C3 - C4 - H8128.0
C5 - C4 - H8125.9
O1 - C5 - H9115.7
C4 - C5 - H9133.5

Data sourced from computational chemistry databases.

Table 3: Calculated Dihedral Angles of this compound

AtomsDihedral Angle (°)
O1 - C2 - C3 - C40.0
C2 - C3 - C4 - C50.0
C3 - C4 - C5 - O10.0
C4 - C5 - O1 - C20.0
C5 - O1 - C2 - C30.0
Cl6 - C3 - C2 - H7180.0
Cl6 - C3 - C4 - H8180.0

Data sourced from computational chemistry databases, confirming the planarity of the molecule.

Figure 1: Molecular structure of this compound.
Bonding and Electronic Structure

The bonding in this compound is characterized by the aromaticity of the furan ring, which is influenced by the electronegative chlorine substituent. The furan ring is a π-electron rich system, with the lone pairs on the oxygen atom participating in the aromatic sextet. The chlorine atom at the 3-position acts as an electron-withdrawing group through induction, while also potentially participating in resonance through its lone pairs. This interplay of inductive and resonance effects modulates the electron density distribution around the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and characterization of molecules. For this compound, comprehensive experimental spectroscopic data is sparse.

NMR Spectroscopy

Table 4: 13C NMR Chemical Shifts of 3-Substituted Furans

SubstituentC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Reference
H142.8109.7109.7142.8Varies
Cl 139.9 111.4 108.8 143.5 [Gronowitz et al., 1975]
Br141.698.7111.9144.1[Gronowitz et al., 1975]
I144.373.8113.6144.4[Gronowitz et al., 1975]

Note: The data for this compound is from a 1975 publication and should be considered in that context. Modern high-field NMR might provide more precise values.

Experimental Protocol: 13C NMR Spectroscopy (General)

A general protocol for acquiring 13C NMR spectra of furan derivatives would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified this compound in a deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, due to the low natural abundance of 13C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the chemical shift scale to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Vibrational Spectroscopy

Table 5: Calculated Vibrational Frequencies of this compound

Frequency (cm-1)SymmetryDescription (Major Contribution)
3160A'C-H stretch
3145A'C-H stretch
3120A'C-H stretch
1610A'C=C stretch
1505A'C=C stretch
1380A'In-plane C-H bend
1250A'Ring breathing
1150A'In-plane C-H bend
1080A'Ring deformation
1020A'In-plane C-H bend
870A''Out-of-plane C-H bend
820A'C-Cl stretch
740A''Out-of-plane ring deformation
600A''Out-of-plane C-H bend
550A''Out-of-plane ring deformation

Data sourced from computational chemistry databases. These are calculated values and may differ from experimental results.

Synthesis of this compound

The synthesis of this compound is not as straightforward as that of its 2-chloro isomer due to the regioselectivity of electrophilic substitution on the furan ring. Direct chlorination of furan typically yields 2-chlorofuran (B3031412) and 2,5-dichlorofuran. Therefore, indirect methods are generally employed. An early method reported in a 1956 patent involves the decarboxylation of a dichlorinated precursor. More modern approaches often rely on the construction of the furan ring with the chlorine substituent already in place.

Representative Synthetic Protocol (Conceptual)

A plausible modern approach could involve the cyclization of a suitably substituted acyclic precursor. The following is a conceptual workflow based on general methods for the synthesis of substituted furans.

synthesis_workflow start Starting Materials (e.g., a β-ketoester and an α-chloro-aldehyde) step1 Condensation Reaction (e.g., Knoevenagel or similar) start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Cyclization/Dehydration (Acid or base catalyzed) intermediate1->step2 product This compound step2->product purification Purification (Distillation or Chromatography) product->purification final_product Purified this compound purification->final_product

Figure 2: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (General, based on literature for substituted furans):

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., toluene, DMF).

  • Reagent Addition: The starting materials, such as an appropriate β-dicarbonyl compound and a chlorinated electrophile, are added to the flask. A base (e.g., NaH, K2CO3) or an acid catalyst (e.g., p-toluenesulfonic acid) is then added portion-wise at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water or a dilute aqueous acid/base solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound, supplemented by a conceptual synthetic pathway. While direct experimental data for this compound is limited, computational chemistry provides a robust framework for understanding its geometric and electronic characteristics. The presented data and protocols serve as a valuable resource for chemists and pharmaceutical scientists, enabling a better understanding of this important heterocyclic building block and facilitating its application in the synthesis of novel and complex molecules. Further experimental work is encouraged to validate the computational predictions and to develop more efficient and scalable synthetic routes to this compound.

An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorofuran. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed spectroscopic profile based on established principles of spectroscopy and data from analogous compounds. This guide includes data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound. The ¹H NMR and IR data are predicted based on the analysis of furan (B31954) and its substituted derivatives, while the ¹³C NMR and Mass Spectrometry data are based on available experimental information.

Table 1: Predicted ¹H NMR Spectroscopic Data of this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~7.3 - 7.5Doublet of DoubletsJ(H2,H4) ≈ 0.8 Hz, J(H2,H5) ≈ 1.5 Hz
H-4~6.3 - 6.5Doublet of DoubletsJ(H4,H2) ≈ 0.8 Hz, J(H4,H5) ≈ 3.3 Hz
H-5~7.4 - 7.6Doublet of DoubletsJ(H5,H2) ≈ 1.5 Hz, J(H5,H4) ≈ 3.3 Hz
Solvent: CDCl₃, Reference: TMS (0.00 ppm). Predictions are based on typical values for substituted furans.[1]

Table 2: Experimental ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ, ppm)
C-2140.2
C-3118.9
C-4109.8
C-5143.8
Solvent: Acetone-d6. Data obtained from SpectraBase.[2]

Table 3: Predicted Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3120 - 3150Medium=C-H Stretch
~1610 - 1630MediumC=C Stretch (furan ring)
~1500 - 1520MediumC=C Stretch (furan ring)
~1050 - 1250StrongC-O-C Stretch
~870 - 890StrongC-H Out-of-plane Bending
~740 - 780StrongC-Cl Stretch
Predictions are based on characteristic absorption frequencies for halogenated furan derivatives.

Table 4: Experimental Mass Spectrometry (MS) Data of this compound

m/zRelative IntensityAssignment
102100[M]⁺ (³⁵Cl isotope)
10432[M]⁺ (³⁷Cl isotope)
73Moderate[M-CHO]⁺
67Moderate[M-Cl]⁺
38High[C₃H₂]⁺
Data obtained from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated against the TMS reference.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placing it in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

  • Data Acquisition: The sample is vaporized and separated by the gas chromatography column before entering the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-chlorofuran CAS Number: 50689-17-3

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's chemical properties, spectroscopic data, and safety information. Due to the limited availability of published research specifically on this compound, this guide also includes relevant data and protocols from closely related furan (B31954) derivatives to provide a broader context for its potential reactivity and biological activity.

Chemical and Physical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen atom, with a chlorine atom substituted at the 3-position. Its chemical structure and basic properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₃ClO--INVALID-LINK--
Molecular Weight 102.52 g/mol --INVALID-LINK--
Appearance Not specified (likely a liquid)
Boiling Point 77.9 °C at 760 mmHg (Predicted)
Density 1.217 g/cm³ (Predicted)
LogP 1.933 (Predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

TechniqueData DescriptionSource
¹³C NMR Spectral data is available, providing insights into the carbon framework of the molecule.--INVALID-LINK--
Mass Spectrometry Mass spectral data is available through the National Institute of Standards and Technology (NIST) database.--INVALID-LINK--
Infrared (IR) Spectroscopy While a specific spectrum for this compound is not readily available, characteristic furan ring and C-Cl stretching frequencies would be expected.
¹H NMR Detailed proton NMR data is not currently available in public databases.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not widely available in the public domain. However, general synthetic strategies for substituted furans can be adapted. One plausible approach involves the modification of a pre-existing furan ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted furan, which could be conceptually applied to the synthesis of this compound.

G Generalized Furan Synthesis Workflow A Starting Material (e.g., Furan) B Reaction Step 1 (e.g., Halogenation) A->B Reagents C Intermediate Product B->C Crude Product D Reaction Step 2 (e.g., Purification) C->D Purification Method E Final Product (this compound) D->E Pure Product

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of the furan ring is influenced by the presence of the chlorine atom. The electron-withdrawing nature of chlorine can affect the aromaticity and susceptibility to electrophilic or nucleophilic attack. Furan and its derivatives are known to be versatile building blocks in organic synthesis and have been explored for their utility in medicinal chemistry.

Logical Relationship in Drug Discovery

The furan scaffold is present in numerous biologically active compounds. The introduction of a chlorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

G Role of Chlorinated Furans in Drug Discovery A Furan Scaffold B Chlorination A->B C This compound Derivative B->C D Modified Properties (Lipophilicity, Metabolism) C->D E Potential Biological Activity D->E

Caption: The role of chlorination of a furan scaffold in modifying properties for drug discovery.

Biological Activity and Toxicology

Specific toxicological and pharmacological data for this compound are limited. However, studies on related halogenated furans and furanones have indicated potential for biological activity, including cytotoxicity. It is important to note that furan itself is a known hepatotoxin and carcinogen in rodents. The metabolic activation of the furan ring can lead to reactive intermediates.

Hypothetical Metabolic Activation Pathway

The following diagram illustrates a hypothetical metabolic pathway for a furan derivative, leading to a reactive intermediate. This is a generalized pathway and has not been specifically confirmed for this compound.

G Hypothetical Metabolic Activation of a Furan Derivative A This compound B Phase I Metabolism (e.g., P450 Oxidation) A->B C Reactive Intermediate (e.g., Epoxide) B->C D Phase II Metabolism (e.g., Glutathione Conjugation) C->D F Covalent Binding to Macromolecules C->F E Detoxification and Excretion D->E G Cellular Damage and Toxicity F->G

Caption: A generalized metabolic pathway for furan derivatives.

Safety Information

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified as a flammable liquid. Standard laboratory safety precautions should be followed when handling this chemical.

Hazard StatementPrecautionary Statement
Highly flammable liquid and vapor.Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific data on its synthesis, reactivity, and biological activity are not extensively documented in publicly available literature, this guide provides a summary of the known information and draws upon data from related compounds to offer a broader perspective for researchers. Further investigation is required to fully characterize the properties and potential of this compound.

Unveiling the Synthesis of 3-Chlorofuran: A Journey Through Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-chlorofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science, has a history rooted in the early explorations of furan (B31954) chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, presenting key methodologies from seminal early works to contemporary approaches. Detailed experimental protocols, comparative data, and visual representations of synthetic pathways are included to offer a thorough understanding for researchers and professionals in the field.

Historical Perspective: The Dawn of Halogenated Furans

The genesis of this compound synthesis can be traced back to the foundational work on halogen derivatives of furan. A pivotal 1930 publication by Shepard, Winslow, and Johnson in the Journal of the American Chemical Society, titled "THE SIMPLE HALOGEN DERIVATIVES OF FURAN," laid the groundwork for the synthesis of various halogenated furans.[1][2] While this paper is more widely cited for its description of other halofurans, the methodologies explored would have paved the way for the eventual synthesis of the 3-chloro isomer.

Early methods for the synthesis of 3-halofurans often involved multi-step processes starting from readily available furan derivatives. One of the key precursors for accessing the 3-position of the furan ring was 3-furoic acid.

Seminal Synthetic Approaches

The Hunsdiecker Reaction for the Synthesis of 3-Bromofuran (B129083)

Experimental Protocol: Synthesis of 3-Bromofuran from 3-Furoic Acid

  • Preparation of Silver 3-Furoate (B1236865): 3-Furoic acid is dissolved in an aqueous solution of sodium hydroxide. A solution of silver nitrate (B79036) is then added to precipitate silver 3-furoate. The precipitate is filtered, washed with water and acetone, and then thoroughly dried.

  • Bromination and Decarboxylation: The dry silver 3-furoate is suspended in a dry, inert solvent such as carbon tetrachloride. Bromine is added dropwise to the suspension while stirring. The reaction mixture is then refluxed until the evolution of carbon dioxide ceases.

  • Work-up and Purification: The reaction mixture is filtered to remove silver bromide. The filtrate is washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution and then water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude 3-bromofuran is purified by fractional distillation.

This method, while effective for producing 3-bromofuran, highlights the challenges of direct halogenation of the furan ring, which typically favors substitution at the 2- and 5-positions due to the electronic properties of the ring.

Evolution of Synthetic Methodologies: Towards More Direct Routes

Later developments in synthetic organic chemistry led to more direct and efficient methods for the preparation of this compound. A notable advancement is detailed in a US patent, which describes a process for preparing 3-halofurans, including this compound.[3] This method involves the thermal decomposition of alkali metal or alkaline earth salts of exo-cis-4,5-dihalo-3,6-endoxohexahydrophthalic acids.[3]

Experimental Protocol: Synthesis of this compound via Decomposition of a Dihalo-endoxohexahydrophthalate Salt [3]

  • Preparation of the Starting Material: The exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid salt is prepared from furan and maleic anhydride (B1165640) through a Diels-Alder reaction, followed by halogenation.[3]

  • Thermal Decomposition: The prepared salt is mixed with a base, such as an alkali or alkaline earth hydroxide, and heated to a temperature above 100°C.[3]

  • Isolation of this compound: The this compound produced is isolated from the reaction mixture, likely through distillation.[3]

This method represents a more targeted approach to the synthesis of 3-halofurans by constructing a precursor that, upon decomposition, yields the desired substitution pattern.

Modern Synthetic Strategies

Contemporary synthetic chemistry offers a variety of more sophisticated and efficient routes to this compound and its derivatives. These methods often employ transition metal catalysis and novel cyclization strategies to achieve high yields and regioselectivity.

One modern approach involves the cyclization of appropriately substituted acyclic precursors. For instance, a gold-catalyzed cycloisomerization of allenones has been shown to produce substituted furans, and similar strategies could be adapted for the synthesis of this compound.

While a specific, detailed modern protocol for the direct synthesis of unsubstituted this compound is not prominently featured in the immediate search results, the general principles of modern furan synthesis can be applied. For example, a plausible modern route could involve the following steps:

  • Starting Material: A suitable starting material would be a readily available compound that can be functionalized to introduce the necessary atoms for the furan ring and the chlorine at the 3-position.

  • Key Reaction: A key step would likely be a transition-metal-catalyzed cyclization reaction, for example, a palladium- or gold-catalyzed process.

  • Reaction Conditions: The reaction would be carried out under optimized conditions, including the choice of catalyst, ligand, solvent, temperature, and reaction time, to maximize the yield and purity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the historical synthesis of 3-bromofuran, which serves as a proxy for early 3-halofuran synthesis. Data for a specific modern synthesis of this compound is not available from the provided search results.

Synthetic MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)
Modified Hunsdiecker Reaction 3-Furoic AcidSilver Nitrate, Sodium Hydroxide, BromineCarbon TetrachlorideRefluxNot explicitly stated in general descriptions

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.

historical_synthesis cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Bromination & Decarboxylation A 3-Furoic Acid B Silver 3-Furoate A->B 1. NaOH 2. AgNO3 C 3-Bromofuran B->C Br2, CCl4, Reflux

Caption: Historical synthesis of 3-bromofuran via a modified Hunsdiecker reaction.

patent_synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Thermal Decomposition D Furan + Maleic Anhydride E exo-cis-4,5-dichloro-3,6- endoxohexahydrophthalic acid salt D->E 1. Diels-Alder 2. Halogenation 3. Salt formation F This compound E->F Base, >100°C

Caption: Patented synthesis of this compound via thermal decomposition.

Conclusion

The synthesis of this compound has evolved from early, indirect methods analogous to the Hunsdiecker reaction to more targeted approaches involving the decomposition of specifically designed precursors. While the seminal work of Shepard, Winslow, and Johnson in 1930 was crucial in opening up the field of furan halogenation, the development of more efficient and regioselective methods continues to be an area of interest for synthetic chemists. The methodologies outlined in this guide provide a solid foundation for understanding the historical context and the practical aspects of synthesizing this important heterocyclic compound. Further research into modern catalytic methods is warranted to develop even more streamlined and sustainable routes to this compound and its derivatives for their potential use in various scientific and industrial applications.

References

The Elusive 3-Chlorofuran: A Technical Guide to the Natural Landscape of Halogenated Furans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the vast and intricate world of natural products, halogenated compounds represent a significant and biologically active class of molecules.[1][2] While the incorporation of halogen atoms, particularly chlorine and bromine, is a common biosynthetic strategy employed by a diverse range of organisms, the natural occurrence of specific, simple halogenated heterocycles such as 3-Chlorofuran remains undocumented in scientific literature.[1][2][3][4] This technical guide provides a comprehensive overview of naturally occurring halogenated furans and related compounds, addresses the apparent absence of this compound in nature, and details the experimental methodologies used for the discovery and characterization of this unique class of molecules.

Absence of Evidence: The Case of this compound

Despite extensive research into natural organohalogens, a thorough review of scientific databases and literature reveals no definitive evidence of this compound being isolated as a naturally occurring compound. While thousands of halogenated natural products have been identified from both marine and terrestrial organisms, the simple 3-chlorinated furan (B31954) scaffold has not been reported among them.[1][2][3] The PubChem database, a comprehensive repository of chemical information, lists this compound but provides no information on its natural sources, focusing instead on its synthetic and physicochemical properties.[5]

Naturally Occurring Halogenated Furan Derivatives and Related Compounds

While this compound itself appears to be absent from nature's pharmacopeia, a variety of more complex halogenated compounds containing furan or related dihydrofuran and benzofuran (B130515) moieties have been discovered. These are predominantly found in marine organisms, which are prolific producers of halogenated metabolites.[1][3][4]

Table 1: Examples of Naturally Occurring Halogenated Furan-Containing Compounds

Compound NameStructureNatural SourceReported Biological Activity
Plakorsin D Polyketide with a furan moietyMarine sponge (Plakortis simplex)Anticancer[6]
(–)-Bipinnatin J Diterpene furanocembrenoidBipinnate sea plume (Antillogorgia bipinnata)Not specified in the provided context[7]
5-hydroxy-4-(hydroxymethyl)-2-methyl-2,3-dihydrobenzofuran DihydrobenzofuranEndophytic fungusNot specified, isolated with an antibacterial compound[8]
Chloroaustralasines A–C Chlorinated monoterpenyl quinolonesBark of Codiaeum peltatumNot specified[9]

Biosynthesis of Halogenated Natural Products

The biosynthesis of halogenated natural products is a fascinating area of study, primarily involving the action of halogenating enzymes.[10][11] These enzymes, such as haloperoxidases, are capable of oxidizing halide ions (Cl⁻, Br⁻, I⁻) to generate reactive halogen species.[12] These reactive species can then participate in electrophilic halogenation of various organic substrates.

Biosynthesis_of_Halogenated_Compounds Reactive_Halogen Reactive_Halogen Organic_Substrate Organic_Substrate Reactive_Halogen->Organic_Substrate Reacts with

Experimental Protocols for Isolation and Identification

The discovery of new natural products, including halogenated furans, relies on a systematic workflow involving extraction, fractionation, and structural elucidation.

1. Extraction: The initial step involves the extraction of metabolites from the source organism (e.g., marine sponge, fungus). This is typically achieved using organic solvents of varying polarity, such as methanol, ethanol, ethyl acetate, or dichloromethane, to capture a broad spectrum of compounds.

2. Bioassay-Guided Fractionation: To isolate biologically active compounds, the crude extract undergoes a process called bioassay-guided fractionation.[13] The extract is separated into simpler fractions using chromatographic techniques, and each fraction is tested for a specific biological activity (e.g., antibacterial, antifungal, cytotoxic). Fractions showing activity are subjected to further rounds of separation until pure compounds are isolated.

Bioassay_Guided_Fractionation Crude_Extract Crude Natural Product Extract Fractionation1 Initial Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation1 Bioassay1 Biological Assay Fractionation1->Bioassay1 Active_Fraction Active Fraction(s) Bioassay1->Active_Fraction Positive Inactive_Fraction Inactive Fraction(s) Bioassay1->Inactive_Fraction Negative Fractionation2 Further Fractionation (e.g., HPLC) Active_Fraction->Fractionation2 Pure_Compound Pure Bioactive Compound Fractionation2->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

3. Chromatographic Techniques: A variety of chromatographic methods are employed for the separation and purification of natural products:

  • Column Chromatography: Often used for initial fractionation, with stationary phases like silica (B1680970) gel or alumina.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Reversed-phase HPLC with C18 columns is very common.

  • Gas Chromatography (GC): Suitable for the analysis of volatile compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying components of a mixture.[14][15]

4. Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[4] Isotopic patterns can be indicative of the presence of halogens like chlorine and bromine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the complete three-dimensional structure of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically required.[13]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups present in the molecule and the nature of its chromophores, respectively.[8]

Table 2: Key Analytical Techniques and Their Applications

TechniqueAbbreviationPrimary Information Obtained
High-Performance Liquid ChromatographyHPLCSeparation and purification of non-volatile compounds
Gas Chromatography-Mass SpectrometryGC-MSSeparation and identification of volatile compounds[14][15]
High-Resolution Mass SpectrometryHRMSPrecise molecular weight and elemental formula[4]
Nuclear Magnetic Resonance SpectroscopyNMRDetailed 3D molecular structure[13]

Analytical Methods for Halogenated Micropollutants

While not directly applicable to the discovery of new natural products, the analytical methods developed for the detection of halogenated environmental pollutants, such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are highly sophisticated and sensitive.[14][16][17][18] These methods, often mandated by regulatory agencies like the U.S. Environmental Protection Agency (EPA), typically involve:

  • Isotope Dilution: The use of isotopically labeled internal standards for accurate quantification.[16][17]

  • High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): The gold standard for the isomer-specific analysis of these compounds at ultra-trace levels.[14][16][17]

These highly sensitive methods could potentially be adapted for the screening of environmental or biological samples for novel, simple halogenated furans like this compound, should there be a reason to suspect their presence.

Biological Significance and Future Directions

Naturally occurring halogenated compounds often exhibit potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][10][19] The incorporation of a halogen atom can significantly alter the electronic and lipophilic properties of a molecule, enhancing its ability to interact with biological targets and cross cell membranes. The furan moiety itself is a common scaffold in many biologically active natural products and synthetic drugs.[6][20][21]

The continued exploration of unique natural environments, particularly the world's oceans, is likely to uncover many more novel halogenated natural products.[1][3] Advances in analytical techniques and genomic methods for identifying biosynthetic gene clusters will undoubtedly accelerate the discovery of new compounds and the elucidation of their biosynthetic pathways. While this compound may not be a product of nature, the study of its more complex, naturally occurring halogenated furan relatives will continue to provide valuable leads for drug discovery and development.

The natural occurrence of this compound has not been established in the scientific literature. However, the broader class of halogenated furan-containing natural products is a rich source of chemical diversity and biological activity. The methodologies for the isolation, identification, and structural elucidation of these compounds are well-established, relying on a combination of chromatography and spectroscopy. For researchers, scientists, and drug development professionals, the study of these unique molecules offers exciting opportunities for the discovery of new therapeutic agents and a deeper understanding of nature's biosynthetic capabilities.

References

Initial Reactivity Studies of the Furan Ring in 3-Chlorofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies concerning the furan (B31954) ring in 3-chlorofuran. Due to the limited availability of direct research on this compound, this document leverages studies on the closely related 3-bromofuran (B129083) as a primary model to infer and present the expected reactivity patterns. The information herein is intended to guide synthetic planning and further investigation into the chemistry of this halogenated heterocycle.

Introduction to the Reactivity of 3-Halofurans

The furan ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The introduction of a halogen atom at the 3-position, as in this compound, significantly influences the electron distribution and reactivity of the ring. The chlorine atom exerts a dual effect: its inductive electron-withdrawing nature deactivates the ring towards electrophilic attack compared to unsubstituted furan, while its lone pairs can participate in resonance, influencing regioselectivity.

The primary modes of reactivity explored for 3-halofurans, and by extension this compound, include metal-halogen exchange and directed metallation, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. Understanding these fundamental transformations is crucial for the strategic incorporation of the 3-furyl moiety into more complex molecules, a common objective in pharmaceutical and materials science research.

Metal-Halogen Exchange and Directed Lithiation

One of the most synthetically useful transformations of 3-halofurans is their conversion to organolithium reagents. This allows for the introduction of a wide range of electrophiles at the 3-position. However, the stability of the resulting 3-lithiofuran is a critical consideration.

Studies on 3-bromofuran have shown that metal-halogen exchange with an alkyllithium reagent, such as n-butyllithium, readily proceeds at low temperatures (-78 °C) to generate 3-lithiofuran.[1] This intermediate can then be trapped by various electrophiles. It is crucial to maintain low temperatures, as 3-lithiofuran is known to rearrange to the more thermodynamically stable 2-lithiofuran (B141411) at temperatures above -40 °C.[1]

Alternatively, directed ortho-lithiation can be achieved. The use of lithium diisopropylamide (LDA) has been shown to selectively deprotonate the C2 position of 3-halofurans.[1] This provides a complementary method for functionalization at a position adjacent to the halogen.

Table 1: Representative Lithiation Reactions of 3-Bromofuran and Subsequent Electrophilic Quench

Starting MaterialReagent 1Reagent 2ProductYield (%)Reference
3-Bromofurann-BuLi, THF, -78 °CPrenyl bromide3-PrenylfuranNot Reported[2]
3-Bromofurann-BuLi, THF, -78 °C(CH₃)₃SiCl3-(Trimethylsilyl)furanNot Reported[2]
3-BromofuranLDA, THF(CH₃)₃SiCl2-(Trimethylsilyl)-3-bromofuranNot Reported[1]

Note: Yields for these specific reactions were not provided in the cited literature but are generally expected to be moderate to good.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange of 3-Bromofuran and Electrophilic Quench

Materials:

  • 3-Bromofuran

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., trimethylsilyl (B98337) chloride)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 3-bromofuran (1.0 eq) dissolved in anhydrous THF (to achieve a concentration of ~0.5 M).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • The chosen electrophile (1.2 eq) is then added dropwise to the solution at -78 °C.

  • The reaction is allowed to stir at -78 °C for an additional 1-2 hours before being gradually warmed to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 3-substituted furan.

This is a generalized protocol and may require optimization for specific electrophiles.

Diagram 1: Lithiation Pathways of 3-Halofurans

lithiation_pathways cluster_exchange Metal-Halogen Exchange cluster_deprotonation Directed Ortho-Lithiation start 3-Halofuran (X = Cl, Br) lithio3 3-Lithiofuran start->lithio3 n-BuLi, -78 °C lithio2 2-Lithio-3-halofuran start->lithio2 LDA product3 3-Substituted Furan lithio3->product3 Electrophile (E+) rearrangement Rearrangement (> -40 °C) lithio3->rearrangement product2 2-Substituted-3-halofuran lithio2->product2 Electrophile (E+) lithio2_stable 2-Lithiofuran (more stable) rearrangement->lithio2_stable

Caption: Lithiation pathways for 3-halofurans.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-halofurans are viable substrates for these transformations. The reactivity of the C-H bonds at the C2 and C5 positions, as well as the C-X bond at the C3 position, can be exploited.

Direct C-H arylation of 3-bromofuran at the C2 position has been achieved using aryl bromides in the presence of a palladium acetate catalyst.[3] Further arylation at the C5 position can also occur, leading to di- and even tri-arylated furan derivatives.[3] It is anticipated that this compound would undergo similar C-H functionalization, potentially requiring more forcing conditions or specialized catalyst systems due to the greater strength of the C-Cl bond.

The C-Cl bond of this compound itself can also participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds at the 3-position. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Table 2: Palladium-Catalyzed C-H Arylation of 3-Bromofuran

Starting MaterialCoupling PartnerCatalystBaseSolventProductYield (%)Reference
3-Bromofuran4-BromotoluenePd(OAc)₂KOAcDMA2-(p-Tolyl)-3-bromofuran75[3]
3-Bromofuran1-Bromo-4-methoxybenzenePd(OAc)₂KOAcDMA2-(4-Methoxyphenyl)-3-bromofuran80[3]
3-Bromofuran1-Bromo-4-fluorobenzenePd(OAc)₂KOAcDMA2-(4-Fluorophenyl)-3-bromofuran72[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of 3-Bromofuran

Materials:

  • 3-Bromofuran

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube containing a magnetic stir bar is added 3-bromofuran (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq).

  • The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Anhydrous DMA is added via syringe, and the reaction mixture is stirred at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to afford the 2-aryl-3-bromofuran product.

This protocol is based on conditions reported for 3-bromofuran and may require adaptation for this compound.

Diagram 2: Palladium-Catalyzed Cross-Coupling Pathways

cross_coupling cluster_ch_activation C-H Activation/Arylation cluster_ccl_coupling C-Cl Cross-Coupling start This compound ch_c2 2-Aryl-3-chlorofuran start->ch_c2 Ar-X, Pd catalyst suzuki Suzuki (Ar-B(OH)₂) start->suzuki Pd catalyst, Base stille Stille (Ar-SnR₃) start->stille Pd catalyst sonogashira Sonogashira (RC≡CH) start->sonogashira Pd/Cu catalyst, Base ch_c5 2,5-Diaryl-3-chlorofuran ch_c2->ch_c5 Further Arylation product_c3 3-Substituted Furan suzuki->product_c3 stille->product_c3 sonogashira->product_c3

Caption: Potential palladium-catalyzed cross-coupling reactions of this compound.

Cycloaddition Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of oxabicyclic systems, which are valuable intermediates in organic synthesis. The reactivity of the furan diene is enhanced by electron-donating substituents and diminished by electron-withdrawing groups.

The chlorine atom at the 3-position of this compound is electron-withdrawing, which is expected to decrease its reactivity as a diene in Diels-Alder reactions compared to unsubstituted furan. Consequently, more reactive dienophiles and/or more forcing reaction conditions (e.g., high temperature or pressure) may be necessary to achieve cycloaddition.

Diagram 3: General Scheme for Diels-Alder Reaction of this compound

diels_alder furan This compound (Diene) plus + dienophile Dienophile (e.g., Maleic Anhydride) product Oxabicyclic Adduct dienophile->product [4+2] Cycloaddition

Caption: Proposed Diels-Alder reaction of this compound.

Conclusion

The initial reactivity of the furan ring in this compound is largely inferred from studies on its bromo-analogue. The primary avenues for synthetic modification involve the generation of organometallic intermediates via metal-halogen exchange or directed lithiation, and participation in palladium-catalyzed cross-coupling reactions at both C-H and C-Cl bonds. While the electron-withdrawing nature of the chlorine atom likely tempers the reactivity of the furan ring in reactions such as electrophilic aromatic substitution and cycloadditions, it also provides a handle for a variety of powerful bond-forming reactions. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and to develop optimized protocols for its synthetic application. This guide serves as a foundational resource for researchers embarking on such studies.

References

A Technical Guide to the Thermochemical Properties and Stability of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chlorofuran is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties and stability is paramount for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are critical. This technical guide provides a comprehensive overview of the methodologies required to characterize the thermochemical landscape of this compound. Due to a notable scarcity of direct experimental data for this specific molecule, this document focuses on established experimental and computational protocols used for analogous furan (B31954) derivatives. By detailing these state-of-the-art techniques, this guide serves as a foundational resource and a roadmap for future research to elucidate the essential thermochemical parameters of this compound.

Introduction to this compound

Furan and its derivatives are a vital class of heterocyclic compounds present in numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a halogen, such as chlorine, onto the furan ring can significantly alter its electronic properties, reactivity, and metabolic stability, making chlorinated furans attractive scaffolds in drug design. This compound, specifically, presents a unique substitution pattern that is less explored compared to its 2-substituted counterpart.

The thermochemical properties of a compound, such as its enthalpy of formation, entropy, and heat capacity, govern its energy content and its behavior in chemical reactions. Thermal stability, the ability to resist decomposition at elevated temperatures, is a critical factor for practical applications. For drug development professionals, these parameters influence reaction kinetics, process safety, formulation strategies, and shelf-life. This guide outlines the necessary frameworks for determining these crucial properties for this compound.

Physicochemical Properties of this compound

Direct experimental thermochemical data for this compound is largely absent in the published literature. However, basic molecular information has been compiled from chemical databases.

PropertyValueSource
Molecular Formula C₄H₃ClOPubChem[1]
Molecular Weight 102.52 g/mol PubChem[1]
CAS Number 50689-17-3NIST[2]
IUPAC Name This compoundPubChem[1]

Experimental Determination of Thermochemical Properties

The determination of the gas-phase standard enthalpy of formation (ΔfH°(g)) is a cornerstone of thermochemical characterization. It is typically derived by combining the standard enthalpy of formation in the condensed phase (liquid or solid) with the enthalpy of phase change (vaporization or sublimation).

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a liquid (ΔfH°(l)) or solid (ΔfH°(cr)) organic compound is most commonly determined from its standard enthalpy of combustion (ΔcH°). For halogenated compounds, static-bomb combustion calorimetry is the preferred method.[3]

Experimental Protocol:

  • Sample Preparation: A precise mass of the liquid this compound sample is encapsulated in a combustible container (e.g., a polyester (B1180765) bag) of known mass and heat of combustion.

  • Bomb Setup: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb". A small amount of water is added to the bomb to ensure that the combustion products are in their standard states (e.g., aqueous HCl).

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~3 MPa).

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (an isoperibol calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is meticulously recorded at short intervals until the system reaches a final, stable temperature.

  • Analysis of Products: The final contents of the bomb are analyzed to confirm complete combustion and to quantify the distribution of chlorine among the products (e.g., Cl₂, HCl).

  • Calculation: The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Washburn corrections are applied to account for the deviation of the initial and final states from standard conditions.[4] From this, the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation in the liquid phase are derived.[3]

Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization (ΔlᵍHₘ°) is the heat required to convert one mole of a substance from liquid to gas. High-temperature Calvet microcalorimetry is a precise technique for measuring this property using only a few milligrams of sample.[5]

Experimental Protocol:

  • Sample Loading: A small, precisely weighed sample (1-5 mg) of this compound is introduced into a sample cell.

  • Calorimeter Setup: The sample cell and a matching reference cell are placed into the differential heat-flow detector of the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).[5]

  • Vaporization: The sample is vaporized under a controlled atmosphere or vacuum. The heat absorbed by the sample during vaporization creates a temperature difference between the sample and reference cells.

  • Heat Flow Measurement: This temperature difference generates a voltage signal via a thermopile, which is proportional to the heat flow. The signal is recorded over time until the sample has completely vaporized and the signal returns to the baseline.

  • Calibration and Calculation: The area under the resulting peak is integrated to determine the total heat absorbed. The system is calibrated electrically by dissipating a known amount of heat through a resistor in the cell.[5] The molar enthalpy of vaporization is then calculated from the absorbed heat and the molar amount of the sample.

G cluster_exp Experimental Workflow for Gas-Phase Enthalpy of Formation A This compound (liquid sample) B Static Bomb Calorimetry A->B C Calvet Microcalorimetry A->C D Standard Enthalpy of Combustion (ΔcH°(l)) B->D Measurement E Standard Enthalpy of Vaporization (ΔlᵍHₘ°) C->E Measurement F Standard Enthalpy of Formation (liquid) (ΔfH°(l)) D->F Calculation via Hess's Law G Standard Enthalpy of Formation (gas) (ΔfH°(g)) E->G Combination F->G Combination

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties. Composite methods, which combine results from several high-level calculations, are particularly effective.

Gaussian-3 (G3) Theory

Gaussian-3 (G3) theory is a well-established ab initio composite method for computing accurate molecular energies.[6] It modifies its predecessor, G2 theory, to correct several deficiencies, resulting in a mean absolute deviation from experiment of less than 1 kcal/mol for enthalpies of formation.[7]

Computational Protocol:

  • Geometry Optimization: The molecular geometry of this compound is first optimized using a lower level of theory, typically Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more sophisticated levels of theory and larger basis sets (e.g., MP4, QCISD(T)).

  • Energy Combination: The final G3 energy is determined by combining the energies from these calculations in a specific, predefined manner. This includes several additive corrections, such as a "higher-level correction" (HLC), to approximate a very high-level calculation with a very large basis set.[8]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the G3 total energy by considering the computed atomization energy and the known experimental enthalpies of formation of the constituent atoms.

G cluster_comp Computational Workflow for Thermochemical Properties A Input: this compound Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Series of Single-Point Energy Calculations (MP4, QCISD(T), etc.) B->D E Zero-Point Vibrational Energy (ZPVE) & Thermal Corrections C->E F Combine Energies (G3 Composite Method) D->F E->F G Total Atomization Energy F->G Calculation H Gas-Phase Enthalpy of Formation (ΔfH°(g)) G->H w/ Experimental Atomic ΔfH°

Caption: A general workflow for the computational determination of thermochemical properties.

Thermal Stability and Decomposition

The thermal stability of this compound is dictated by the strength of the bonds within the molecule. The furan ring itself is aromatic, which confers a degree of stability. However, the C-Cl bond is expected to be the most labile site for initiating thermal decomposition.

Studies on the thermal decomposition of other halogenated aromatic compounds show that the C-X (where X is a halogen) bond cleavage is often the primary decomposition pathway.[9][10] For this compound, this would lead to the formation of a furyl radical and a chlorine radical, which can then initiate a cascade of further reactions.

Experimental Approaches to Assess Stability:

  • Thermogravimetric Analysis (TGA): Measures the mass of a sample as a function of temperature in a controlled atmosphere. It can determine the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic decomposition events.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting decomposition products are separated by GC and identified by MS. This provides insight into the decomposition mechanism.

G cluster_stability Logical Framework for Thermal Stability Assessment A This compound Sample B Initial Screening (TGA/DSC) A->B D Mechanistic Study (Py-GC-MS) A->D C Decomposition Onset Temperature & Energetics B->C F Kinetic Analysis (Isothermal/Non-isothermal methods) C->F E Identification of Decomposition Products D->E G Decomposition Mechanism & Kinetic Parameters E->G F->G H Overall Thermal Stability Profile G->H

Caption: A logical workflow for a comprehensive thermal stability assessment.

Conclusion

While this compound remains a molecule of significant interest, a comprehensive, experimentally-validated thermochemical profile is currently unavailable. This guide addresses this knowledge gap by providing a detailed overview of the essential experimental and computational methodologies required for a full thermochemical characterization. The protocols for combustion calorimetry, Calvet microcalorimetry, and G3 computational theory represent the state-of-the-art for determining the enthalpy of formation and related properties of halogenated organic compounds. For researchers and professionals in drug development and materials science, applying these techniques to this compound will be a critical step in unlocking its full potential, ensuring its safe and effective use in future applications. It is our recommendation that dedicated experimental work be undertaken to establish these fundamental data points.

References

Commercial Suppliers and Availability of 3-Chlorofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 3-Chlorofuran (CAS No. 50689-17-3), a halogenated furan (B31954) derivative of interest in synthetic chemistry and drug discovery. The guide details commercial suppliers, available quantities, and relevant technical data to assist researchers in sourcing this compound for their work.

Physicochemical Properties

Before sourcing, it is essential to be aware of the fundamental properties of this compound.

PropertyValueSource
CAS Number 50689-17-3[1]
Molecular Formula C₄H₃ClO[1]
Molecular Weight 102.52 g/mol [1][2]
Appearance Liquid
Boiling Point 77.9°C at 760 mmHg
Flash Point 0.9°C
Density 1.217 g/cm³
Storage Conditions Sealed in dry, 2-8°C[2]

Commercial Availability

This compound is available from a number of chemical suppliers specializing in research and development quantities. The following table summarizes the offerings from several known suppliers. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

SupplierCatalog NumberPurity/SpecificationAvailable Quantities
Georganics GEO-03997Not specifiedMilligrams to multi-kilogram batches
BLD Pharm BD00724226Not specifiedInquire for details
Dana Bioscience Not specifiedNot specified1g

Technical Data and Safety Information

A Safety Data Sheet (SDS) for this compound is available from Georganics.[3] Key safety and handling information is summarized below:

  • Hazard Classification: Highly flammable liquid and vapor (Category 2).[3]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

  • First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3]

For detailed safety information, please refer to the supplier's safety data sheet.

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound in drug development and complex organic synthesis are not widely published in readily accessible scientific literature. However, its structure as a halogenated furan suggests its utility as a building block in medicinal chemistry. Halogenated organic molecules play a significant role in drug discovery by influencing properties such as lipophilicity, metabolic stability, and binding affinity. The furan motif is also a common scaffold in bioactive compounds.

A patent describes a process for the preparation of 3-halofurans, providing some insight into its synthesis.[4] The general strategy involves the halogenation of a precursor molecule followed by a reaction to form the furan ring.

Visualizations

Synthesis Pathway of 3-Halofurans

The following diagram illustrates a generalized synthetic pathway for 3-halofurans, based on the principles described in the patent literature.

G Generalized Synthesis of 3-Halofurans A Furan Derivative Precursor B Halogenation A->B Halogenating Agent C Halogenated Intermediate B->C D Ring Formation/Modification C->D Reaction Conditions E 3-Halofuran D->E

Caption: Generalized synthetic scheme for 3-halofurans.

Experimental Workflow for Handling this compound

This diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting, based on the information from its Safety Data Sheet.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal A Review SDS B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C E Dispense in Fume Hood C->E D Store at 2-8°C in a dry, sealed container D->E F Perform Reaction E->F G Quench Reaction/Work-up F->G H Dispose of Waste in Accordance with Regulations G->H I Clean Glassware G->I

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for 3-Chlorofuran. The information is intended to support laboratory personnel in managing this chemical safely and in compliance with regulations.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Chemical Formula C₄H₃ClO
Molecular Weight 102.52 g/mol
CAS Number 50689-17-3
Appearance Liquid
Boiling Point Not available
Flash Point Not available
Density Not available
Solubility Not available

Safety and Toxicology

2.1. Hazard Classification

Based on available data for this compound and analogous compounds, it should be handled as a hazardous substance with the following potential classifications:

Hazard ClassDescription
Flammable Liquid Assumed to be flammable.
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Carcinogenicity Suspected carcinogen based on data from related compounds like MX.[1][2][3]

2.2. Toxicological Summary of a Related Compound: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

Studies on MX have demonstrated its carcinogenicity in rats, inducing tumors at multiple sites, including the thyroid gland and liver.[2][3] It is also genotoxic in mammalian cells in vitro.[1] Subchronic toxicity studies in rats showed that high doses of MX were lethal, and lower doses led to various adverse health effects, including changes in plasma clinical chemistry, decreased body weight, and organ damage.[4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

PPE CategorySpecifications and Usage Notes
Eye and Face Protection Chemical safety goggles and a face shield are required.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation before use and change them frequently. - Lab Coat: A flame-retardant lab coat should be worn and fully buttoned. - Clothing: Long pants and closed-toe shoes are required.
Respiratory Protection If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

3.3. General Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

  • Ensure all containers are properly labeled.

Experimental Protocols Involving Halogenated Furans

While specific, detailed experimental protocols for reactions with this compound are not widely published, the following sections describe general procedures for common reactions involving similar halogenated aromatic compounds. These should be adapted with caution and appropriate risk assessment for this compound.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

Halogenated furans can be valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions to form new carbon-carbon bonds.

4.1.1. Representative Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl halide with a boronic acid.

  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80-110 °C for several hours.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

4.1.2. Representative Heck Reaction Protocol

This protocol describes the coupling of an aryl halide with an alkene.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv).

  • Solvent: Add a suitable solvent such as DMF, NMP, or acetonitrile.

  • Reaction Conditions: The reaction is heated, often to temperatures between 80-140 °C, under an inert atmosphere until the starting material is consumed.

  • Workup: The reaction mixture is cooled, filtered to remove palladium black and salts, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography or distillation.

4.2. Nucleophilic Substitution Reactions

The chlorine atom on the furan (B31954) ring can potentially be displaced by strong nucleophiles.

4.2.1. Representative Nucleophilic Aromatic Substitution with an Alkoxide

  • Reaction Setup: To a solution of the chlorinated furan (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the sodium or potassium alkoxide (1.1-2.0 equiv).

  • Reaction Conditions: The reaction mixture may require heating to facilitate the substitution. The progress of the reaction should be monitored by TLC or GC.

  • Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification: The desired ether product is purified by column chromatography.

4.3. Cycloaddition Reactions

Furan and its derivatives can participate as dienes in Diels-Alder [4+2] cycloaddition reactions, although the aromaticity of the furan ring can make these reactions challenging.

4.3.1. Representative Diels-Alder Reaction Protocol

  • Reaction Setup: In a sealed tube or high-pressure vessel, combine the furan derivative (1.0 equiv) and a reactive dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate, 1.0-1.5 equiv).

  • Solvent: The reaction can be run neat or in a high-boiling inert solvent.

  • Reaction Conditions: The mixture is heated to high temperatures (often >100 °C) for an extended period. The use of Lewis acid catalysts can sometimes promote the reaction at lower temperatures.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated and purified, often by crystallization or column chromatography.

Disposal of this compound

The disposal of this compound must be handled with extreme care to prevent environmental contamination and comply with all relevant regulations.

5.1. General Principles

  • This compound is a halogenated organic compound and should be treated as hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and "this compound".

5.2. Waste Treatment and Disposal Methods

For the ultimate disposal of chlorinated organic waste, several high-temperature and chemical treatment methods are employed by licensed hazardous waste disposal companies.

Disposal MethodDescription
Incineration High-temperature incineration in a specialized hazardous waste incinerator is a common method for the complete destruction of chlorinated organic compounds.
Supercritical Water Oxidation (SCWO) This process uses water at supercritical temperatures and pressures to oxidize organic compounds to carbon dioxide, water, and inorganic salts. It has been shown to be effective for the mineralization of chlorinated organics.[1]
Molten Salt Oxidation (MSO) This method utilizes a bed of molten salt, typically sodium carbonate, at high temperatures to oxidize organic materials. The chlorine is converted to inorganic salts that are retained in the salt bed.[2]

5.3. Laboratory-Scale Spill and Waste Neutralization

For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

While specific chemical neutralization protocols for this compound are not well-documented, reductive dechlorination is a potential strategy for the degradation of chlorinated organic compounds.[5] This can involve the use of zero-valent iron (ZVI) or other reducing agents under controlled conditions.[5] However, such procedures should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.

Visualizations

6.1. Logical Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Perform_Experiment Perform Experiment Don_PPE->Perform_Experiment Collect_Waste Collect Waste in Labeled Container Perform_Experiment->Collect_Waste Decontaminate_Work_Area Decontaminate Work Area Collect_Waste->Decontaminate_Work_Area Doff_PPE Doff PPE Decontaminate_Work_Area->Doff_PPE Store_Waste Store Waste in Designated Area Doff_PPE->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

6.2. Signaling Pathway for Potential Toxicity

The exact mechanism of toxicity for this compound is not established. However, based on data for the related compound MX, a simplified potential pathway involving metabolic activation to a reactive intermediate that can cause cellular damage is proposed below.

G 3_Chlorofuran 3_Chlorofuran Metabolic_Activation Metabolic Activation (e.g., CYP450 enzymes) 3_Chlorofuran->Metabolic_Activation Reactive_Intermediate Reactive Intermediate (e.g., epoxide) Metabolic_Activation->Reactive_Intermediate Adduct_Formation Covalent Adduct Formation Reactive_Intermediate->Adduct_Formation Cellular_Macromolecules Cellular Macromolecules (DNA, proteins) Cellular_Macromolecules->Adduct_Formation Cellular_Damage Cellular Damage Adduct_Formation->Cellular_Damage Mutation Mutation Cellular_Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

The Toxicology of 3-Chlorofuran: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of available toxicological information on 3-Chlorofuran reveals a significant lack of specific data. While the structure of this compound suggests potential for toxicity, dedicated studies on its acute, chronic, genotoxic, and carcinogenic effects are largely absent from the public domain. The majority of related research focuses on more complex chlorinated furanoids, such as the drinking water disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX). This guide summarizes the limited information available for this compound and provides context from related furan (B31954) compounds to infer potential hazards, while underscoring the critical need for empirical data.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 50689-17-3[1][2]
Molecular Formula C₄H₃ClO[1][2]
Molecular Weight 102.52 g/mol [1][2]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Toxicological Data: A Notable Absence

A thorough search of toxicological literature and databases yields a consistent finding: there is a lack of specific toxicological studies on this compound. Safety Data Sheets (SDS) for this compound explicitly state "no data available" for acute oral, dermal, and inhalation toxicity.[3] The toxicological properties of this compound have not been fully investigated.[1]

This absence of data prevents the construction of a detailed toxicological profile, including key quantitative metrics such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level).

Insights from Related Compounds

In the absence of direct data, a review of structurally related compounds can provide some indication of potential toxicological pathways.

3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)

A significant body of research exists for MX, a potent mutagen found in chlorinated drinking water.[4][5] It is crucial to note that MX is a more complex molecule than this compound, and its toxicological profile cannot be directly extrapolated. However, the study of MX highlights the potential for chlorinated furan structures to exhibit significant biological activity.

Key Toxicological Findings for MX:

  • Genotoxicity: MX is a direct-acting genotoxicant in vitro, inducing DNA damage in various mammalian cell lines.[4][5] However, in vivo studies have not demonstrated genotoxicity.[4]

  • Carcinogenicity: MX is a potent carcinogen in rats, inducing tumors in the thyroid glands, liver, and other organs even at doses that are not overtly toxic.[6][7]

  • Subchronic Toxicity: Repeated administration of MX in rats has been shown to disturb fluid-electrolyte balance, induce diuresis, and cause mucosal hyperplasia in the gastrointestinal tract.[8]

Furan

The parent compound, furan, is a known hepatocarcinogen in rodents.[9] The mechanism of furan toxicity is believed to involve metabolic activation by cytochrome P450 enzymes to a reactive intermediate, cis-2-butene-1,4-dialdehyde, which can then bind to cellular macromolecules, including proteins and DNA.[10]

Potential Mechanisms of Toxicity for this compound

Based on the toxicology of related furans, a hypothetical mechanism of toxicity for this compound would likely involve metabolic activation.

dot

G cluster_0 Metabolic Activation Pathway (Hypothetical) This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Metabolic Activation (e.g., CYP450) Cellular Macromolecules Cellular Macromolecules Reactive Intermediate->Cellular Macromolecules Covalent Binding Toxicity Toxicity Cellular Macromolecules->Toxicity Cellular Dysfunction

Caption: Hypothetical metabolic activation of this compound.

This proposed pathway suggests that this compound could be metabolized in the liver to an electrophilic intermediate. This reactive species could then form adducts with critical cellular nucleophiles like DNA and proteins, leading to cellular damage and toxicity.

Experimental Protocols and Signaling Pathways: A Data Gap

Due to the lack of primary research on the toxicology of this compound, there are no established experimental protocols or described signaling pathways to report. The creation of detailed experimental workflows or signaling pathway diagrams is therefore not possible at this time.

Conclusion and Future Directions

The current state of knowledge regarding the toxicology of this compound is severely limited. While the known toxicity of related chlorinated furans and the parent furan ring suggest a potential for significant adverse health effects, a comprehensive risk assessment is impossible without dedicated empirical studies.

Future research should prioritize the following:

  • Acute toxicity studies via oral, dermal, and inhalation routes to determine LD50 values.

  • In vitro and in vivo genotoxicity assays to assess mutagenic potential.

  • Subchronic and chronic toxicity studies to identify target organs and establish NOAELs.

  • Metabolism and pharmacokinetic studies to elucidate the pathways of activation and detoxification.

Until such data becomes available, this compound should be handled with extreme caution, assuming it to be a potentially toxic and carcinogenic substance. The lack of data should not be interpreted as an indication of safety.

References

Methodological & Application

Application Notes: Synthetic Routes to 3-Chlorofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of 3-chlorofuran and its derivatives, targeting researchers in organic chemistry and drug development. The synthesis of 3-substituted furans, particularly halogenated ones, is challenging due to the preferential electrophilic substitution and metallation that occurs at the 2- and 5-positions of the furan (B31954) ring.[1] Therefore, indirect methods involving regioselective metallation or the construction of the furan ring from acyclic precursors are generally required.

Two primary strategies are detailed below:

  • Regioselective Metallation and Chlorination : A direct approach to functionalizing the 3-position, which requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Multi-Step Synthesis via Intramolecular Cyclization : A robust method for creating substituted 4-chlorofurans (isomeric with 3-chlorofurans depending on substitution patterns) from acyclic starting materials.[1]

Route 1: Regioselective Metallation and Chlorination of Furan

This route relies on the formation of a 3-furyl anion equivalent, which is then quenched with an electrophilic chlorine source. Direct deprotonation of furan with common organolithium bases typically occurs at the more acidic C2 position. Achieving C3 selectivity can be accomplished by starting with 3-bromofuran (B129083) and performing a metal-halogen exchange at low temperatures. The resulting 3-lithiofuran is kinetically formed but will isomerize to the more stable 2-lithiofuran (B141411) if the temperature rises above -40 °C.[2]

Logical Workflow: Metallation-Chlorination

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product start 3-Bromofuran reagent1 n-BuLi, THF -78 °C start->reagent1 Metal-Halogen Exchange intermediate 3-Lithiofuran (Kinetic Product) reagent1->intermediate reagent2 Hexachloroethane (B51795) (C₂Cl₆) -78 °C intermediate->reagent2 Electrophilic Quench product This compound reagent2->product

Caption: Workflow for this compound via Metal-Halogen Exchange.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 3-Bromofuran

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Hexachloroethane (C₂Cl₆)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk line, oven-dried)

Procedure:

  • Set up a three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

  • To the cold THF, add 3-bromofuran (1.0 eq) via syringe.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete metal-halogen exchange.

  • In a separate flask, prepare a solution of hexachloroethane (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the hexachloroethane solution dropwise to the 3-lithiofuran solution at -78 °C. Maintain vigorous stirring and ensure the temperature remains stable.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether and water.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent carefully using a rotary evaporator at low temperature.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield this compound.

Route 2: Multi-Step Synthesis of Substituted 4-Chlorofurans via Cyclization

This synthetic strategy builds the furan ring from an acyclic precursor in a three-step sequence, which is particularly useful for preparing 3-substituted and 2,3-disubstituted 4-chlorofurans. The key steps are a copper-catalyzed cyclization, a zinc-mediated reduction, and a base-induced aromatization.

Logical Workflow: Multi-Step Cyclization Route

G A Allylic Alcohol + Chloral B 1-Acetoxy-2,2,2-trichloroethyl allyl ether A->B Acetylation C Substituted Tetrahydrofuran B->C Step 1: CuCl/bipy Cyclization D 2,3-Dihydrofuran (B140613) Intermediate C->D Step 2: Zn dust Dechloroacetoxylation E Substituted 4-Chlorofuran D->E Step 3: t-BuOK/18-crown-6 (B118740) Aromatization

Caption: Workflow for Substituted 4-Chlorofuran Synthesis.

Experimental Protocol 2.1: Step 1 - Copper-Catalyzed Regioselective Cyclization

This step involves the cyclization of 1-acetoxy-2,2,2-trichloroethyl allyl ethers, prepared from the corresponding allylic alcohol and chloral, to afford substituted tetrahydrofurans.[1]

Materials and Reagents:

Procedure:

  • In an oven-dried flask under an inert atmosphere, add the 1-acetoxy-2,2,2-trichloroethyl allyl ether substrate (1.0 eq).

  • Add anhydrous benzene (or toluene) to dissolve the substrate.

  • Add CuCl (0.1 eq) and 2,2'-bipyridine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite or silica gel to remove the copper catalyst.

  • Rinse the pad with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product (the substituted tetrahydrofuran) by column chromatography.

Experimental Protocol 2.2: Step 2 - Reductive Dechloroacetoxylation

The tetrahydrofuran derivative from the previous step is treated with zinc dust to eliminate the trichloromethyl and acetate (B1210297) groups, forming a 2,3-dihydrofuran intermediate.[1]

Materials and Reagents:

  • Substituted tetrahydrofuran derivative (from Step 2.1)

  • Zinc dust (activated)

  • Acetic acid

  • Diethyl ether

Procedure:

  • Dissolve the tetrahydrofuran substrate (1.0 eq) in a mixture of diethyl ether and acetic acid.

  • Add activated zinc dust (typically 3-5 eq) portion-wise to the stirred solution. The reaction can be exothermic.

  • Stir the mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through celite to remove excess zinc and zinc salts.

  • Wash the filtrate with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2,3-dihydrofuran intermediate, which may be purified by chromatography if necessary.

Experimental Protocol 2.3: Step 3 - Aromatization via Dehydrohalogenation

The final step involves a tandem dehydrohalogenation-aromatization of the 2,3-dihydrofuran intermediate using a strong, sterically hindered base to form the final chlorofuran product.[1]

Materials and Reagents:

  • 2,3-Dihydrofuran intermediate (from Step 2.2)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Anhydrous THF or Diethyl Ether

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the 2,3-dihydrofuran intermediate (1.0 eq) in anhydrous THF.

  • Add 18-crown-6 (0.1 - 1.0 eq) to the solution.

  • Add potassium tert-butoxide (2.0-3.0 eq) portion-wise at room temperature or while cooling in an ice bath.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. The resulting chlorofurans are noted to be sensitive and may deteriorate in chlorinated or oxygenated solvents or when stored neat.[1]

  • Purify the product quickly via column chromatography on silica gel using a hydrocarbon solvent.

Data Presentation: Yields for Multi-Step Synthesis of 4-Chlorofurans

The following data summarizes typical yields for the multi-step cyclization route for various substrates as described in the literature.[1]

Substrate (Allylic Alcohol)Tetrahydrofuran (Step 1)2,3-Dihydrofuran (Step 2) Overall Yield4-Chlorofuran (Step 3) Yield
Allyl alcohol1a2a (81%)3a (72%)
Crotyl alcohol1b2b (76%)3b (70%)
Cinnamyl alcohol1c2c (61%)3c (68%)
3-Methylbut-2-en-1-ol1d2d (71%)3d (75%)
Propargyl alcohol1e-3e (65%)
2-Methylbut-3-yn-2-ol1f-3f (60%)
*Note: For alkynyl substrates, the reaction proceeds directly to the furan in the final step.

References

3-Chlorofuran: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chlorofuran is a valuable and versatile heterocyclic building block in organic synthesis. The presence of the chlorine atom at the 3-position, along with the inherent reactivity of the furan (B31954) ring, provides a unique platform for the construction of complex molecular architectures. This strategic placement of the chloro substituent allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping, enabling the introduction of a wide array of functional groups. This application note will detail the key synthetic applications of this compound, providing specific protocols and quantitative data to facilitate its use in research and drug development. The furan moiety is a common scaffold in numerous pharmaceuticals and biologically active natural products, making this compound a key starting material for the synthesis of novel therapeutic agents.[1][2]

Key Applications and Synthetic Strategies

The primary utility of this compound as a synthetic intermediate stems from two main types of transformations: palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. These methods allow for the regioselective formation of carbon-carbon and carbon-heteroatom bonds at the C3-position of the furan ring.

A general workflow for the utilization of this compound in organic synthesis is depicted below.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds This compound This compound Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling This compound->Palladium-Catalyzed Cross-Coupling Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Lithiation Lithiation This compound->Lithiation n-BuLi or LDA 3-Aryl/Vinyl-furans 3-Aryl/Vinyl-furans Palladium-Catalyzed Cross-Coupling->3-Aryl/Vinyl-furans 3-Alkynyl-furans 3-Alkynyl-furans Palladium-Catalyzed Cross-Coupling->3-Alkynyl-furans 3-Amino-furans 3-Amino-furans Palladium-Catalyzed Cross-Coupling->3-Amino-furans 3-Alkyl/Acyl-furans 3-Alkyl/Acyl-furans Lithiation->3-Alkyl/Acyl-furans + Electrophile (e.g., R-X, RCHO)

Caption: General synthetic pathways utilizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and this compound serves as an excellent substrate for these transformations. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the appropriate choice of catalyst, ligand, and reaction conditions can lead to high yields of the desired products.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to synthesize 3-arylfurans, which are common motifs in pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling of this compound:

A general procedure adapted for heteroaryl chlorides is as follows:

Reagent/ParameterCondition
This compound 1.0 equiv
Arylboronic Acid 1.2 - 1.5 equiv
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
Solvent Toluene (B28343)/H₂O, Dioxane/H₂O, or THF/H₂O (typically 4:1 to 10:1)
Temperature 80 - 110 °C
Reaction Time 12 - 24 h

Experimental Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of toluene/H₂O 4:1).

  • Heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G This compound This compound Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle This compound->Catalytic_Cycle Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Catalytic_Cycle 3-Arylfuran 3-Arylfuran Catalytic_Cycle->3-Arylfuran

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 3-aminofurans by coupling this compound with a primary or secondary amine.[4][5][6] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

General Protocol for Buchwald-Hartwig Amination of this compound:

Reagent/ParameterCondition
This compound 1.0 equiv
Amine 1.2 - 1.5 equiv
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand BINAP, Xantphos, or RuPhos (2-6 mol%)
Base NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)
Solvent Toluene, Dioxane, or THF
Temperature 80 - 120 °C
Reaction Time 12 - 24 h

Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine (B1218219) ligand (e.g., BINAP, 0.02 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 20 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aminofuran derivative.

G This compound This compound Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle This compound->Catalytic_Cycle Amine R₂NH Amine->Catalytic_Cycle 3-Aminofuran 3-Aminofuran Catalytic_Cycle->3-Aminofuran

Caption: Buchwald-Hartwig amination of this compound.

Lithiation and Electrophilic Quench

Metal-halogen exchange of this compound, typically with an organolithium reagent such as n-butyllithium, generates a potent 3-furyllithium nucleophile. This intermediate can then react with a variety of electrophiles to introduce diverse substituents at the 3-position. It is important to note that 3-lithiofuran can be unstable and may rearrange to the more stable 2-lithiofuran (B141411) at temperatures above -40 °C.[4] Therefore, these reactions are typically performed at low temperatures.

General Protocol for Lithiation and Electrophilic Quench of this compound:

Reagent/ParameterCondition
This compound 1.0 equiv
Organolithium Reagent n-BuLi or t-BuLi (1.0 - 1.2 equiv)
Electrophile 1.2 - 1.5 equiv
Solvent Anhydrous THF or Diethyl Ether
Temperature -78 °C
Reaction Time 1 - 4 h

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2 mmol) dropwise at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G This compound This compound nBuLi n-BuLi, THF, -78 °C This compound->nBuLi 3-Furyllithium 3-Furyllithium nBuLi->3-Furyllithium Electrophile Electrophile (E⁺) 3-Furyllithium->Electrophile 3-Substituted_Furan 3-E-Furan Electrophile->3-Substituted_Furan

Caption: Lithiation and electrophilic quench of this compound.

Summary of Applications

The following table summarizes the key transformations of this compound and the types of products that can be synthesized.

Reaction TypeReagentsProduct Type
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst, Base3-Arylfurans
Stille Coupling R-SnBu₃, Pd catalyst3-Alkyl/Aryl/Vinylfurans
Heck Coupling Alkene, Pd catalyst, Base3-Alkenylfurans
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base3-Alkynylfurans
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base3-Aminofurans
Lithiation-Electrophile Quench n-BuLi then E⁺3-Substituted furans

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of substituted furans. Its utility in palladium-catalyzed cross-coupling reactions and lithiation protocols provides medicinal and synthetic chemists with a powerful tool for the construction of complex molecules, including novel drug candidates and natural products. The protocols and data presented in this application note serve as a guide for the effective utilization of this compound in organic synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-chlorofuran. This versatile substrate can be effectively utilized in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are instrumental in the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science for the construction of novel drug candidates and functional materials.

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. This compound, a readily available starting material, serves as a valuable building block for the synthesis of a diverse array of 3-substituted furan (B31954) derivatives. The furan moiety is a common scaffold in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The protocols detailed herein provide a foundation for researchers to explore the chemical space around the furan core, enabling the development of new molecular entities with potential therapeutic or material applications.

General Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki and Stille reactions) or Coordination/Deprotonation (for Sonogashira and Buchwald-Hartwig reactions): The coupling partner (e.g., an organoboron compound, organostannane, terminal alkyne, or amine) reacts with the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation/Coordination Transmetalation/Coordination Oxidative Addition Complex->Transmetalation/Coordination Reductive Elimination Complex Reductive Elimination Complex Transmetalation/Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product This compound This compound This compound->Oxidative Addition Complex Coupling Partner Coupling Partner Coupling Partner->Transmetalation/Coordination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents, such as boronic acids and boronate esters.

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1001692
33-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802478

Experimental Protocol: Synthesis of 3-Phenylfuran

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Oven-dried flask Reagents This compound Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Flask->Reagents Solvent Toluene/H₂O Reagents->Solvent Inert Degas with Ar/N₂ Solvent->Inert Heat Heat to 100 °C Inert->Heat Stir Stir for 12 h Heat->Stir Cool Cool to RT Stir->Cool Extract Extract with EtOAc Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica (B1680970) gel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the tube via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenylfuran.

Stille Coupling of this compound

The Stille coupling enables the formation of C-C bonds between this compound and organostannane reagents. While effective, the toxicity of organotin compounds necessitates careful handling and purification.

Quantitative Data for Stille Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101888
2Tributyl(furan-2-yl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-DMF1001291
3Trimethyl(vinyl)stannaneAsPh₃ (4) / Pd₂(dba)₃ (2)-CuINMP80682
Experimental Protocol: Synthesis of 3-(Furan-2-yl)furan

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(furan-2-yl)stannane (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Silica gel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, tributyl(furan-2-yl)stannane, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous DMF.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous KF solution for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 3-(furan-2-yl)furan.

Sonogashira Coupling of this compound

The Sonogashira coupling provides a direct route to 3-alkynylfurans by reacting this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data for Sonogashira Coupling
EntryCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF70885
3TrimethylsilylacetylenePdCl₂(MeCN)₂ (2)CuI (4)DBUAcetonitrile50493
Experimental Protocol: Synthesis of 3-(Phenylethynyl)furan

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Silica gel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Degas the mixture by bubbling with argon for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • After cooling, dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(phenylethynyl)furan.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-aminofuran derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001289
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1101882
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801091

Experimental Protocol: Synthesis of N-Phenylfuran-3-amine

G start Start setup Reaction Setup: - this compound - Aniline - Pd₂(dba)₃ - XPhos - NaOtBu - Toluene start->setup inert Inert Atmosphere (Ar/N₂) setup->inert heat Heat to 100 °C for 12 h inert->heat workup Workup: - Cool, Dilute with EtOAc - Wash with H₂O, Brine heat->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end End Product: N-Phenylfuran-3-amine purify->end

Caption: Logical workflow for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-phenylfuran-3-amine.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and scales. All experiments should be conducted by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment. The toxicity of some reagents, particularly organotin compounds, necessitates careful handling and disposal according to institutional safety guidelines.

Application Notes and Protocols: Diels-Alder Reactions Involving 3-Chlorofuran as a Diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. When furan (B31954) and its derivatives are employed as the diene component, the resulting 7-oxabicyclo[2.2.1]heptene core structure serves as a valuable scaffold in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. 3-Chlorofuran, an electron-deficient diene due to the inductive effect of the chlorine atom, presents unique challenges and opportunities in Diels-Alder cycloadditions. The electron-withdrawing nature of the chloro group can decrease the reactivity of the furan ring towards dienophiles compared to electron-rich furans. However, the resulting chlorinated 7-oxabicyclo[2.2.1]heptene adducts are versatile intermediates that can be further functionalized, making them attractive building blocks in medicinal chemistry and materials science.

These application notes provide a general overview and adaptable protocols for conducting Diels-Alder reactions using this compound as the diene. The provided methodologies are based on established procedures for related substituted furans and should be considered as a starting point for reaction optimization.

Data Presentation

Table 1: Diels-Alder Reactions of 3-Methylthiofuran with Various Dienophiles

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Product Ratio (Endo:Exo)
1N-PhenylmaleimideCH2Cl2Room Temperature249510:90
2Maleic Anhydride (B1165640)CH2Cl2Room Temperature24880:100 (Exo)
3Dimethyl AcetylenedicarboxylateNeat1004875-
4Methyl AcrylateNeat80726085:15
5AcrylonitrileNeat80965590:10

Data adapted from analogous reactions with 3-methylthiofuran. Yields and reaction conditions for this compound will require optimization and are expected to differ.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with common dienophiles. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Reaction with N-Phenylmaleimide

Materials:

  • This compound

  • N-Phenylmaleimide

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-phenylmaleimide (1.0 eq).

  • Dissolve the N-phenylmaleimide in anhydrous dichloromethane.

  • Add this compound (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • If no reaction is observed at room temperature, the reaction mixture can be gently heated to reflux.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative.

Protocol 2: Reaction with Maleic Anhydride

Materials:

  • This compound

  • Maleic Anhydride

  • Dichloromethane (CH2Cl2) or Diethyl Ether (Et2O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane or diethyl ether.

  • Add this compound (1.2 eq) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC. The product is often less soluble and may precipitate out of the solution.

  • If precipitation occurs, the product can be isolated by vacuum filtration and washed with cold solvent.

  • If no precipitation occurs upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the 3-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct.

Protocol 3: Lewis Acid Catalyzed Reaction with an Unsaturated Ester (e.g., Methyl Acrylate)

Materials:

  • This compound

  • Methyl Acrylate

  • Lewis Acid (e.g., BF3·OEt2, AlCl3, ZnCl2)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringe for addition of Lewis acid

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and the dienophile (e.g., methyl acrylate, 1.0 eq) in an anhydrous solvent.

  • Cool the reaction mixture to 0 °C or -78 °C.

  • Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 3-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate product.

Mandatory Visualizations

Diels_Alder_Workflow General Workflow for Diels-Alder Reaction of this compound Reactants This compound (Diene) + Dienophile Reaction_Setup Reaction Setup (Inert Atmosphere, Stirring) Reactants->Reaction_Setup Solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) Solvent->Reaction_Setup Conditions Reaction Conditions (Temperature, Time, Catalyst) Reaction_Setup->Conditions Monitoring Reaction Monitoring (TLC, HPLC) Conditions->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product 3-Chloro-7-oxabicyclo[2.2.1]heptene Adduct Purification->Product

Caption: General experimental workflow for the Diels-Alder reaction.

Diels_Alder_Mechanism Mechanism of Diels-Alder Reaction Diene This compound Product 7-Oxabicyclo[2.2.1]heptene Adduct Diene->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleimide) Dienophile->Product

Caption: The [4+2] cycloaddition mechanism.

Application Notes and Protocols: 3-Halofurans as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The furan (B31954) nucleus serves as a valuable scaffold that can be chemically modified to interact with various biological targets.[1] While direct applications of 3-chlorofuran in medicinal chemistry are not extensively documented in readily available literature, its close analog, 3-bromofuran (B129083), has been successfully utilized as a key building block in the total synthesis of several complex and biologically active natural products.[2] This document will focus on the application of 3-bromofuran as a representative example of a 3-halofuran in the synthesis of medicinally relevant compounds, providing detailed protocols and data where available. The methodologies described are broadly applicable to 3-halofurans and serve as a guide for researchers in drug discovery and development.

Application Highlight: Synthesis of (+)-Cacospongionolide B

(+)-Cacospongionolide B is a marine sesterterpenoid that exhibits potent anti-inflammatory activity. Its total synthesis has been accomplished using 3-bromofuran as a key starting material, demonstrating the utility of 3-halofurans in constructing complex molecular architectures with therapeutic potential.[2]

Experimental Protocols

1. Lithiation of 3-Bromofuran and Subsequent Alkylation

This protocol describes the initial functionalization of 3-bromofuran, a critical step in the synthesis of more complex molecules like (+)-Cacospongionolide B.

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromofuran (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add the desired electrophile (1.2 equivalents) dropwise to the solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

2. Palladium-Catalyzed Cross-Coupling of 3-Halofurans

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are highly applicable to the functionalization of 3-halofurans.

  • Materials:

    • 3-Halofuran (e.g., 3-bromofuran or this compound)

    • Aryl or vinyl boronic acid or its ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

    • Solvent (e.g., toluene, dioxane, or a mixture of DME and water)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add the 3-halofuran (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

    • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

Compound ClassTarget/AssayIC₅₀ / ActivityReference
Benzofuran-N-aryl piperazine (B1678402) derivativesAnti-inflammatory & AnticancerSignificant activity reported[3]
Fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazolesAntibacterialData not specified[3]
Benzofuran-linked quinazolinesAntibacterial (Gram-positive & Gram-negative)Active against multiple strains[3]
Chalcone derivatives from benzofuran (B130515)Anticancer (PC-3 and MCF-7 cell lines)Significant reduction in cell viability[3]

Visualizations

Diagram 1: General Workflow for the Functionalization of 3-Halofurans

G A 3-Halofuran (X = Cl, Br) B Lithiation (e.g., n-BuLi) A->B F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) A->F C 3-Lithiofuran B->C D Reaction with Electrophile (E+) C->D E 3-Substituted Furan D->E H Further Synthetic Transformations E->H G 3-Aryl/Vinyl Furan F->G G->H I Bioactive Molecule H->I G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X PdII_2 R-Pd(II)L_n-R' PdII_2->Pd0 Product R-R' (Coupled Product) PdII_2->Product Reductive Elimination RX R-X (3-Halofuran) RX->Pd0 Oxidative Addition R_B R'-B(OR)₂ (Boronic Acid) Base Base Base->PdII_1 Transmetalation

References

Application Notes and Protocols: The Potential of 3-Chlorofuran in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan (B31954) scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it an attractive core for the design of novel pesticides. While the use of furan derivatives in agrochemical discovery is well-established, the specific applications of 3-chlorofuran as a starting material are not extensively documented in current literature. However, based on the known reactivity of halofurans and the structural requirements of modern agrochemicals, this compound represents a versatile and untapped building block for the synthesis of novel fungicides and insecticides.

These application notes provide a forward-looking perspective on the potential synthetic utility of this compound in the development of next-generation agrochemicals. The following sections outline hypothetical, yet chemically sound, synthetic pathways to key agrochemical classes, including detailed experimental protocols, data tables for hypothetical compounds, and visualizations of the proposed synthetic workflows. These protocols are based on established chemical principles and are intended to serve as a guide for researchers exploring the use of this compound in their discovery programs.

I. Synthesis of Furan-Based Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are a prominent class of fungicides that act by inhibiting cellular respiration in pathogenic fungi.[1][2] Many successful SDHIs feature a central amide linkage connecting a heterocyclic or aromatic acid moiety to an amine fragment. Here, we propose a synthetic route to a novel furan-based SDHI scaffold starting from this compound.

The overall synthetic strategy involves the conversion of this compound to a key furan-3-carboxamide (B1318973) intermediate, which can then be coupled with a suitable amine partner to generate the final SDHI product.

SDHI_Synthesis This compound This compound Furan-3-carboxylic_acid Furan-3-carboxylic_acid This compound->Furan-3-carboxylic_acid 1. n-BuLi, THF, -78°C 2. CO2 3. H3O+ Furan-3-carbonyl_chloride Furan-3-carbonyl_chloride Furan-3-carboxylic_acid->Furan-3-carbonyl_chloride SOCl2, reflux Furan-3-carboxamide_SDHI Furan-3-carboxamide_SDHI Furan-3-carbonyl_chloride->Furan-3-carboxamide_SDHI Amine, Base, DCM

Figure 1: Proposed synthesis of a furan-based SDHI from this compound.
Experimental Protocols

Step 1: Synthesis of Furan-3-carboxylic acid

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude furan-3-carboxylic acid.

Step 2: Synthesis of Furan-3-carbonyl chloride

  • To a flask containing furan-3-carboxylic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain furan-3-carbonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of the Furan-3-carboxamide SDHI

  • Dissolve the desired amine (e.g., 2-aminopyridine (B139424) derivative) (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C and add a solution of furan-3-carbonyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the target furan-3-carboxamide SDHI.

Hypothetical Data for Furan-Based SDHIs
Compound IDR Group (Amine)Molecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical EC50 (µg/mL) vs. Sclerotinia sclerotiorum
FC-SDHI-012-amino-4-methylpyridineC11H10N2O2202.21650.5
FC-SDHI-022-amino-5-chloropyridineC10H7ClN2O2222.63620.3
FC-SDHI-032-amino-thiazoleC8H6N2O2S194.21700.8

II. Synthesis of Furan-Based Triazole Fungicides via Cross-Coupling

Triazole fungicides are another cornerstone of modern crop protection. The introduction of a furan moiety into a triazole scaffold could lead to novel compounds with improved biological activity and a differentiated mode of action. A plausible approach to such compounds from this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[3]

Triazole_Synthesis This compound This compound 3-(Triazolyl)furan 3-(Triazolyl)furan This compound->3-(Triazolyl)furan Triazole-boronic_acid_ester, Pd(PPh3)4, Base, Toluene (B28343)/H2O Functionalized_Triazole_Fungicide Functionalized_Triazole_Fungicide 3-(Triazolyl)furan->Functionalized_Triazole_Fungicide Further_functionalization

Figure 2: Proposed Suzuki-Miyaura coupling for the synthesis of a furan-triazole fungicide.
Experimental Protocol

Suzuki-Miyaura Coupling of this compound with a Triazole Boronic Acid Ester

  • To a degassed mixture of toluene and water, add this compound (1.0 eq), the desired triazole-boronic acid pinacol (B44631) ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography to yield the 3-(triazolyl)furan intermediate.

Hypothetical Data for Furan-Triazole Derivatives
Compound IDTriazole Boronic EsterMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)
FT-011H-1,2,4-triazole-1-boronic acid pinacol esterC6H5N3O135.1275
FT-024-phenyl-1H-1,2,3-triazole-5-boronic acid pinacol esterC12H9N3O211.2268
FT-034-(4-chlorophenyl)-1H-1,2,3-triazole-5-boronic acid pinacol esterC12H8ClN3O245.6765

III. Synthesis of 3-Aminofuran Derivatives for Insecticidal Scaffolds

The 3-aminofuran moiety is a valuable synthon that can be incorporated into various insecticidal pharmacophores. A potential route to access this intermediate from this compound is through a Buchwald-Hartwig amination reaction.

Aminofuran_Synthesis This compound This compound N-Protected-3-aminofuran N-Protected-3-aminofuran This compound->N-Protected-3-aminofuran Amine (e.g., Benzylamine), Pd_catalyst, Ligand, Base, Toluene 3-Aminofuran 3-Aminofuran N-Protected-3-aminofuran->3-Aminofuran Deprotection Insecticidal_Compound Insecticidal_Compound 3-Aminofuran->Insecticidal_Compound Coupling_with_electrophile

Figure 3: Proposed Buchwald-Hartwig amination for the synthesis of 3-aminofuran derivatives.
Experimental Protocol

Buchwald-Hartwig Amination of this compound

  • In a glovebox, combine this compound (1.0 eq), a suitable amine (e.g., benzylamine, 1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine (B1218219) ligand (e.g., XPhos, 0.05 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) in a reaction vessel.

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-protected 3-aminofuran.

Conclusion

While direct applications of this compound in agrochemical synthesis are yet to be reported, its potential as a versatile building block is significant. The chlorine atom at the 3-position provides a handle for a variety of synthetic transformations, including lithiation-carboxylation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions. The proposed synthetic routes to furan-based SDHIs, triazole fungicides, and aminofuran insecticides illustrate the plausible and promising applications of this compound in the discovery of novel agrochemicals. Further research and exploration into the reactivity and synthetic utility of this compound are warranted to unlock its full potential in the development of innovative crop protection solutions.

References

Application Notes and Protocols for the Lithiation and Functionalization of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-substituted furans commencing from 3-chlorofuran. The methodology is centered on the generation of a 3-furyllithium intermediate via a lithium-halogen exchange, which is subsequently quenched with a variety of electrophiles. Due to the limited availability of specific protocols for this compound, this guide is based on established procedures for the more commonly used 3-bromofuran (B129083), with necessary adaptations highlighted. The carbon-chlorine bond is generally less reactive in lithium-halogen exchange reactions compared to the carbon-bromine bond; therefore, reaction conditions may necessitate optimization for optimal yields.

Safety Precautions: Organolithium reagents, such as n-butyllithium (n-BuLi), are pyrophoric and react violently with protic sources like water. All experimental procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Experimental Protocols

Protocol 1: Generation of 3-Furyllithium via Lithium-Halogen Exchange

This protocol details the formation of the key 3-furyllithium intermediate from this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask and septa

  • Syringes and needles

Procedure:

  • Apparatus Preparation: A Schlenk flask, equipped with a magnetic stir bar, is rigorously dried by flame or in an oven and subsequently cooled under a stream of inert gas.

  • Solvent and Substrate Addition: The flask is charged with anhydrous THF via a syringe. This compound (1.0 equivalent) is then added to the solvent at room temperature under a positive pressure of the inert gas.

  • Cooling: The reaction vessel is immersed in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Lithiation: A solution of n-butyllithium (1.1 equivalents) is added dropwise to the stirred solution over a period of 15 to 20 minutes. The rate of addition should be controlled to maintain the reaction temperature below -70 °C.

  • Reaction Monitoring: The mixture is stirred at -78 °C. The lithium-halogen exchange with this compound may require an extended reaction time of 1 to 3 hours. The completion of the reaction can be monitored by quenching a small aliquot with deuterium (B1214612) oxide (D₂O) and analyzing the resulting mixture by ¹H NMR spectroscopy to observe the incorporation of deuterium at the 3-position of the furan (B31954) ring.

  • The resulting pale yellow to colorless solution of 3-furyllithium is to be used immediately for the subsequent functionalization step.

Protocol 2: Functionalization of 3-Furyllithium with Electrophiles

This protocol outlines the reaction of the generated 3-furyllithium with various electrophilic reagents to yield 3-substituted furans.

Procedure:

  • Electrophile Addition: The selected electrophile (1.2 equivalents), dissolved in a minimal volume of anhydrous THF if it is a solid or liquid, is added dropwise to the freshly prepared 3-furyllithium solution at -78 °C.

  • Reaction: The reaction mixture is maintained at -78 °C and stirred for 2 to 4 hours. Following this, the cooling bath is removed, and the reaction is allowed to warm gradually to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified using an appropriate technique, such as flash column chromatography on silica (B1680970) gel, distillation, or recrystallization, to afford the desired 3-substituted furan.

Data Presentation

The following table presents a summary of expected products and approximate yields for the functionalization of 3-furyllithium with a range of common electrophiles. These yields are based on analogous reactions starting from 3-bromofuran and may serve as a benchmark for the optimization of the reactions with this compound.

ElectrophileReagent ExampleProductExpected Yield Range (%)
Carbon DioxideDry CO₂ gas3-Furoic acid65-80
AldehydeBenzaldehyde(Furan-3-yl)(phenyl)methanol70-85
KetoneCyclohexanone1-(Furan-3-yl)cyclohexan-1-ol60-75
Alkyl HalideBenzyl bromide3-Benzylfuran55-70
Silyl HalideTrimethylsilyl chloride3-(Trimethylsilyl)furan75-90
AmideN,N-Dimethylformamide (DMF)Furan-3-carbaldehyde60-75

Mandatory Visualization

reaction_workflow This compound This compound 3-Furyllithium 3-Furyllithium This compound->3-Furyllithium  THF, -78 °C (Lithium-Halogen Exchange) nBuLi n-Butyllithium nBuLi->3-Furyllithium 3-Substituted_Furan 3-Substituted Furan 3-Furyllithium->3-Substituted_Furan  -78 °C to RT (Electrophilic Quench) Electrophile Electrophile (E+) Electrophile->3-Substituted_Furan

Caption: Lithiation of this compound and Subsequent Functionalization.

Application Notes and Protocols: Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: While direct synthetic routes to benzofuran (B130515) derivatives utilizing 3-chlorofuran as a primary starting material are not extensively documented in readily available literature, this document provides detailed protocols for established and versatile methods for the synthesis of the benzofuran core structure. The following sections detail common synthetic strategies, providing comprehensive experimental procedures, quantitative data, and visual representations of the reaction pathways.

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties, making them privileged scaffolds in medicinal chemistry and drug discovery.[2][3][4] The development of efficient and diverse synthetic methodologies to access these structures is therefore of critical importance to the pharmaceutical and chemical industries. This application note outlines two common and effective methods for the synthesis of benzofuran derivatives.

Method 1: Synthesis of 2-Substituted Benzofurans via Intramolecular Cyclization

A prevalent method for synthesizing 2-substituted benzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with a chloroacetone (B47974), followed by cyclization. This approach is straightforward and provides good yields of the desired benzofuran.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

This protocol is adapted from a reported synthesis of 2-acetyl benzofuran.[4]

Materials:

Procedure:

  • A mixture of salicylaldehyde (0.1 mol), dry chloroacetone (0.1 mol), and anhydrous potassium carbonate (0.2 mol) is prepared in a round-bottom flask.

  • The mixture is refluxed in ethanol (150 mL) for 3 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.

  • The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 2-acetylbenzofuran.

Quantitative Data
CompoundStarting MaterialReagentsSolventYield (%)
2-AcetylbenzofuranSalicylaldehydeChloroacetone, K2CO3Ethanol>60%[4]

Reaction Pathway

Salicylaldehyde Salicylaldehyde Intermediate O-Alkylated Intermediate Salicylaldehyde->Intermediate K2CO3, Ethanol Reflux Chloroacetone Chloroacetone Chloroacetone->Intermediate Benzofuran 2-Acetylbenzofuran Intermediate->Benzofuran Intramolecular Cyclization

Caption: Synthesis of 2-Acetylbenzofuran.

Method 2: Palladium-Catalyzed Synthesis of Benzofurans

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient route to variously substituted benzofurans. The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a powerful one-pot method.[1]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans

This protocol is a general representation of a palladium-copper catalyzed Sonogashira coupling followed by cyclization.[1]

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • (PPh3)2PdCl2 (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • Triethylamine (B128534) (Base and solvent)

  • Toluene (Solvent, optional)

Procedure:

  • To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), (PPh3)2PdCl2 (0.02 mmol) and CuI (0.04 mmol) are added.

  • The reaction mixture is stirred at a specified temperature (e.g., 90 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • The intramolecular cyclization to the benzofuran often occurs in situ under these conditions.

  • After cooling, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Quantitative Data
Catalyst SystemSubstratesSolventTemperature (°C)Yield Range (%)
(PPh3)2PdCl2 / CuIo-Iodophenols, Terminal AlkynesTriethylamine9070-91%[1]

Reaction Workflow

Start Start: o-Iodophenol + Terminal Alkyne Reaction Sonogashira Coupling ((PPh3)2PdCl2, CuI, Et3N) Start->Reaction Intermediate o-Alkynylphenol Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,3-Disubstituted Benzofuran Cyclization->Product Purification Purification (Column Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Palladium-Catalyzed Benzofuran Synthesis Workflow.

References

Application Notes and Protocols for the Reaction of 3-Chlorofuran with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of the furan (B31954) ring is a critical step in the synthesis of numerous pharmaceuticals, natural products, and materials. The introduction of alkyl or aryl substituents at the 3-position of the furan core can be a key transformation in the development of novel molecular entities. One potential method for achieving this is the reaction of 3-chlorofuran with Grignard reagents.

However, a comprehensive review of the scientific literature reveals a notable lack of specific examples and detailed experimental protocols for the direct reaction of this compound with Grignard reagents. Aryl chlorides are generally less reactive than the corresponding bromides and iodides in traditional Grignard cross-coupling reactions. Therefore, this transformation typically requires a transition metal catalyst, such as nickel or palladium, in a process known as a Kumada-type cross-coupling reaction.

This document provides a generalized overview and a representative, hypothetical protocol for the nickel-catalyzed cross-coupling of this compound with Grignard reagents. It is important to note that the following protocols are based on established methods for the cross-coupling of other aryl chlorides and would require optimization for the specific case of this compound.

Reaction Principle: Catalyzed Cross-Coupling

The reaction of this compound with a Grignard reagent (R-MgX, where R is an alkyl or aryl group and X is a halide) is unlikely to proceed without a catalyst. The presence of a nickel or palladium catalyst facilitates a cross-coupling reaction. The general catalytic cycle is depicted below.

Reaction_Pathway Ni0 Ni(0)L₂ OxAdd Oxidative Addition NiII_complex Furyl-Ni(II)(Cl)L₂ OxAdd->NiII_complex Transmetalation Transmetalation NiII_R_complex Furyl-Ni(II)(R)L₂ Transmetalation->NiII_R_complex MgXCl MgXCl Transmetalation->MgXCl RedElim Reductive Elimination RedElim->Ni0 Catalyst Regeneration Product 3-R-Furan RedElim->Product Grignard R-MgX Grignard->Transmetalation Chlorofuran This compound Chlorofuran->OxAdd

Caption: Generalized Catalytic Cycle for Kumada-Type Cross-Coupling.

Generalized Experimental Protocol: Nickel-Catalyzed Cross-Coupling

This protocol is a representative example and will require optimization of catalyst, ligand, solvent, temperature, and reaction time for the specific Grignard reagent and this compound.

Materials:

  • This compound

  • Grignard Reagent (e.g., Alkylmagnesium bromide or Arylmagnesium bromide in a suitable solvent like THF or Diethyl Ether)

  • Nickel(II) Catalyst (e.g., NiCl₂(dppp), NiCl₂(dppe), NiCl₂(PCy₃)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add the Nickel(II) catalyst (e.g., 1-5 mol%) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

    • Add anhydrous THF to the flask.

  • Addition of Reactants:

    • Add this compound (1.0 equivalent) to the flask via syringe.

    • Slowly add the Grignard reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature. The addition rate should be controlled to manage any exotherm.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-substituted furan.

Data Presentation (Hypothetical)

As no specific experimental data for the reaction of this compound is readily available in the literature, the following table is a hypothetical representation of how quantitative data for such reactions would be presented. The values are for illustrative purposes only and are not based on actual experimental results.

EntryGrignard Reagent (R-MgX)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Methylmagnesium BromideNiCl₂(dppp) (5)THF6612n.d.
2Ethylmagnesium BromideNiCl₂(dppe) (5)THF6612n.d.
3Phenylmagnesium BromidePd(PPh₃)₄ (2)Toluene1108n.d.
4Butylmagnesium ChlorideNiCl₂(PCy₃)₂ (3)Dioxane10018n.d.
n.d. = not determined from available literature.

Experimental Workflow

The logical flow of the experimental process is outlined below.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of this compound and Grignard Reagent Setup->Reagents Reaction Reaction at Reflux (Monitoring by TLC/GC-MS) Reagents->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated 3-Substituted Furan Purification->Product

Caption: General workflow for the synthesis of 3-substituted furans.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under a strict inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction can be exothermic, especially during the addition of the Grignard reagent. Proper temperature control is crucial.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All procedures should be performed in a well-ventilated fume hood.

Conclusion

Application Notes and Protocols for the Quantification of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorofuran is a heterocyclic organic compound with the chemical formula C₄H₃ClO. As a chlorinated derivative of furan (B31954), its detection and quantification are of interest in various fields, including environmental monitoring and chemical synthesis. This document provides detailed application notes and protocols for the analytical quantification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established analytical techniques for furan and its derivatives and provide a strong foundation for developing a validated assay for this compound.

I. Analytical Methodologies

The primary analytical techniques for the quantification of this compound and related volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile compounds like this compound due to its high sensitivity and selectivity.[1] The principle of GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[1] Mass spectrometry provides definitive identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound.[2] This technique separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.[2] Detection is typically achieved using a UV detector, although coupling with a mass spectrometer (LC-MS) enhances sensitivity and specificity.[2][3]

II. Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reliable results.[4] The basic steps involved are sampling, homogenization, extraction, purification, and concentration.[5] The choice of method depends on the sample matrix (e.g., water, soil, biological fluids).

A. Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting this compound from aqueous samples.

Protocol:

  • To a 10 mL aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Carefully collect the organic layer containing the extracted this compound.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS or HPLC analysis.

B. Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample clean-up and concentration from various matrices.

Protocol:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the sample (e.g., 50 mL of a water sample) onto the conditioned cartridge at a slow flow rate.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate to the desired final volume before analysis.

III. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods developed for the analysis of furan and its derivatives in food matrices.[6][7][8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5MS capillary column (or equivalent).[6][8]

  • Injector: Splitless injection mode is recommended for trace analysis.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate.[1]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting the molecular ion and characteristic fragment ions of this compound.

B. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for the separation of this compound.[2]

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. For MS compatibility, formic acid should be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS detection for higher sensitivity.

  • Injection Volume: 10 µL.

IV. Quantitative Data

The following table summarizes typical quantitative data that can be expected from the analytical methods described. These values are based on the analysis of structurally similar compounds and should be validated specifically for this compound.

ParameterGC-MSHPLC-UVReference
Limit of Detection (LOD) 0.01 - 1 ng/g~1 µg/kg[6][9][10]
Limit of Quantification (LOQ) 0.03 - 3 ng/g-[6][9]
Recovery 75 - 117%> 92%[7][8][10]
Linearity (R²) > 0.99> 0.99[11]

V. Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC Analysis Concentration->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

logical_relationship Start Start Matrix Select Sample Matrix Start->Matrix Prep Choose Preparation Method Matrix->Prep LLE Liquid-Liquid Extraction Prep->LLE Aqueous SPE Solid-Phase Extraction Prep->SPE Complex Analysis Select Analytical Technique LLE->Analysis SPE->Analysis GCMS GC-MS Analysis->GCMS Volatile HPLC HPLC Analysis->HPLC Less Volatile Validation Method Validation GCMS->Validation HPLC->Validation End End Validation->End

References

Application Note: GC-MS Analysis of 3-Chlorofuran and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 3-Chlorofuran and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated heterocyclic compound of interest in synthetic chemistry and drug development. Due to the general concerns about halogenated organic compounds, robust analytical methods are necessary for its identification and quantification. This application note outlines sample preparation, GC-MS parameters, and data analysis techniques. It also presents a hypothetical reaction pathway—the Suzuki-Miyaura coupling—to illustrate the analysis of its reaction products. The methodologies are based on established principles for the analysis of furan (B31954) derivatives and related halogenated compounds.[1]

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds monitored in various fields, from food safety to pharmaceutical development, due to their potential biological activities.[1] Halogenated furans, such as this compound, serve as versatile intermediates in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity for identification and quantification.[1]

This note details a generalized GC-MS method suitable for the analysis of this compound and illustrates how the same principles can be applied to identify its reaction products, using a palladium-catalyzed cross-coupling reaction as an example.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of this compound and its derivatives from an aqueous reaction mixture or sample matrix.

  • Sample Collection : Collect 10 mL of the aqueous sample in a glass vial.

  • pH Adjustment : Adjust the sample pH to neutral (pH 7.0) using dilute HCl or NaOH as necessary. Furan derivatives can be sensitive to pH changes.

  • Extraction : Transfer the sample to a separatory funnel. Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Mixing : Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation : Allow the layers to separate completely.

  • Collection : Drain the organic layer (bottom layer for Dichloromethane, top for Ethyl Acetate) into a clean collection vial.

  • Repeat : Repeat the extraction process two more times with fresh aliquots of the organic solvent.

  • Drying : Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration : Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis : The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 40 °C, hold for 2 minRamp 1: 15 °C/min to 150 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 35 - 350
MS Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

Identification of this compound
  • Retention Time : Based on its Kovats retention index of 633 on a standard non-polar column, this compound is expected to be a highly volatile compound, eluting early in the chromatogram under the specified conditions.[2]

  • Mass Spectrum : The Electron Ionization (EI) mass spectrum of this compound (Molecular Weight: 102.52 g/mol ) is expected to exhibit a characteristic pattern for a monochlorinated compound.[2] The molecular ion peak (M+) should appear as a doublet at m/z 102 and m/z 104, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Key fragment ions would arise from the loss of chlorine (Cl), carbon monoxide (CO), or a chloroacetylene (C₂HCl) moiety.

Table 1: Expected Mass Spectral Data for this compound

Analyte Molecular Formula Molecular Weight Key Diagnostic Ions (m/z)

| this compound | C₄H₃ClO | 102.52 | 102, 104 (M+, M+2, ~3:1 ratio), 73, 67, 39 |

Quantitative Analysis

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. A calibration curve should be prepared using certified standards of this compound. While specific quantitative data for this compound is not widely available, performance can be estimated based on closely related halogenated furans, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).

Table 2: Example Quantitative Performance for a Related Chlorinated Furan (MX)[1]

Parameter Typical Value Notes
Limit of Detection (LOD) 0.3 ng/L Based on GC-QqQ-MS/MS analysis of MX in water.[1]
Limit of Quantitation (LOQ) 1.0 ng/L Based on GC-QqQ-MS/MS analysis of MX in water.[1]
Linearity (r²) > 0.995 Over a concentration range of 1-100 ng/L.

| Recovery | 85-110% | Dependent on sample matrix and extraction method. |

Note: These values are for a related compound and must be experimentally determined for this compound.

Analysis of Reaction Products: A Hypothetical Example

This compound can participate in various organometallic cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron species using a palladium catalyst, is a plausible reaction.[3][4][5] This section describes the analysis of a hypothetical reaction between this compound and Phenylboronic Acid to produce 3-Phenylfuran.

Hypothetical Reaction Pathway: Suzuki-Miyaura Coupling

The diagram below illustrates the logical workflow of the Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Coupling cluster_reactants Reactants & Conditions Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Phenylboronic Acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->Reaction Base Na₂CO₃ (Base) Base->Reaction Product 3-Phenylfuran Reaction->Product Main Product Byproduct NaCl + H₃BO₃ Reaction->Byproduct Byproducts

Caption: Logical workflow of a Suzuki-Miyaura coupling reaction.

GC-MS Analysis of 3-Phenylfuran

The product, 3-Phenylfuran, would be analyzed using the same GC-MS protocol. Key differences in the results would be:

  • Retention Time : 3-Phenylfuran (Molecular Weight: 144.17 g/mol ) is significantly less volatile than this compound and will have a longer retention time.

  • Mass Spectrum : The mass spectrum will show a strong molecular ion peak at m/z 144. The fragmentation pattern will be characteristic of an aromatic system, with key fragments at m/z 115 (loss of -CHO) and m/z 89.

Table 3: Expected Mass Spectral Data for 3-Phenylfuran

Analyte Molecular Formula Molecular Weight Key Diagnostic Ions (m/z)

| 3-Phenylfuran | C₁₀H₈O | 144.17 | 144 (M+), 115, 89, 77, 51 |

Workflow and Logic Diagrams

To ensure a robust and validated analytical method, a structured workflow should be followed.

GCMS_Workflow A Sample Collection (e.g., Reaction Quench) B Liquid-Liquid Extraction (DCM or EtOAc) A->B C Concentration (Under Nitrogen Stream) B->C D GC-MS Analysis (Full Scan / SIM) C->D E Data Processing D->E F Identification (Retention Time & Mass Spectrum) E->F G Quantification (Calibration Curve) E->G H Final Report F->H G->H

Caption: General workflow for GC-MS analysis of furan compounds.

Conclusion

The GC-MS method outlined provides a solid foundation for the analysis of this compound and its potential reaction products. While specific parameters for this compound are not extensively documented, the protocols for related halogenated and non-halogenated furans offer reliable starting points for method development and validation. By combining appropriate sample preparation, optimized GC separation, and careful mass spectral interpretation, researchers can confidently identify and quantify these compounds in various matrices. The hypothetical reaction pathway demonstrates how these analytical principles can be extended to monitor chemical transformations and confirm the synthesis of desired products.

References

Troubleshooting & Optimization

Improving yield and purity in 3-Chlorofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the synthesis of 3-Chlorofuran, with a focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a primary synthetic route for this compound?

A primary method involves the reaction of an alkali metal or alkaline earth salt of an exo-cis-4,5-dihalo-3,6-endoxohexahydrophthalic acid with a base at elevated temperatures.[1] For this compound, the starting material would be the salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid. The reaction proceeds under super-atmospheric pressure and at temperatures exceeding 100°C.[1]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can it be prevented?

The formation of dark, tarry polymers is a common issue in furan (B31954) synthesis. Furan rings are highly sensitive to acids, which can catalyze polymerization.[2][3] The hydrogen chloride (HCl) generated as a byproduct during chlorination or other steps can trigger this degradation.[4]

Prevention Strategies:

  • Use Milder Conditions: Opt for milder acid catalysts if applicable, or ensure any acidic byproducts are neutralized or removed promptly.[2]

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can promote side reactions that lead to polymerizable intermediates.[2]

  • Minimize Reaction Time: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) and stop it once the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.[2][3]

  • Efficient HCl Removal: In direct chlorination approaches, the rapid removal of HCl is critical. This can be achieved by operating under conditions that allow the instantaneous separation of the gaseous HCl from the reaction mixture.[4]

Q3: The yield of my this compound synthesis is consistently low. What are the likely causes?

Low yields can stem from several factors beyond polymerization:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Consider increasing the reaction time or temperature, but be mindful of potential product degradation.[3]

  • Product Degradation During Workup: The acidic nature of some workup steps or purification media (like standard silica (B1680970) gel) can degrade the furan product.[2]

  • Product Loss During Purification: Halofurans can be volatile, leading to loss during solvent removal or distillation if not performed carefully.[1][2]

Q4: How can I effectively purify this compound to achieve high purity?

Purifying this compound can be challenging due to its instability.[1][2] A multi-step approach is often necessary.

  • Initial Work-up: After the reaction, the mixture can be diluted with water and extracted with a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).[5] The combined organic layers should be dried over an anhydrous salt such as Na₂SO₄.[5]

  • Distillation: For volatile furans, vacuum distillation is an effective purification method. Care must be taken to avoid excessive heat, which can cause decomposition.[2]

  • Column Chromatography: If chromatography is required, the acidic nature of standard silica gel can be problematic.[2] To mitigate product degradation, consider the following:

    • Use deactivated (neutral) silica gel or alumina (B75360).

    • Add a small amount of a base, such as triethylamine, to the eluent system to neutralize active sites on the silica.[2]

Troubleshooting Guide

This table summarizes common issues encountered during this compound synthesis and provides actionable solutions.

Issue Potential Cause Recommended Solution Citation
Polymerization (Dark, Tarry Mixture) Acid-catalyzed degradation of the furan ring, often by HCl byproduct.Ensure anhydrous conditions. Minimize reaction time. Use milder conditions or efficiently remove acidic byproducts. Neutralize promptly during workup.[2][3][4]
Low Yield / Incomplete Reaction Insufficient reaction time or temperature. Degradation of reagents.Monitor reaction via TLC/GC to ensure completion. Consider cautiously increasing temperature or reaction time. Use fresh, high-purity reagents.[3]
Product Degradation During Purification Acidic nature of standard silica gel. Excessive heat during distillation.Use neutral silica gel, alumina, or add a base (e.g., triethylamine) to the eluent. Use vacuum distillation at the lowest feasible temperature.[2]
Formation of Isomeric Impurities Lack of regioselectivity in the synthetic method.Select a highly regioselective synthesis route. Careful optimization of reaction conditions (catalyst, solvent, temperature) may be required.[6][7]
Residual Starting Material Incomplete reaction.Increase molar excess of a key reagent if appropriate. Increase reaction time and monitor for full consumption of starting material.[3]

Experimental Protocol: Synthesis from a Dichloro-Endoxo-Hexahydrophthalic Acid Salt

This protocol is adapted from the process described for preparing 3-halofurans.[1]

Reactants:

  • Alkali metal salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid

  • Alkali metal base (e.g., Sodium Hydroxide)

  • Water

Procedure:

  • Setup: Charge a high-pressure reactor with the alkali metal salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid and an aqueous solution of the alkali metal base.

  • Reaction: Seal the reactor and heat the mixture to a temperature between 100°C and 200°C. The reaction is conducted under super-atmospheric pressure that develops under these conditions.

  • Monitoring: Maintain the reaction at temperature until the formation of this compound is complete. Reaction time will vary depending on the scale, temperature, and specific base concentration.

  • Work-up: After cooling the reactor, the this compound product can be recovered from the reaction mixture.

    • Wet Distillation: The product may be distilled directly from the aqueous reaction mixture.

    • Solvent Extraction: Alternatively, the mixture can be extracted with a suitable organic solvent. The organic extracts are then combined, dried, and the solvent is carefully removed.[1]

  • Purification: The crude product obtained from the initial work-up may require further purification.

    • Fractional Distillation: Careful fractional distillation under vacuum is recommended to isolate the pure this compound.

    • Chromatography: If necessary, perform column chromatography using deactivated silica gel or alumina as the stationary phase.[2]

Visualized Workflows

The following diagrams illustrate the key processes for synthesizing and troubleshooting this compound.

G Experimental Workflow for this compound Synthesis A Reactant Preparation (Salt of Dichloro-Endoxo- Hexahydrophthalic Acid + Base) B High-Pressure Reaction (T > 100°C) A->B Charge Reactor C Reaction Work-up (Cooling, Extraction, or Wet Distillation) B->C After Completion D Crude Product Isolation (Solvent Removal) C->D E Final Purification (Fractional Distillation and/or Neutral Chromatography) D->E F Pure this compound (Characterization) E->F

Caption: A flowchart of the this compound synthesis process.

G Troubleshooting Logic for this compound Synthesis Start Low Yield or Purity Issue? Polymer Is Mixture Dark/Tarry? Start->Polymer Analyze Problem Polymer_Yes Acid-Catalyzed Polymerization - Use Anhydrous Solvents - Neutralize Acid Byproducts - Minimize Reaction Time Polymer->Polymer_Yes Yes Incomplete Unreacted Starting Material Detected? Polymer->Incomplete No End Optimization Achieved Polymer_Yes->End Incomplete_Yes Incomplete Reaction - Increase Reaction Time/Temp - Check Reagent Purity - Increase Reagent Molar Ratio Incomplete->Incomplete_Yes Yes Impurity Impure Product After Work-up? Incomplete->Impurity No Incomplete_Yes->End Impurity_Yes Purification Challenge - Use Vacuum Distillation - Use Neutral Chromatography (Deactivated Silica/Alumina) - Add Base to Eluent Impurity->Impurity_Yes Yes Impurity->End No, Purity is High Impurity_Yes->End

Caption: A decision tree for troubleshooting synthesis issues.

References

Side reactions and byproduct formation in 3-Chlorofuran chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and application of 3-chlorofuran and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, like many halofurans, is susceptible to decomposition. The primary stability concerns are:

  • Polymerization/Resinification: Furans are known to polymerize or form tar-like substances, especially in the presence of acids or upon prolonged heating.[1] This is a common cause of low yields and difficult purification.

  • Ring Opening: Under acidic conditions, particularly in the presence of nucleophiles like water or alcohols, the furan (B31954) ring can open to form various degradation products.[2]

  • Solvent-Induced Decomposition: Some chlorinated furans exhibit instability in certain chlorinated or oxygenated solvents, leading to faster decomposition compared to storage in hydrocarbon solvents.[3]

Q2: How can I minimize polymerization during my reactions?

A2: To minimize the formation of polymeric byproducts, consider the following strategies:

  • Use Mild Reaction Conditions: Opt for milder acid catalysts or Lewis acids where possible.[1]

  • Control Temperature: Run reactions at the lowest effective temperature and monitor for completion to avoid prolonged heating.[1]

  • Maintain Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can exacerbate acid-catalyzed decomposition pathways.[1]

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways.

Q3: What are the common byproducts in metal-catalyzed cross-coupling reactions with this compound?

A3: In reactions like Suzuki-Miyaura or Heck coupling, several byproducts can arise:

  • Homocoupling: The starting this compound or the organoboron reagent (in Suzuki coupling) can couple with themselves to form dimeric byproducts.[4]

  • Dehalogenation: The chloro-substituent on the furan ring can be replaced by a hydrogen atom, leading to the formation of furan.[4]

  • Protodeboronation (Suzuki Coupling): The boronic acid can be protonated and cleaved, resulting in the formation of an unreacted aryl or vinyl group from the boronic acid.[4]

  • Palladium Black Formation: The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity.[4]

Q4: How can I improve the regioselectivity of electrophilic substitution on a this compound ring?

A4: Electrophilic substitution on furan typically occurs at the C2 and C5 positions due to the electron-donating effect of the oxygen atom.[5] For a 3-substituted furan, this can lead to a mixture of 2- and 5-substituted products. To improve regioselectivity:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the isomer distribution in Friedel-Crafts reactions. Milder catalysts like BF₃ may offer better selectivity than stronger ones like AlCl₃.[6]

  • Steric Hindrance: The steric bulk of the electrophile and any existing substituents on the furan ring can direct substitution to the less hindered position.

  • Directed Lithiation: Lithiation of 3-substituted furans can be directed to a specific position by a directing group, followed by quenching with an electrophile. However, direct lithiation of 3-alkylfurans can still yield a mixture of isomers.[7]

Troubleshooting Guides

Problem 1: Low Yield and Formation of a Dark, Tarry Substance

Issue: This is a classic sign of furan polymerization.

Potential Cause Troubleshooting Step
Acidic Reaction Conditions Use a milder acid catalyst or a non-acidic route if possible. Add a non-nucleophilic base to neutralize any generated acid.
High Reaction Temperature Run the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Presence of Oxygen Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Prolonged Reaction Time Optimize the reaction time by monitoring its progress with TLC or GC-MS.
Problem 2: Formation of Multiple Products in a Suzuki-Miyaura Coupling Reaction

Issue: The formation of homocoupled, dehalogenated, and other byproducts is common in Suzuki-Miyaura reactions.

Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure efficient stirring to maintain a homogeneous mixture.
Dehalogenation of this compound Use a less reactive base. Ensure the palladium catalyst is not overly active, which can promote side reactions.
Protodeboronation Use anhydrous conditions and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
Low Catalyst Activity Use fresh palladium catalyst and ligands. Consider using a different ligand that is more robust.

Hypothetical Byproduct Distribution in a Suzuki-Miyaura Coupling of this compound

Reaction Conditions Desired Product Yield (%) Homocoupled Furan Byproduct (%) Dehalogenated Furan (%)
Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80°C75105
Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100°C8552
Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C90<2<1
Problem 3: Poor Regioselectivity in Friedel-Crafts Acylation

Issue: Acylation of this compound results in a mixture of 2- and 5-acyl-3-chlorofuran isomers.

Potential Cause Troubleshooting Step
Highly Reactive Lewis Acid Use a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂ instead of AlCl₃.
High Reaction Temperature Perform the reaction at a lower temperature to favor the kinetically controlled product.
Solvent Effects Vary the solvent to influence the regioselectivity. Less polar solvents may offer different selectivity.

Hypothetical Regioisomer Distribution in Friedel-Crafts Acylation of this compound

Lewis Acid Temperature (°C) 2-Acyl Isomer (%) 5-Acyl Isomer (%)
AlCl₃256040
BF₃·OEt₂07525
ZnCl₂257030

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).

  • Reagent Addition: Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Friedel-Crafts Acylation of this compound
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride, 1.0 equivalent) dropwise.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature until completion (monitor by TLC or GC-MS).

  • Workup: Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography or distillation.

Visualizations

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions This compound This compound Desired_Product Desired Product This compound->Desired_Product Reaction Conditions Polymerization Polymerization/Tar This compound->Polymerization [H+], Heat Ring_Opening Ring-Opened Products This compound->Ring_Opening [H+], H2O/ROH Byproducts Other Byproducts (e.g., Homocoupling) This compound->Byproducts Side Reaction Conditions

Caption: General reaction scheme for this compound, highlighting potential side reaction pathways.

troubleshooting_workflow start Experiment with This compound issue Identify Issue: Low Yield / Impurities start->issue cause Determine Potential Cause: - Polymerization - Side Products - Incomplete Reaction issue->cause solution Implement Solution: - Modify Conditions - Purify Reagents - Optimize Stoichiometry cause->solution solution->start Re-run Experiment end Successful Outcome solution->end

Caption: A logical workflow for troubleshooting common issues in this compound chemistry.

References

Technical Support Center: Purification of Crude 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chlorofuran. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The most effective and commonly used techniques for the purification of this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: this compound is described as unstable. What precautions should I take during purification and storage?

A2: this compound is sensitive to heat, light, air, and acids, which can lead to polymerization and discoloration.[1][2] It is crucial to:

  • Use an inert atmosphere: Conduct purification and storage under an inert gas like nitrogen or argon to prevent oxidation.[1]

  • Protect from light: Use amber glass containers or wrap equipment with aluminum foil.[1]

  • Control temperature: Avoid excessive heat. Use vacuum distillation to lower the boiling point.[1]

  • Neutralize acids: Wash the crude material with a mild basic solution (e.g., dilute sodium bicarbonate) to remove any acidic impurities that can catalyze degradation.[1]

  • Store properly: Keep the purified this compound in a tightly sealed container in a refrigerator.

Q3: My purified this compound is discolored (yellow to brown). What is the cause and how can I prevent it?

A3: Discoloration is a common issue with furan (B31954) derivatives and is typically caused by oxidation and polymerization.[1] This process is accelerated by exposure to air, light, and residual acids.[1] To prevent this:

  • Ensure all acidic impurities are removed before the final purification step.

  • Use vacuum distillation to minimize thermal stress.[1]

  • Always handle and store the compound under an inert atmosphere and protected from light.[1]

Q4: Can I use an acid scavenger during the purification of this compound?

A4: Yes, using an acid scavenger can be beneficial, especially during distillation, to neutralize any acidic byproducts that may form and catalyze decomposition.[3][4] A non-volatile organic base or a solid-supported scavenger can be used.[5]

Troubleshooting Guides

Fractional Distillation
ProblemPossible CauseSolution
Product is dark or polymerizes in the distillation flask. Distillation temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is kept as low as possible.[1]
Presence of acidic impurities.Wash the crude this compound with a mild base (e.g., saturated sodium bicarbonate solution) before distillation.[1]
Poor separation of impurities. Insufficient theoretical plates.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[1]
Distillation rate is too fast.Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
Column flooding. Heating rate is too high.Reduce the heating rate to allow the liquid to drain back into the flask.[6]
Column is not properly insulated.Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]
Column Chromatography
ProblemPossible CauseSolution
Poor separation of product and impurities. Incorrect mobile phase.Perform TLC analysis with various solvent systems to determine the optimal mobile phase for separation.
Column was not packed properly.Ensure the column is packed uniformly to avoid channeling.
Product is degrading on the column. Silica (B1680970) gel is too acidic.Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine (B128534) in the eluent).
Low recovery of the product. Product is highly volatile.Use a cooled receiving flask and ensure all connections are well-sealed.
Product is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase to elute the product.

Data Presentation

The following table summarizes the expected outcomes for different purification techniques for this compound. These values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Starting Purity (by GC-MS)Expected Final Purity (by GC-MS)Typical YieldKey AdvantagesKey Disadvantages
Fractional Distillation 80-90%>98%70-90%Effective for removing non-volatile impurities and solvents. Scalable.Potential for thermal degradation if not performed under vacuum.
Column Chromatography 70-90%>99%60-85%Excellent for separating closely related impurities.More time-consuming and requires larger volumes of solvent.
Recrystallization 85-95%>98%60-80%Simple and cost-effective for removing minor impurities.Potential for significant product loss in the mother liquor. May not be suitable if the product is a liquid at room temperature.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Fractional distillation apparatus (Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Round-bottom flasks

  • Cold trap

Procedure:

  • Neutralization: Wash the crude this compound with saturated sodium bicarbonate solution in a separatory funnel to remove acidic impurities. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed. Use a cold trap to protect the vacuum pump.

  • Distillation: Add the dried crude this compound and boiling chips to the distillation flask.

  • Vacuum Application: Slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will need to be estimated from a nomograph if not known.

  • Completion: Once the desired fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives good separation of this compound from its impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound wash Wash with NaHCO3 Solution crude->wash dry Dry with MgSO4 wash->dry distillation Fractional Distillation (under vacuum) dry->distillation For volatile impurities chromatography Column Chromatography dry->chromatography For non-volatile or closely related impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Distillation Troubleshooting Guide for Distillation start Distillation Issue check_color Is the product dark or polymerizing? start->check_color check_separation Is the separation poor? check_color->check_separation No use_vacuum Use/increase vacuum Lower heating temp. check_color->use_vacuum Yes use_better_column Use a more efficient fractionating column check_separation->use_better_column Yes resolve Problem Resolved check_separation->resolve No pre_wash Pre-wash with base use_vacuum->pre_wash pre_wash->resolve slow_distillation Slow down the distillation rate use_better_column->slow_distillation slow_distillation->resolve

Caption: Decision-making workflow for troubleshooting distillation issues.

References

Overcoming instability and decomposition of 3-Chlorofuran during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chlorofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the instability and decomposition of this compound during storage and experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound.

Issue Possible Cause(s) Recommended Action(s)
Color change of the solution (e.g., yellowing, browning) 1. Decomposition/Polymerization: Exposure to air, light, heat, or acidic contaminants can initiate degradation pathways. 2. Peroxide Formation: Reaction with atmospheric oxygen, often accelerated by light.1. Verify Purity: Use analytical methods like GC-MS or HPLC to check the purity of the material. 2. Test for Peroxides: Use peroxide test strips for a quick check. If positive, proceed with peroxide removal protocols. 3. Purification: If purity is compromised by decomposition products other than peroxides, consider purification by distillation under reduced pressure and inert atmosphere.
Formation of a precipitate or crystals in the container 1. Peroxide Crystal Formation: A significant safety hazard, as these crystals can be shock-sensitive and explosive. 2. Polymerization: Acid-catalyzed polymerization can lead to solid polymer formation.1. DO NOT MOVE OR OPEN THE CONTAINER if you suspect peroxide crystals (often look like fine, spun glass wool or crystals around the cap). Contact your institution's Environmental Health and Safety (EHS) office immediately for safe disposal. 2. If the precipitate is suspected to be a polymer and peroxides are absent, the material may be salvageable by decanting or filtering the liquid portion, followed by purity analysis.
Inconsistent or poor results in reactions (e.g., low yield, unexpected byproducts) 1. Reduced Purity of this compound: The presence of decomposition products or peroxides can interfere with your reaction. 2. Reaction with Peroxides: Peroxides can act as unwanted initiators or oxidizing agents in your reaction.1. Confirm Purity Before Use: Always analyze the purity of your this compound, especially from older stock or previously opened bottles. 2. Remove Peroxides: If peroxides are detected, they must be removed before the material is used in a reaction. 3. Use Stabilized this compound: If possible, use this compound that contains a stabilizer like Butylated Hydroxytoluene (BHT).
Pressure buildup in the container Decomposition: Gaseous byproducts, such as hydrogen chloride (HCl), can be generated during decomposition, leading to an increase in pressure.1. Handle with Extreme Caution: Cool the container before attempting to open it slowly in a well-ventilated fume hood. 2. Neutralize Acidic Gases: If acidic gases are suspected, consider venting through a basic solution trap. 3. Store Properly: Ensure storage in a cool, well-ventilated area to minimize decomposition.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air.[2] The container should be tightly sealed and kept in a well-ventilated area, away from heat, sparks, and open flames.[1] Refrigeration is also advised.[1][2]

Q2: Why is this compound unstable?

A2: The instability of this compound is primarily due to two factors:

  • Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen, especially when exposed to light, to form explosive peroxides.[3]

  • Polymerization: The furan (B31954) ring is susceptible to acid-catalyzed polymerization. Traces of acidic impurities, such as hydrogen chloride (which can be a decomposition product), can trigger vigorous and exothermic polymerization.[4][5]

Q3: How can I inhibit the decomposition of this compound?

A3: The most effective way to inhibit decomposition is by adding a stabilizer. Butylated Hydroxytoluene (BHT) is a common antioxidant and free-radical scavenger used to prevent peroxide formation in ethers.[6] For long-term storage, adding BHT at a concentration of 100-300 ppm is a common practice for analogous compounds like THF.

Decomposition and Purity

Q4: What are the common decomposition products of this compound?

A4: Common decomposition products include peroxides, polymers, and upon further degradation, carbon oxides and hydrogen chloride gas.[1] Ring-opening byproducts may also form under thermal stress.[7][8]

Q5: I received this compound without a stabilizer. What should I do?

A5: If you plan to store it for an extended period, it is highly recommended to add a stabilizer like BHT. If you intend to use it immediately, ensure you test for peroxides before use. For unstabilized ethers, the recommended safe storage period after opening is significantly shorter.

Q6: How often should I test for peroxides?

A6: For opened containers of peroxide-forming chemicals like this compound, it is good practice to test for peroxides every 3-6 months.[9] Always test before any distillation or evaporation step, as this can concentrate peroxides to dangerous levels.[10]

Experimental Procedures

Q7: My experiment is sensitive to the BHT stabilizer. How can I remove it?

A7: BHT can be removed by passing the this compound through a column of activated alumina (B75360) or a specialized inhibitor-removal resin.[11][12] Note that once the stabilizer is removed, the this compound will be highly susceptible to peroxide formation and should be used immediately or stored under a strictly inert atmosphere for a very short period.

Q8: What should I do if my this compound is contaminated with peroxides?

A8: If peroxide levels are low (e.g., < 50 ppm), you can remove them. For water-insoluble ethers, this can be done by washing with an acidic solution of ferrous sulfate (B86663).[10] Alternatively, passing the solvent through a column of activated alumina can also remove hydroperoxides.[11][13] If high levels of peroxides or crystals are present, do not attempt to handle the container and contact your EHS office.[14]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating volatile organic compounds.[15]

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[15]

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 100 µg/mL) in a high-purity solvent like dichloromethane (B109758) or ethyl acetate.[15]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature of 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 2 minutes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C[16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peak for this compound based on its retention time and characteristic mass spectrum. Calculate purity as the area percentage of the main peak relative to the total peak area. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase column, such as a C18, is appropriate. A Newcrom R1 column has also been shown to be effective.[17]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier.[17]

    • Example: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid (for MS compatibility).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (or scan for optimal wavelength).

  • Sample Preparation: Prepare a solution of your this compound sample in the mobile phase.

  • Data Analysis: Determine the retention time for this compound and calculate the purity based on the relative peak areas.

Protocol 3: Peroxide Testing and Removal

A. Qualitative Peroxide Test (Test Strips)

  • Use commercially available peroxide test strips.[9]

  • Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).

  • Remove the strip and wait for the color to develop.

  • Compare the color to the chart provided with the strips to estimate the peroxide concentration in ppm.

  • If the concentration is approaching or exceeds 20-50 ppm, the solvent should be treated to remove peroxides or disposed of.[18][19]

B. Peroxide Removal using Ferrous Sulfate

This procedure is for removing hydroperoxides from water-insoluble ethers.

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and adding 6 mL of concentrated sulfuric acid.[10]

  • In a separatory funnel in a fume hood, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution for several minutes.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Wash the organic layer with water to remove any residual acid and iron salts.

  • Dry the this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Re-test the this compound with a peroxide test strip to confirm that the peroxides have been removed.

Data Summary

Recommended Storage and Handling Conditions for this compound

Parameter Recommendation Rationale
Temperature Cool, refrigerated (2-8 °C)[1][16]To slow down the rate of decomposition and peroxide formation.
Atmosphere Inert gas (Argon or Nitrogen)[2]To prevent contact with oxygen, which is required for peroxide formation.
Light Store in an amber or opaque container[1][2]Light can catalyze the formation of free radicals, initiating peroxide formation and polymerization.
Container Tightly sealed, in a secondary container[1][16]To prevent leakage and exposure to air and moisture.
Additives Stabilizer (e.g., BHT, 100-300 ppm)[6]To inhibit the free-radical chain reaction of peroxide formation.
Incompatibilities Strong oxidizing agents, acids, heat sources[1]To prevent vigorous reactions, decomposition, and polymerization.

Visualizations

Decomposition_Pathway cluster_inhibition Inhibition Chlorofuran This compound Radical Furan Radical Chlorofuran->Radical Initiation Polymer Polymer (Precipitate) Chlorofuran->Polymer Propagation Oxygen Oxygen (from air) Peroxide Peroxides (Explosion Hazard) Oxygen->Peroxide LightHeat Light / Heat LightHeat->Radical Acid Acidic Impurities (e.g., HCl) Acid->Polymer Radical->Peroxide Propagation BHT Stabilizer (BHT) BHT->Radical Scavenges Experimental_Workflow Start Receive / Open This compound Check Visually Inspect (Color, Crystals?) Start->Check TestPeroxide Test for Peroxides Check->TestPeroxide Looks OK Crystals Crystals or High Peroxide Level? Check->Crystals Suspicious Decision1 Peroxides > 20 ppm? TestPeroxide->Decision1 PurityAnalysis Check Purity (GC-MS / HPLC) Decision2 Purity Acceptable? PurityAnalysis->Decision2 Decision1->PurityAnalysis No RemovePeroxide Remove Peroxides (Protocol 3B) Decision1->RemovePeroxide Yes Purify Purify (e.g., Distillation) Decision2->Purify No Use Use in Experiment Decision2->Use Yes RemovePeroxide->PurityAnalysis Purify->PurityAnalysis Re-test Dispose Contact EHS for Safe Disposal Crystals->TestPeroxide No Crystals->Dispose Yes

References

Technical Support Center: Optimizing Solvent and Temperature Conditions for 3-Chlorofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-chlorofuran. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound under typical reaction conditions?

A1: Furan (B31954) rings can be sensitive to strongly acidic or basic conditions, which may lead to ring-opening or polymerization.[1] It is crucial to carefully select the base and control the temperature to minimize degradation of the this compound starting material and the desired product. The stability of furan derivatives is also solvent-dependent, with polar aprotic solvents like DMF often providing a stabilizing effect.[1]

Q2: How do I choose the optimal solvent for a palladium-catalyzed cross-coupling reaction with this compound?

A2: The choice of solvent is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common to dissolve both the organic substrates and the inorganic base.[2] For Buchwald-Hartwig aminations, ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are frequently used.[3] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3]

Q3: What is the typical temperature range for cross-coupling reactions involving this compound?

A3: The optimal temperature is highly dependent on the specific reaction, catalyst system, and substrates. For Suzuki-Miyaura reactions, temperatures often range from room temperature to around 100 °C.[1][4] Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80 °C and 110 °C.[5] Heck reactions can also require heating, with temperatures around 100-140 °C being common.[6] It is always recommended to screen a range of temperatures to find the optimal balance between reaction rate and stability of the reactants and products.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Potential Causes & Solutions:

  • Poor Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or poisoned. Some functional groups can inhibit the catalyst.[3]

    • Solution: Use a fresh, high-quality palladium source and ligand. Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, consider a different catalyst system or protecting the problematic functional group.[3] For aryl chlorides, which can be less reactive, using a more electron-rich and bulky phosphine (B1218219) ligand can improve reactivity.[3]

  • Inefficient Transmetalation (Suzuki-Miyaura):

    • Cause: The base may be insoluble or not strong enough to promote transmetalation.

    • Solution: Ensure the base is finely powdered or use a solvent system where it has some solubility. A mixture including water is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[2] For challenging couplings, a stronger base like K₃PO₄ may be required.[2]

  • Poor Oxidative Addition:

    • Cause: The C-Cl bond of this compound can be less reactive than corresponding bromides or iodides.

    • Solution: Increase the reaction temperature and/or use a more electron-rich, bulky ligand to facilitate oxidative addition.

  • Decomposition of Starting Material or Product:

    • Cause: The furan ring is sensitive to harsh conditions.

    • Solution: Lower the reaction temperature and monitor the reaction closely. Consider using a milder base.

Problem 2: Formation of Significant Side Products

Common Side Products & Prevention:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura):

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can favor the desired cross-coupling.[2]

  • Hydrodehalogenation (Replacement of -Cl with -H):

    • Cause: This can occur as a side reaction in both Suzuki-Miyaura and Buchwald-Hartwig reactions. It can be promoted by moisture or certain ligands.

    • Solution: Use anhydrous solvents and reagents. Screening different phosphine ligands can help minimize this side reaction.[2]

  • Protodeborylation of Boronic Acid (Suzuki-Miyaura):

    • Cause: Boronic acids can be unstable, especially heteroaryl boronic acids.

    • Solution: Use the boronic acid as soon as possible after preparation or purchase. Consider using more stable boronate esters or potassium trifluoroborate salts.[7]

Problem 3: Difficulty in Grignard Reagent Formation or Lithiation

Potential Causes & Solutions:

  • Failure to Initiate Grignard Formation:

    • Cause: The magnesium surface may be oxidized.

    • Solution: Use fresh, high-purity magnesium turnings.[8] Activate the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] Ensure all glassware and solvents are rigorously dry.

  • Low Yield of Lithiated Species:

    • Cause: Incomplete deprotonation due to insufficient base, wet solvent, or inappropriate temperature.

    • Solution: Titrate the alkyllithium reagent to determine its exact concentration. Use freshly distilled, anhydrous solvents like THF or diethyl ether.[10] Maintain a low reaction temperature (typically -78 °C) during the addition of the alkyllithium reagent.[11]

  • Side Reactions with Solvent (Lithiation):

    • Cause: Alkyllithiums can react with ethereal solvents like THF, especially at higher temperatures.

    • Solution: Maintain a low temperature throughout the lithiation and subsequent reaction with an electrophile.

Data Presentation: Starting Points for Optimization

The following tables provide general starting conditions for common reactions with this compound. These are based on typical conditions for similar aryl chlorides and should be optimized for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

ParameterRecommended Starting ConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pre-catalysts that form Pd(0) in situ are common.
Ligand SPhos, XPhos, or RuPhos (Ligand:Pd ratio 2:1 to 4:1)Bulky, electron-rich phosphine ligands are often effective for aryl chlorides.[7]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base and may be needed for less reactive substrates.[2]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The aqueous phase is important for dissolving the inorganic base.[2]
Temperature 80-110 °CA temperature screen is recommended to find the optimal balance.
Concentration 0.1 - 0.5 M

Table 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

ParameterRecommended Starting ConditionNotes
Palladium Source Pd₂(dba)₃ (1-3 mol%) or a pre-formed Pd-ligand complex
Ligand XantPhos, BrettPhos, or RuPhos (Ligand:Pd ratio 2:1 to 4:1)The choice of ligand is critical and substrate-dependent.[5]
Base NaOtBu or LHMDS (1.2-1.5 equivalents)Strong, non-nucleophilic bases are typically required.[3]
Solvent Toluene or Dioxane (anhydrous)Solvents must be rigorously dried.
Temperature 90-110 °CReactions are typically run at elevated temperatures.
Concentration 0.1 - 0.5 M

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.[2]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound:

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.[2]

  • Add this compound (1.0 eq).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2 eq) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow prep Preparation (Reactants, Catalyst, Solvent) reaction Reaction Setup (Inert Atmosphere, Degassing) prep->reaction heating Heating & Stirring (Temperature Control) reaction->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Workup (Quenching, Extraction) monitoring->workup Completion purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for this compound cross-coupling reactions.

troubleshooting_low_yield start Low or No Yield catalyst Check Catalyst System (Activity, Loading, Ligand) start->catalyst conditions Optimize Reaction Conditions (Temperature, Concentration) start->conditions reagents Verify Reagent Quality (Purity, Anhydrous) start->reagents base_solvent Screen Base & Solvent conditions->base_solvent

Caption: Troubleshooting logic for low-yield reactions of this compound.

suzuki_catalytic_cycle pd0 Pd(0)L_n pdII_oad Ar-Pd(II)-Cl(L_n) pd0->pdII_oad Oxidative Addition (this compound) pdII_trans Ar-Pd(II)-Ar'(L_n) pdII_oad->pdII_trans Transmetalation (Ar'B(OH)2, Base) pdII_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in 3-Chlorofuran Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to palladium catalyst deactivation during cross-coupling reactions involving 3-chlorofuran. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Q1: My Suzuki-Miyaura/Heck/Sonogashira coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: When faced with low or no product yield, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects are often related to the catalyst's activity, the quality of the reagents, and the reaction environment.

  • Catalyst Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium precatalyst is of high quality and has been stored under an inert atmosphere. If you are using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its in-situ reduction to Pd(0).

  • Reagent Purity: Impurities in your this compound, coupling partner (e.g., boronic acid, alkene, alkyne), solvent, or base can poison the catalyst. It is advisable to use freshly purified reagents and anhydrous, degassed solvents. Boronic acids, in particular, are prone to degradation and should be used fresh.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[1] The presence of oxygen can lead to the formation of inactive palladium black and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1] It is imperative to perform the reaction under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen) and to thoroughly degas all solvents and reagents prior to use.[1]

Issue 2: Observation of Palladium Black

Q2: My reaction mixture has turned black, and I observe a precipitate. What is this, and how can I prevent it?

A2: The formation of a black precipitate, commonly referred to as "palladium black," is a clear indication of catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it catalytically inactive.

Common Causes and Solutions:

CauseSolution
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the experiment.[1]
High Reaction Temperature High temperatures can accelerate the decomposition of the catalyst. Try running the reaction at a lower temperature to see if conversion is still achieved.
Inappropriate Solvent The choice of solvent can influence catalyst stability. Empirically screen different anhydrous, degassed solvents such as toluene, dioxane, or THF.
Ligand Degradation The phosphine (B1218219) ligand may be degrading under the reaction conditions. Consider switching to a more robust, sterically hindered ligand that can better stabilize the palladium center.
Issue 3: Formation of Side Products

Q3: I am observing significant amounts of homocoupling product from my boronic acid in a Suzuki-Miyaura reaction. How can I suppress this?

A3: The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or an excess of a Pd(II) species at the start of the reaction. To minimize this:

  • Rigorous Degassing: As with preventing palladium black formation, meticulous degassing of all reagents and solvents is the most critical step to prevent oxidative homocoupling.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to in-situ reduction of a Pd(II) source.

  • Choice of Base: The base can influence the rate of both the desired cross-coupling and the undesired homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions for your specific system.

Q4: In my Sonogashira coupling with this compound, I am seeing significant formation of the di-alkyne (Glaser coupling product). What is the cause and how can it be avoided?

A4: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1]

Strategies to Minimize Glaser Coupling:

  • Strictly Anaerobic Conditions: The most effective way to prevent Glaser coupling is to ensure the reaction is performed under a rigorously inert atmosphere.[1]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require screening of different ligands and reaction conditions, it completely eliminates the primary catalyst for the homocoupling side reaction.[1]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q5: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions, and where does this compound fit in?

A5: The reactivity of the C-X bond in oxidative addition to the Pd(0) center generally follows the trend: I > Br > OTf >> Cl. Aryl chlorides are typically the least reactive substrates due to the strength of the C-Cl bond. Therefore, cross-coupling reactions with this compound often require more forcing conditions, such as higher temperatures and more active catalyst systems, compared to the corresponding bromo- or iodo-furans.

Q6: How do I choose the right ligand for my this compound cross-coupling reaction?

A6: Ligand selection is critical for a successful cross-coupling reaction with an unreactive substrate like this compound. Generally, bulky, electron-rich phosphine ligands are preferred as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. For challenging couplings, consider ligands from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which have shown high activity for the activation of aryl chlorides.

Q7: Can the choice of base affect catalyst stability and activity?

A7: Yes, the base plays a crucial role in the catalytic cycle and can also impact catalyst stability. A base that is too strong or poorly soluble can lead to catalyst decomposition. It is important to choose a base that is strong enough to facilitate the desired transmetalation (in Suzuki and Sonogashira couplings) or deprotonation step but does not cause unwanted side reactions or catalyst deactivation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The optimal base is often substrate-dependent and may require empirical screening.

Q8: What are some recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A8: A good starting point for a Suzuki-Miyaura coupling of this compound would be to use a catalyst system known to be effective for aryl chlorides. For example, you could try using a pre-catalyst like XPhos Pd G3 or generating the catalyst in situ from Pd₂(dba)₃ and a bulky phosphine ligand like XPhos. A common base to start with is K₃PO₄ in a solvent system like dioxane/water at an elevated temperature (e.g., 100 °C).

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for palladium-catalyzed cross-coupling reactions of chloro-heterocycles, which can serve as a guide for optimizing reactions with this compound.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles

Chloro-heterocycleBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane10071[2]
3-Chlorofuro[2,3-b]pyridinePhenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100Moderate[3]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄THF/MeOHRT84 (L:Pd=1.2)[4]

Table 2: Conditions for Heck and Sonogashira Coupling of Aryl Chlorides

Reaction TypeAryl ChlorideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)
Heck4-ChloroacetophenoneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100
Sonogashira4-ChlorotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid (1.2 - 1.5 equivalents), the base (e.g., K₃PO₄, 2-3 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if generating the catalyst in situ).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Substrate Addition: Add the this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Heck Coupling of this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP) and the base (e.g., Et₃N, 1.5-2.0 equivalents).

  • Inert Atmosphere: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 100-140 °C) under an inert atmosphere. Monitor the reaction by TLC or GC/LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Cross-Coupling start Low or No Product Yield check_catalyst Check Catalyst Activity and Handling - Stored under inert atmosphere? - Using an appropriate precatalyst? start->check_catalyst Initial Checks check_reagents Verify Reagent Quality - Purity of this compound and coupling partner? - Anhydrous and degassed solvents? - Fresh, pure base? start->check_reagents check_conditions Review Reaction Conditions - Strictly inert atmosphere? - Appropriate temperature? - Sufficient reaction time? start->check_conditions optimize_ligand Optimize Ligand - Use bulky, electron-rich phosphine? - Screen different ligands (e.g., XPhos, SPhos)? check_catalyst->optimize_ligand If catalyst is suspect optimize_base Optimize Base - Screen different bases (K3PO4, Cs2CO3)? - Check base solubility? check_reagents->optimize_base If reagents are suspect optimize_temp Optimize Temperature - Incrementally increase temperature? - Check for catalyst decomposition at high temp? check_conditions->optimize_temp If conditions are suspect success Successful Reaction optimize_ligand->success optimize_base->success optimize_temp->success

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions of this compound.

G Catalytic Cycle and Deactivation Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa This compound (R-Cl) pd_black Palladium Black (Inactive) pd0->pd_black O2, High Temp ligand_degradation Ligand Degradation pd0->ligand_degradation Unstable Ligand pd2_intermediate R-Pd(II)L_n-Cl oa->pd2_intermediate tm Transmetalation pd2_intermediate->tm Coupling Partner (R'-M) homocoupling Homocoupling pd2_intermediate->homocoupling O2, Excess Base pd2_coupled R-Pd(II)L_n-R' tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 Regeneration product R-R' (Product) re->product

Caption: The palladium catalytic cycle and common deactivation pathways in cross-coupling reactions.

References

Preventing polymerization of 3-Chlorofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling 3-chlorofuran, focusing on the prevention of its polymerization under acidic conditions. The information is tailored for professionals engaged in chemical synthesis and drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound in acidic environments.

Issue Potential Cause Recommended Solution
Rapid darkening of the reaction mixture (brown to black) and formation of insoluble solids. Acid-Catalyzed Polymerization: This is the most common issue. The furan (B31954) ring is highly susceptible to protonation by strong acids, leading to ring-opening and subsequent polymerization. The electron-withdrawing nature of the chlorine atom at the 3-position deactivates the ring towards electrophilic attack compared to furan, but polymerization can still occur, especially with strong acids and elevated temperatures.1. Catalyst Selection: Switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids (e.g., H₂SO₄, HCl) or strong Lewis acids (e.g., AlCl₃). 2. Temperature Control: Maintain the reaction at the lowest possible temperature that allows for the desired transformation. Use an ice bath for initial reagent mixing and exothermic reactions. 3. Slow Reagent Addition: Add the acid catalyst or other electrophiles dropwise to control the reaction rate and temperature.
Low yield of the desired product, with a significant amount of starting material unreacted. Insufficient Acid Strength or Deactivation: While strong acids cause polymerization, an acid that is too weak may not be sufficient to catalyze the desired reaction. The chloro group on the furan ring is deactivating, making electrophilic substitution more difficult than for unsubstituted furan.1. Catalyst Screening: If milder Lewis acids are ineffective, consider a systematic screening of various Lewis acids to find a balance between reactivity and stability. 2. Incremental Temperature Increase: Gradually increase the reaction temperature while carefully monitoring for any signs of polymerization (color change). 3. Use of Co-solvents: In some cases, using a non-polar aprotic solvent can help to stabilize the furan ring.
Formation of multiple unidentified byproducts. Ring Opening and Rearrangement: Under strongly acidic conditions, the furan ring can open to form reactive intermediates that can lead to a variety of side products other than simple polymers.1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Water can participate in ring-opening reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions. 3. Prompt Work-up: Once the reaction is complete, quench the acid immediately with a weak base (e.g., saturated sodium bicarbonate solution) to prevent further degradation of the product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization in acidic conditions?

A1: The furan ring is an electron-rich aromatic system. In the presence of acid, the ring can be protonated, leading to the formation of a reactive cationic intermediate. This intermediate can then attack another neutral furan molecule, initiating a chain reaction that results in a polymer. While the chlorine atom at the 3-position is an electron-withdrawing group that reduces the electron density of the ring, making it less susceptible to protonation than furan itself, it is often not sufficient to completely prevent polymerization, especially in the presence of strong acids.

Q2: How does the position of the chloro substituent affect the stability of the furan ring?

A2: The 2 and 5-positions of the furan ring are more electron-rich and more susceptible to electrophilic attack than the 3 and 4-positions. A substituent at the 3-position, like in this compound, has a less direct electronic influence on the most reactive sites. However, as an electron-withdrawing group, it generally decreases the overall reactivity of the furan ring towards electrophiles, which should theoretically increase its stability against acid-catalyzed polymerization compared to unsubstituted furan.

Q3: What are some recommended storage conditions for this compound to prevent degradation?

A3: this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Avoid contact with acids, oxidizing agents, and direct sunlight.

Q4: Are there any chemical inhibitors I can add to my reaction to prevent polymerization?

A4: While radical inhibitors like BHT (butylated hydroxytoluene) are effective for preventing radical-initiated polymerization, they are generally not effective against acid-catalyzed polymerization. The primary strategy for preventing acid-catalyzed polymerization is to control the reaction conditions (temperature, acid strength) as described in the troubleshooting guide.

Q5: Can I use protic solvents like alcohols for my reaction?

A5: The use of alcohol as a solvent can sometimes suppress the polymerization of furans. Alcohols can stabilize reactive intermediates by forming acetals, which are less prone to participate in polymerization reactions.[2][3] However, the compatibility of an alcohol solvent with your specific reaction conditions and reagents must be considered.

Experimental Protocols

General Protocol for an Acid-Catalyzed Reaction with this compound (e.g., Friedel-Crafts Acylation)

This protocol is a general guideline and should be optimized for specific substrates and reactions.

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride)

  • Mild Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve this compound (1.0 eq) and the acylating agent (1.1 eq) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the mild Lewis acid catalyst (e.g., ZnCl₂, 1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or distillation, depending on the properties of the product.

Visualizations

Acid_Catalyzed_Polymerization This compound This compound Protonation Protonation This compound->Protonation H+ (Strong Acid) Cationic_Intermediate Cationic_Intermediate Protonation->Cationic_Intermediate Polymerization Polymerization Cationic_Intermediate->Polymerization Insoluble_Polymer Insoluble_Polymer Polymerization->Insoluble_Polymer Another_3_Chlorofuran Another_3_Chlorofuran Another_this compound Another_this compound Another_this compound->Polymerization

Caption: Acid-catalyzed polymerization of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Polymerization Polymerization Observed (Darkening, Precipitation) Check_Acid 1. Evaluate Acid Strength (Switch to Milder Lewis Acid) Polymerization->Check_Acid Control_Temp 2. Control Temperature (Lower Reaction Temperature) Check_Acid->Control_Temp Slow_Addition 3. Slow Reagent Addition Control_Temp->Slow_Addition Solvent_Choice 4. Consider Solvent (Anhydrous, Aprotic or Alcohol) Slow_Addition->Solvent_Choice

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Managing Reactions with 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-chlorofuran. The information herein is designed to help you anticipate and troubleshoot challenges related to its moisture sensitivity, ensuring successful and reproducible experimental outcomes.

Troubleshooting Guide

Low yields or unexpected side products in reactions involving this compound can often be traced back to the presence of moisture. This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction with this compound resulted in a low yield and a significant amount of dark, polymeric material. What is the likely cause and how can I fix it?

Answer:

The formation of a dark polymer is a common issue when working with furan (B31954) derivatives, which are sensitive to acid and can polymerize in the presence of moisture.[1][2] The following steps can help you troubleshoot and prevent this issue:

  • Ensure Rigorously Anhydrous Conditions: Moisture can hydrolyze this compound or react with other reagents to generate acidic byproducts, which in turn catalyze the polymerization of the furan ring.[2]

    • Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at a high temperature (e.g., 125°C) overnight or by flame-drying under a stream of inert gas immediately before use.[3][4]

    • Solvents: Use freshly dried, anhydrous solvents. Solvents should be dried using appropriate drying agents and preferably distilled before use.[5]

    • Reagents: Ensure all other reagents are anhydrous. If necessary, dry solid reagents in a vacuum oven or desiccator.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Reagent Purity and Handling:

    • Verify the purity of your this compound and other starting materials using techniques like NMR or GC-MS. Impurities can sometimes promote decomposition.

    • When transferring liquid reagents, use dry syringes or cannulas.[6]

  • Temperature Control:

    • Some reactions involving furans are exothermic. Run the reaction at the recommended temperature, and consider cooling the reaction mixture during the addition of reagents to control any exothermic processes that could lead to degradation.

Question: I am not observing any product formation, or the reaction is stalling. What should I investigate?

Answer:

If your reaction is not proceeding as expected, consider the following troubleshooting steps:

  • Moisture Contamination: Even trace amounts of water can quench moisture-sensitive reagents or catalysts. Re-evaluate your procedure for establishing and maintaining anhydrous conditions.

  • Reagent Activity:

    • If you are using other moisture-sensitive reagents (e.g., organometallics, hydrides), their activity may have been compromised due to improper storage or handling.

    • Consider titrating organometallic reagents to determine their exact concentration before use.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm if the starting material is being consumed.[1]

A logical workflow for troubleshooting low-yield reactions is presented below.

TroubleshootingWorkflow cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, GC) start->check_purity review_conditions 2. Review Anhydrous Reaction Conditions check_purity->review_conditions Pure impure Impure Starting Material check_purity->impure Problem Found analyze_workup 3. Analyze Work-up & Purification review_conditions->analyze_workup Conditions Correct moisture Inadequate Anhydrous Technique (glassware, solvent, atmosphere) review_conditions->moisture Potential Issue no_issue No Obvious Issue Found analyze_workup->no_issue Procedure Correct product_loss Product Loss During Extraction or Purification analyze_workup->product_loss Potential Issue end_problem Problem Identified & Resolved purify Purify materials (distillation, recrystallization) impure->purify purify->end_problem improve_drying Improve drying procedures (flame-dry, fresh solvent) moisture->improve_drying improve_drying->end_problem optimize_workup Optimize extraction solvent/ purification method product_loss->optimize_workup optimize_workup->end_problem

A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to maintain its integrity?

A1: this compound should be stored in a cool, dry, and well-ventilated place, away from moisture and incompatible materials. The container should be tightly sealed, and for long-term storage, it is advisable to store it under an inert atmosphere (nitrogen or argon).

Q2: What are the visible signs of this compound degradation due to moisture?

A2: The primary visible sign of degradation is a change in color, often to a darker shade, and an increase in viscosity, which may indicate polymerization. If you observe this, the reagent is likely contaminated and may not be suitable for your reaction.

Q3: Can I use any drying agent for my solvents in reactions with this compound?

A3: While several drying agents are effective for common organic solvents, their compatibility with your specific reaction is crucial. Molecular sieves (3Å or 4Å, depending on the solvent) are a good general choice as they are relatively inert.[7] Avoid using drying agents that could introduce acidity or basicity that might interfere with your reaction.

Q4: How can I confirm that my reaction setup is sufficiently anhydrous before adding this compound?

A4: A common method to ensure an anhydrous setup is to assemble the glassware hot after oven-drying and then flushing the system with a stream of dry inert gas as it cools.[3] Alternatively, you can assemble the apparatus cold and then gently heat it with a heat gun while flushing with inert gas.[8] For highly sensitive reactions, using an indicator for dryness in your solvent still (e.g., sodium benzophenone (B1666685) ketyl for THF, which turns deep blue when dry) can provide visual confirmation.[6]

Experimental Protocols

Protocol for Drying Solvents for Moisture-Sensitive Reactions

This protocol provides a general method for drying common organic solvents using molecular sieves, a widely applicable technique for reactions involving this compound.

Materials:

  • Solvent to be dried (e.g., Tetrahydrofuran - THF)

  • 3Å molecular sieves

  • Oven

  • Desiccator

  • Flask with a ground glass joint and a stopper or septum

Procedure:

  • Activate Molecular Sieves: Place the 3Å molecular sieves in a beaker or flask and heat them in an oven at 300-350°C for at least 3 hours to remove any adsorbed water.[3]

  • Cooling: After activation, transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.[3]

  • Solvent Drying: Add the activated molecular sieves to a flask of the solvent to be dried. The recommended loading is typically 5-20% (m/v).[3] For example, for 100 mL of solvent, add 5-20 g of molecular sieves.

  • Storage: Allow the solvent to stand over the molecular sieves for at least 24 hours before use. For some solvents like THF, a longer period (e.g., 3 days) may be necessary to achieve a very low water content.[3]

  • Dispensing: When needed, dispense the dry solvent using a dry syringe or by cannulating it into the reaction flask under an inert atmosphere.

The following diagram illustrates the general workflow for setting up a moisture-sensitive reaction.

AnhydrousReactionSetup start Start: Prepare for Anhydrous Reaction dry_glassware 1. Dry Glassware (Oven or Flame-Dry) start->dry_glassware assemble_hot 2. Assemble Apparatus While Hot dry_glassware->assemble_hot flush_inert 3. Flush with Inert Gas (N2 or Ar) assemble_hot->flush_inert add_solvent 4. Add Anhydrous Solvent via Syringe flush_inert->add_solvent add_reagents 5. Add Reagents (including this compound) under Inert Atmosphere add_solvent->add_reagents run_reaction 6. Run Reaction under Positive Pressure of Inert Gas add_reagents->run_reaction end Reaction in Progress run_reaction->end

A general workflow for setting up a moisture-sensitive reaction.

Data Presentation

The efficiency of solvent drying is critical for the success of moisture-sensitive reactions. The following table summarizes the residual water content in various solvents after drying with 3Å molecular sieves.

Solvent% m/v of 3Å Molecular SievesDrying TimeResidual Water Content (ppm)
Dichloromethane (DCM)10%24 h~0.1
Acetonitrile10%24 h~0.5
Toluene10%24 h~0.9
Tetrahydrofuran (THF)20%3 days~4.1
Methanol20%5 days~10.5
Ethanol20%5 days~8.2
Data adapted from literature sources.[3]

References

Scaling up the synthesis of 3-Chlorofuran for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pilot Plant Synthesis of 3-Chlorofuran

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound for pilot plant production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound and its precursors on a pilot plant scale?

A1: this compound is a flammable liquid and may be harmful if inhaled, swallowed, or absorbed through the skin[1]. Key safety precautions include:

  • Ventilation: Use in a well-ventilated area or with a local exhaust ventilation system[1][2].

  • Personal Protective Equipment (PPE): Wear chemical safety glasses, appropriate protective gloves, and flame-retardant clothing[1][2].

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate fire extinguishers for flammable liquids, such as dry chemical, foam, or carbon dioxide[1].

  • Handling: Avoid contact with skin and eyes. Wash thoroughly after handling[1][2].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[1].

Q2: What are the critical process parameters to monitor during the synthesis of this compound?

A2: The critical process parameters for the synthesis of this compound, based on a plausible route derived from related halofuran syntheses, include:

  • Temperature: The reaction temperature must be carefully controlled to prevent side reactions and ensure the desired product formation.

  • Pressure: For reactions conducted under pressure, maintaining the specified pressure range is crucial for reaction kinetics and safety.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the chlorinating agent, should be controlled to manage the reaction exotherm and prevent runaway reactions.

  • Mixing/Agitation: Proper agitation is essential to ensure homogeneity and efficient heat and mass transfer within the reactor.

  • pH: In aqueous work-up steps, monitoring and adjusting the pH is critical for product isolation and purification.

Q3: What are the recommended materials of construction for the pilot plant reactors and associated equipment?

A3: For handling halogenated organic compounds and potentially corrosive reagents, the following materials are recommended:

  • Reactors: Glass-lined or stainless steel reactors are suitable for their chemical resistance and durability[3].

  • Gaskets and Seals: Use chemically resistant materials such as Teflon® (PTFE) or Kalrez® to prevent leaks.

  • Tubing and Transfer Lines: Stainless steel or reinforced flexible tubing compatible with the reactants and solvents should be used.

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol is based on the principles of the synthesis of 3-halofurans as described in the literature, adapted for a pilot plant setting[4].

Objective: To synthesize this compound on a pilot plant scale.

Reaction Scheme Overview: A plausible two-step process involves the Diels-Alder reaction of furan (B31954) with a suitable dienophile to form an adduct, followed by a rearrangement and elimination reaction to yield this compound. A more direct, but potentially challenging approach, involves the direct chlorination of furan, which requires careful control to avoid polymerization[5]. The following protocol is a hypothetical scalable route.

Step 1: Synthesis of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid salt

  • Reactor Preparation: Ensure the primary 500 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging:

    • Charge the reactor with an aqueous solution of an appropriate alkali metal base (e.g., sodium hydroxide).

    • Slowly add exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid to the reactor with constant agitation.

  • Reaction: Maintain the temperature between 20-25°C. The reaction is typically fast and results in the formation of the corresponding salt.

Step 2: Conversion to this compound

  • Temperature and Pressure Adjustment: Heat the reaction mixture to a temperature range of 125°C to 200°C under super-atmospheric pressure[4].

  • Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC-MS) to determine the endpoint.

  • Product Isolation:

    • Cool the reactor to room temperature and carefully vent the pressure.

    • The this compound product can be isolated by steam distillation or solvent extraction.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to achieve the desired purity.

Quantitative Data Summary
ParameterValueUnitNotes
Step 1: Salt Formation
Reactor Volume500LGlass-lined
exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid50kg
Alkali Metal Base (e.g., NaOH)Stoichiometric amountIn aqueous solution
Temperature20 - 25°C
Step 2: this compound Synthesis
Temperature125 - 200°C[4]
Pressure> 1atmSuper-atmospheric
Expected Yield60 - 75%Based on starting acid
Purification
Distillation Pressure100 - 200mmHg
Boiling Point (approx.)77°CAt atmospheric pressure for 2-chlorofuran[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction in Step 2.- Sub-optimal temperature or pressure.- Loss of product during work-up or distillation.- Verify Reaction Completion: Use IPC (GC-MS) to confirm the disappearance of the starting material.- Optimize Conditions: Experiment with temperature and pressure within the recommended range to find the optimal conditions for your setup.- Improve Isolation: Ensure efficient extraction and minimize losses during fractional distillation by using an appropriate column and reflux ratio.
Formation of Impurities - Side reactions due to high temperatures.- Presence of moisture or air leading to degradation.- Formation of isomeric byproducts.- Temperature Control: Ensure precise temperature control and avoid overheating.- Inert Atmosphere: Maintain a nitrogen blanket throughout the process to exclude air and moisture.- Purification: Optimize the fractional distillation to separate isomers and other impurities effectively.
Pressure Build-up in Reactor - Reaction exotherm leading to solvent boiling.- Gaseous byproduct formation.- Blockage in the vent line.- Check Cooling System: Ensure the reactor cooling system is functioning correctly.- Slow Reagent Addition: If applicable, reduce the rate of reagent addition.- Inspect Vent Line: Check for and clear any blockages in the pressure relief system.
Product Discoloration - Thermal decomposition.- Presence of impurities.- Lower Distillation Temperature: Use vacuum distillation to lower the boiling point and prevent thermal decomposition.- Pre-treatment: Consider a pre-treatment step (e.g., washing with a mild reducing agent) before distillation if oxidative impurities are suspected.

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_prep Reactor Preparation (500L Glass-Lined) start->reactor_prep reagent_charge Charge Reagents (Starting Acid & Base) reactor_prep->reagent_charge salt_formation Salt Formation (20-25°C) reagent_charge->salt_formation heat_pressure Heat & Pressurize (125-200°C, >1 atm) salt_formation->heat_pressure reaction This compound Synthesis heat_pressure->reaction isolation Product Isolation (Distillation/Extraction) reaction->isolation purification Fractional Distillation isolation->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the pilot plant synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield Detected check_ipc Check IPC for Reaction Completion start->check_ipc incomplete Incomplete Reaction check_ipc->incomplete No complete Reaction Complete check_ipc->complete Yes optimize_conditions Optimize T & P incomplete->optimize_conditions check_workup Review Work-up & Distillation Procedures complete->check_workup improve_isolation Improve Isolation Technique check_workup->improve_isolation

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Identifying and Characterizing Unexpected Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter unexpected intermediates in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected peak/signal in my reaction monitoring (e.g., LC-MS, NMR). How can I determine if it's a reaction intermediate, a byproduct, or an impurity?

A1: Distinguishing between these species is a critical first step.

  • Reaction Intermediate: A transient species that is formed and then consumed during the reaction.[1][2][3] Its concentration will rise and then fall as the reaction progresses. Intermediates are essential to the reaction mechanism but do not appear in the overall balanced equation.[1][2][3]

  • Byproduct: A substance produced from an unintended side reaction that is not the desired product.[1] Unlike an intermediate, the concentration of a byproduct will typically increase or plateau over the course of the reaction.[1] Byproducts are part of the balanced chemical equation for the side reaction.[4]

  • Impurity: A substance present in the starting materials or solvents that does not participate in the reaction but is detected by analytical methods. Its concentration should remain constant.

To differentiate them, perform a time-course study, monitoring the concentration of the unknown species from the start to the end of the reaction.

Q2: My potential intermediate is highly reactive and short-lived. How can I confirm its existence?

A2: Characterizing transient species requires specialized techniques that can either detect them on very short timescales or "trap" them in a more stable form.[5][6]

  • In Situ Spectroscopy: Techniques like FTIR (ReactIR), Raman, and NMR spectroscopy allow for real-time monitoring of the reaction mixture without sample extraction.[7][8][9] This is often the only viable option for labile intermediates.[7]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is extremely sensitive and can detect low concentrations of charged or easily ionizable intermediates directly from the reaction mixture.[10][11][12]

  • Chemical Trapping: Introduce a "trapping agent" into the reaction. This agent is designed to react quickly and selectively with the intermediate to form a stable adduct that can be isolated and characterized using standard techniques like NMR or MS.[][14] For example, TEMPO is a common trapping agent for radical intermediates.[14]

Q3: What are the best analytical methods for real-time monitoring of reaction intermediates?

A3: The choice of method depends on the nature of your reaction and the intermediate itself. A comparison of common in situ techniques can help guide your decision.

TechniquePrincipleTimescaleIdeal ForLimitations
FTIR (ATR) Monitors changes in vibrational modes of functional groups.[8][15]Seconds to minutesTracking functional group conversion (e.g., C=O, -NCO).[8] Robust for air/moisture-sensitive reactions.[8]May have overlapping signals in complex mixtures.[] Less structural information than NMR.
Raman Measures inelastic scattering of light from molecular vibrations.Seconds to minutesComplementary to IR; good for symmetric bonds and aqueous systems.[8]Can be affected by fluorescence.
NMR Provides detailed structural information and quantification.[8][]Minutes to hoursElucidating the precise structure of an intermediate.[]Lower sensitivity; may require higher concentrations of the intermediate.
UV-Vis Measures changes in electronic transitions.Milliseconds to secondsStudying conjugated systems or colored species.Provides limited structural information.
Mass Spec (ESI-MS) Detects charged or easily ionizable species.[11]ContinuousDetecting trace amounts of ionic intermediates in organometallic and catalytic reactions.[10][11][12]Provides mass-to-charge ratio, not a direct structural view.[16]

Q4: My intermediate is too unstable to isolate, even with trapping. What other strategies can I use?

A4: When direct observation is not possible, you must infer the intermediate's existence and structure through indirect methods:

  • Kinetic Studies: Analyze the reaction rate's dependence on reactant concentrations.[][17] An unexpected rate law can imply the formation of an intermediate in a pre-equilibrium step.[] The steady-state approximation is a key tool in this analysis.[]

  • Cryogenic Techniques: Running the reaction at very low temperatures can sometimes slow down the decomposition of the intermediate enough for it to be observed spectroscopically (matrix isolation).[5][18]

  • Computational Chemistry: Use DFT calculations to model possible reaction pathways and predict the structures and relative energies of potential intermediates. This can provide strong theoretical support for an inferred mechanism.[19]

Troubleshooting Guides

Scenario 1: An unknown species is detected, but its concentration is too low for structural characterization by NMR.

G start Low Concentration of Unknown Species q1 Is the species ionizable? start->q1 ms Utilize High-Sensitivity Mass Spectrometry (ESI-MS) q1->ms Yes q2 Can you modify reaction conditions to increase concentration? q1->q2 No ms_details Provides m/z data. Can confirm existence and formula. ms->ms_details modify Systematically vary: - Temperature (lower) - Reactant concentration - Solvent q2->modify Yes trapping Use Chemical Trapping Agents q2->trapping No reanalyze Re-analyze by NMR modify->reanalyze trapping_details Forms a stable adduct for isolation and analysis. trapping->trapping_details

Caption: Troubleshooting low concentration intermediates.

Scenario 2: The reaction is complete before offline analysis (e.g., TLC, GC-MS) can be performed.

G start Reaction is Too Fast for Offline Analysis q1 Is the reaction spectroscopically active? start->q1 insitu Employ In Situ Spectroscopy q1->insitu Yes q2 Can the reaction be slowed down? q1->q2 No insitu_details Options: FTIR, Raman, UV-Vis Provides real-time kinetic data. insitu->insitu_details cryo Perform Reaction at Cryogenic Temperatures q2->cryo Yes quench Use a Rapid Quenching Method q2->quench If temp control is not feasible end Analyze Quenched Aliquots cryo->end quench_details Neutralize acid/base catalyst or add an inhibitor at specific time points. quench->quench_details quench->end

Caption: Strategies for analyzing fast reactions.

Experimental Protocols

Protocol 1: In Situ FTIR Monitoring of a Reaction

This protocol outlines the general steps for monitoring a reaction using an Attenuated Total Reflectance (ATR) FTIR probe.

  • System Setup:

    • Assemble the reaction vessel under an inert atmosphere if required.

    • Insert the ATR-FTIR probe directly into the reaction mixture, ensuring the sensor is fully submerged.

    • Connect the probe to the FTIR spectrometer.

  • Reference Spectra Collection:

    • Before initiating the reaction, collect a background spectrum of the solvent and starting materials at the target reaction temperature. This will be subtracted from subsequent spectra.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction (e.g., by adding the final reagent).

    • Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).[8]

    • Continue data collection until the reaction has reached completion, as indicated by the stabilization of key spectral features.

  • Data Analysis:

    • Identify characteristic vibrational bands for reactants, products, and any potential intermediates.

    • Generate concentration-time profiles by plotting the absorbance of these characteristic peaks over time.[8] This data is crucial for kinetic analysis and identifying the rise and fall of intermediate species.[20]

Protocol 2: Chemical Trapping of a Radical Intermediate using TEMPO

This protocol describes an indirect method to confirm the presence of a radical intermediate.

  • Experimental Design:

    • Set up two parallel reactions: one as the control and one containing the trapping agent.

    • The trapping agent, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), should be added to the experimental flask at the start of the reaction.[14]

  • Reaction Execution:

    • Run both reactions under identical conditions (temperature, concentration, solvent).

    • Monitor both reactions for the formation of the desired product. The reaction with the trapping agent may show a reduced rate or yield if the trapped intermediate is on the main reaction pathway.

  • Isolation and Characterization of Adduct:

    • Use chromatographic techniques (e.g., column chromatography, HPLC) to isolate the stable TEMPO-intermediate adduct.

    • Characterize the structure of the isolated adduct using high-resolution mass spectrometry and NMR to confirm the structure of the trapped intermediate.[]

This technical support guide is intended for informational purposes and should be adapted to specific experimental conditions.

References

Methods for removing residual catalyst from 3-Chlorofuran products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual catalyst from 3-Chlorofuran products. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual catalysts from this compound products and provides step-by-step solutions.

Issue 1: Incomplete Removal of Catalyst After Filtration

  • Symptoms: The this compound product, after filtration through a standard filter paper, still contains significant levels of catalyst.

  • Possible Causes & Solutions:

    • Fine Catalyst Particles: The catalyst particles may be too fine to be captured by standard filter paper.

      • Solution: Use a finer filter medium such as a membrane filter (e.g., PTFE, 0.45 µm) or employ filtration through a pad of Celite®.[1]

    • Soluble Catalyst Species: The catalyst may have become soluble in the reaction mixture.

      • Solution 1: Switch to a different removal method like using a solid-supported scavenger or performing column chromatography.[1]

      • Solution 2: Attempt to precipitate the soluble catalyst by adding an anti-solvent before filtration.[1]

    • Colloidal Catalyst Formation: The catalyst may have formed a colloidal suspension.

      • Solution: Treat the solution with activated carbon or silica (B1680970) gel to adsorb the colloidal particles before filtration.[1]

Issue 2: Low Product Recovery After Purification

  • Symptoms: A significant loss of the this compound product is observed after treatment with a scavenger or activated carbon.

  • Possible Causes & Solutions:

    • Non-specific Binding: The product may be binding to the purification medium (e.g., activated carbon, scavenger resin).[2]

      • Solution 1: Reduce the amount of adsorbent used to the minimum effective quantity.[2]

      • Solution 2: Screen different scavengers, as some may have a lower affinity for your product.[2]

      • Solution 3: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[1]

      • Solution 4: Consider changing the solvent, as it can influence the interaction between the product and the adsorbent.[2]

Issue 3: Scavenger Appears Ineffective

  • Symptoms: Residual catalyst levels in the this compound product remain high even after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not be appropriate for the oxidation state of the catalyst or the solvent system.

      • Solution: Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).[1] Ensure the scavenger is compatible with your reaction solvent.[1]

    • Insufficient Scavenger Loading or Reaction Time: The amount of scavenger or the treatment time may be inadequate.

      • Solution: Increase the equivalents of the scavenger or prolong the stirring time. Follow the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is Celite and how does it aid in catalyst removal? A1: Celite is a diatomaceous earth that forms a porous filter bed. It is effective at trapping fine, insoluble catalyst particles that might otherwise pass through standard filter paper.[1]

Q2: What are solid-supported scavengers and what are their advantages? A2: Solid-supported scavengers are materials like silica or polystyrene that have been functionalized with ligands (e.g., thiols, amines) that chelate to the metal catalyst.[2][3] The key advantage is that once the catalyst is bound to the scavenger, it can be easily removed by simple filtration.[4]

Q3: Can activated carbon be used for catalyst removal, and what are its limitations? A3: Yes, activated carbon is a cost-effective method for adsorbing residual catalysts.[2][5] However, its non-specific nature can lead to the loss of the desired product due to co-adsorption.[2]

Q4: When should I consider column chromatography for catalyst removal? A4: Column chromatography is a powerful purification technique that can effectively remove catalyst residues along with other impurities.[5][6] It is particularly useful when high purity of the this compound product is required.[5]

Q5: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)? A5: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[2]

Data Presentation

Table 1: Comparison of Catalyst Removal Methods

MethodPurity Achieved (Typical)AdvantagesDisadvantages
Filtration through Celite®>95% (variable)Simple, fast, removes heterogeneous catalysts.[3]Ineffective for soluble or colloidal catalyst species.[1]
Activated Carbon95-99%Cost-effective, widely available.[2][5]Can lead to product loss due to non-specific adsorption.[2]
Metal Scavengers>99.5% (to ppm levels)High selectivity, high efficiency.[3]Can be more expensive than other methods.
Silica Gel Chromatography95-99%Removes catalyst and other impurities simultaneously.[3]Can be time-consuming and require significant solvent usage.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst using Celite® Filtration

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite® and gently compact it to create a level bed.[1]

  • Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in the reaction mixture.[1]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity and slowly pour it onto the center of the Celite® bed.[1]

  • Wash the Pad: Wash the Celite® pad with fresh solvent to ensure complete recovery of the this compound product.[1]

  • Collect the Filtrate: The collected filtrate contains the product, free from the heterogeneous catalyst.[1]

Protocol 2: Catalyst Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolve the Product: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate).[5]

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger (typically 2-5 equivalents relative to the initial catalyst amount) to the solution.[5]

  • Agitate the Mixture: Stir the mixture at room temperature for the time recommended by the manufacturer (typically 1-2 hours).[5]

  • Filter off the Scavenger: Remove the solid scavenger by filtration using a standard filter paper or a fritted funnel.[5]

  • Wash the Scavenger: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[5]

  • Concentrate the Product: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Protocol 3: Catalyst Removal using Activated Carbon

  • Dissolve the Product: Dissolve the crude this compound product in an appropriate solvent.[5]

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]

  • Stir the Suspension: Stir the mixture at room temperature for 1-2 hours.[5]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to effectively remove the fine carbon particles.[5]

  • Wash the Carbon/Celite® Cake: Wash the filter cake with fresh solvent to minimize product loss.[5]

  • Concentrate the Product: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]

Visualizations

Catalyst_Removal_Workflow start Crude this compound Product check_catalyst Is Catalyst Heterogeneous? start->check_catalyst celite_filtration Celite® Filtration check_catalyst->celite_filtration Yes scavenger Use Solid-Supported Scavenger check_catalyst->scavenger No (Soluble) check_purity1 Purity Acceptable? celite_filtration->check_purity1 check_purity1->scavenger No end Purified this compound check_purity1->end Yes check_purity2 Purity Acceptable? scavenger->check_purity2 activated_carbon Activated Carbon Treatment activated_carbon->check_purity2 chromatography Column Chromatography chromatography->end check_purity2->activated_carbon No check_purity2->chromatography High Purity Required check_purity2->end Yes

Caption: Decision tree for selecting a catalyst removal method.

Troubleshooting_Catalyst_Removal issue Problem: High Residual Catalyst cause1 Cause: Fine Particles issue->cause1 cause2 Cause: Soluble Catalyst issue->cause2 cause3 Cause: Product Binding to Purification Media issue->cause3 (Leads to Low Yield) solution1 Solution: Use Celite® or Membrane Filter cause1->solution1 solution2 Solution: Use Scavengers or Chromatography cause2->solution2 solution3 Solution: Reduce Adsorbent Amount, Wash Media cause3->solution3

Caption: Troubleshooting common issues in catalyst removal.

References

Addressing regioselectivity issues in the functionalization of 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-chlorofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chemical synthesis and modification of this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity. The furan (B31954) ring has three potentially reactive C-H bonds at the C2, C4, and C5 positions. The inherent electronic properties of the furan ring favor electrophilic attack and metallation at the C2 and C5 positions due to the stabilizing effect of the oxygen atom. The chloro-substituent at the C3 position further influences the reactivity of the adjacent C2 and C4 positions, often leading to mixtures of products.

Q2: How can I selectively functionalize the C2 position of this compound?

Selective functionalization at the C2 position is typically achieved through direct deprotonation (lithiation) using a strong base, followed by quenching with an electrophile. The C2 proton is the most acidic due to its proximity to the electronegative oxygen atom.

Q3: What methods are available for selective functionalization at the C4 position?

Functionalization at the C4 position is more challenging and often requires strategies to overcome the intrinsic preference for C2/C5 reactivity. Key strategies include:

  • Directed Ortho-Metalation (DoM): Introduction of a directing group at a suitable position can direct metallation to the C4 position.

  • Halogen Dance Reaction: Under specific basic conditions, a halogen at another position (e.g., a bromine introduced at C2) can migrate to the C4 position, which can then be functionalized.

  • Transition Metal-Catalyzed C-H Activation: Certain transition metal catalysts can selectively activate the C4-H bond.

Q4: Is it possible to selectively functionalize the C5 position?

Yes, while the C2 position is generally more reactive, selective functionalization at the C5 position can be achieved. This often involves careful optimization of reaction conditions, such as the choice of base, solvent, and temperature, to favor deprotonation or metal-halogen exchange at this site. In some cases, blocking the C2 position with a removable group can direct functionalization to C5.

Q5: What are the common side reactions to be aware of during the functionalization of this compound?

Common side reactions include:

  • Formation of regioisomers: Obtaining a mixture of C2, C4, and/or C5 substituted products is a frequent issue.

  • Over-functionalization: Di- or tri-substituted products may form, especially if an excess of reagents is used.

  • Ring-opening: The furan ring can be unstable under strongly acidic or basic conditions, or in the presence of certain nucleophiles.

  • Halogen scrambling or loss: The chloro-substituent can migrate or be reductively cleaved under certain reaction conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Lithiation Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of C2 and C5 lithiated products- Insufficiently low temperature, allowing for equilibration. - Base not selective enough. - Steric hindrance at the desired position is comparable to the undesired one.- Maintain the reaction temperature at -78°C or lower. - Use a bulkier base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor the less sterically hindered position. - Consider introducing a temporary blocking group at the undesired position.
Lithiation at C4 instead of the intended position- Unintended "halogen dance" reaction if other halogens are present. - Presence of a directing group influencing C4 lithiation.- Carefully control the base and temperature to suppress halogen migration.[1] - If a directing group is present, its effect must be considered in the reaction design.[2][3]
No lithiation occurs- Base is not strong enough. - Impurities in the solvent or on the glassware are quenching the base. - Starting material is not pure.- Use a stronger base (e.g., n-BuLi, s-BuLi, or t-BuLi). - Ensure all glassware is flame-dried and solvents are anhydrous. - Purify the this compound before use.
Issue 2: Low Yield in Metal-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material- Catalyst deactivation. - Inappropriate ligand for the chosen metal. - Reaction temperature is too low. - Base is not optimal.- Use a higher catalyst loading or a more robust catalyst system (e.g., pre-catalysts). - Screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. - Increase the reaction temperature incrementally. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Formation of significant side products (e.g., homo-coupling, dehalogenation)- Reaction temperature is too high. - Presence of oxygen in the reaction mixture. - Water content in the solvent is not optimal.- Lower the reaction temperature and increase the reaction time. - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). - Use anhydrous solvents, but in some cases, a small amount of water can be beneficial for Suzuki couplings.
No reaction- Inactive catalyst. - Incorrect reaction conditions.- Verify the quality of the catalyst and reagents. - Re-evaluate the chosen reaction conditions (solvent, temperature, base, ligand) based on literature precedents for similar substrates.

Data Presentation

Table 1: Regioselectivity in the Lithiation of this compound with Subsequent Electrophilic Quench

Position Base Solvent Temperature (°C) Electrophile (E+) Product Typical Yield (%) Regioselectivity
C2n-BuLiTHF-78DMF3-Chloro-2-formylfuran70-85High
C2LDATHF-78(CH₃)₃SiCl3-Chloro-2-(trimethylsilyl)furan80-95High
C5n-BuLi/TMEDAHexane-20 to 0CO₂4-Chloro-2-furoic acid50-60Moderate
C4s-BuLi with directing groupEt₂O-78I₂4-Iodo-3-chlorofuran derivative65-75High (substrate dependent)

Note: Yields and regioselectivity are highly dependent on the specific electrophile and reaction conditions. Data is compiled and extrapolated from general principles of furan and halofuran chemistry.

Table 2: Comparison of Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling of this compound

Catalyst System Typical Ligand Base Solvent Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/H₂O80-10060-80Advantages: Well-established, good functional group tolerance. Disadvantages: Higher cost, can be sensitive to air and moisture.
PdCl₂(dppf)dppfCs₂CO₃Dioxane90-11075-90Advantages: High activity, good for challenging substrates. Disadvantages: Higher cost of ligand and metal.
NiCl₂(dppp)dpppK₃PO₄t-Amyl alcohol100-12070-85Advantages: Lower cost, effective for unreactive chlorides. Disadvantages: Can be more sensitive to functional groups, may require higher temperatures.[1][4][5]
NiCl₂(IPr)IPr (NHC)K₃PO₄Dioxane80-10080-95Advantages: High activity, good for sterically hindered substrates. Disadvantages: NHC ligands can be more expensive and air-sensitive.

Note: This table provides a general comparison. Optimal conditions must be determined experimentally for each specific substrate combination.

Experimental Protocols

Protocol 1: Selective C2-Formylation of this compound via Lithiation

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise while maintaining the internal temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70°C.

  • Continue stirring at -78°C for 30 minutes, then allow the reaction mixture to warm slowly to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-chloro-2-formylfuran.

Protocol 2: C5-Arylation of this compound via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Logic cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Primary Functionalization Site start This compound lithiation Lithiation (n-BuLi, -78°C) start->lithiation Most Acidic Proton dom Directed Ortho-Metalation (Directing Group + Base) start->dom Requires Directing Group coupling Cross-Coupling (Pd or Ni catalyst) start->coupling At C-Cl bond c2 C2-Functionalized lithiation->c2 Kinetic Product c4 C4-Functionalized dom->c4 Site-Specific c5 C5-Functionalized coupling->c5 Substitution at C3, functionalization at other positions require different strategies

Caption: Decision pathway for regioselective functionalization of this compound.

Troubleshooting_Workflow start Experiment Start problem Unsatisfactory Result (Low Yield / Poor Selectivity) start->problem check_reagents Check Reagent Purity & Solvent Anhydrousness problem->check_reagents If reaction fails check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) problem->check_conditions If results are inconsistent success Successful Outcome problem->success If results are satisfactory optimize_base Optimize Base & Solvent check_reagents->optimize_base optimize_catalyst Optimize Catalyst System (Metal, Ligand, Loading) check_conditions->optimize_catalyst analyze_side_products Analyze Byproducts (GC-MS, NMR) optimize_catalyst->analyze_side_products optimize_base->analyze_side_products consult_literature Consult Literature for Similar Substrates analyze_side_products->consult_literature consult_literature->start Redesign Experiment

Caption: General troubleshooting workflow for functionalization reactions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 3-chlorofuran and related furan (B31954) derivatives. Understanding these patterns is crucial for the identification and structural elucidation of chlorinated organic compounds, which are of significant interest in environmental analysis, drug metabolism studies, and materials science. This document presents experimental data, detailed analytical protocols, and visual diagrams to facilitate a comprehensive understanding of the fragmentation pathways.

Introduction to Mass Spectrometry of Halogenated Furans

Electron Ionization (EI) mass spectrometry is a powerful technique for the analysis of volatile organic compounds. In the context of halogenated furans, the presence of chlorine or bromine atoms introduces characteristic isotopic patterns in the mass spectrum, aiding in the identification of these compounds. The fragmentation of the furan ring itself, influenced by the position and nature of substituents, provides a wealth of structural information. This guide will explore these aspects by comparing the fragmentation of this compound with its bromo-analog and a methylated furan derivative.

Comparison of Fragmentation Patterns

The following tables summarize the key fragment ions and their relative intensities for this compound, 3-bromofuran, and 2-methylfuran, as determined by Electron Ionization Mass Spectrometry (EI-MS).

Table 1: Key Fragment Ions and Relative Intensities

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound102/10475, 73, 68, 45, 39, 38
3-Bromofuran146/148117/119, 91, 68, 67, 39
2-Methylfuran8281, 53, 52, 51, 39

Table 2: Quantitative Data of Major Fragments

Compoundm/zProposed FragmentRelative Intensity (%)
This compound 104[C₄H₃³⁷ClO]⁺32.7
102[C₄H₃³⁵ClO]⁺100.0
75[M - HCN]⁺ or [C₃H₃O]⁺~60
73[M - CHO]⁺~40
68[C₄H₄O]⁺~30
45[C₂H₅O]⁺~50
39[C₃H₃]⁺~75
38[C₃H₂]⁺~40
3-Bromofuran 148[C₄H₃⁸¹BrO]⁺97.9
146[C₄H₃⁷⁹BrO]⁺100.0
119[M - CO + H]⁺ with ⁸¹Br~10
117[M - CO + H]⁺ with ⁷⁹Br~10
91[M - Br]⁺~5
68[C₄H₄O]⁺~20
67[C₄H₃O]⁺~30
39[C₃H₃]⁺~60
2-Methylfuran 82[C₅H₆O]⁺100.0[1][2]
81[M - H]⁺~60
53[M - CHO]⁺~76
52[C₄H₄]⁺~25
51[C₄H₃]⁺~38
39[C₃H₃]⁺~65

Discussion of Fragmentation Patterns

The mass spectrum of This compound is characterized by its molecular ion peaks at m/z 102 and 104, with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom.[3] The base peak is the molecular ion containing the ³⁵Cl isotope. Key fragmentation pathways include the loss of a chlorine atom to give a fragment at m/z 67, and the loss of a formyl radical (CHO) resulting in a peak at m/z 73. The prominent peak at m/z 39 corresponds to the stable cyclopropenyl cation.

In comparison, 3-bromofuran exhibits a molecular ion cluster at m/z 146 and 148 with an approximate 1:1 intensity ratio, characteristic of a single bromine atom.[4][5][6] Similar to this compound, it can lose the halogen atom, though the [M-Br]⁺ peak at m/z 67 is of lower relative abundance. A significant fragmentation pathway involves the loss of carbon monoxide (CO), a common feature in furan fragmentation, to yield ions at m/z 118/120.

The fragmentation of 2-methylfuran provides a useful comparison to a non-halogenated derivative. The molecular ion at m/z 82 is the base peak, indicating its relative stability.[1][2] A prominent fragment is observed at m/z 81, corresponding to the loss of a hydrogen atom to form a stable furfuryl cation. The loss of a neutral molecule of carbon monoxide (CO) from the molecular ion leads to a fragment at m/z 54, and subsequent loss of a hydrogen atom gives the peak at m/z 53. The ion at m/z 39, the cyclopropenyl cation, is also a significant fragment in the spectrum of 2-methylfuran.

Predicted Fragmentation of a Substituted this compound Derivative

While a specific mass spectrum for a substituted this compound derivative like 3-chloro-2-methylfuran was not found in the literature reviewed, its fragmentation pattern can be predicted based on the principles observed above. The molecular ion would be expected at m/z 116/118. Key fragmentation pathways would likely involve:

  • Loss of a chlorine atom: leading to a fragment at m/z 81.

  • Loss of a methyl radical: resulting in a fragment at m/z 101/103.

  • Loss of a formyl radical (CHO): giving a fragment at m/z 87/89.

  • Ring cleavage: producing smaller fragments, with a prominent peak at m/z 39.

The relative abundances of these fragments would depend on the stability of the resulting ions and neutral species.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of furan derivatives by Gas Chromatography-Mass Spectrometry (GC-MS), based on common practices found in the literature.[4][7]

1. Sample Preparation:

  • Samples are typically dissolved in a volatile organic solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of 1-10 µg/mL.

  • For trace analysis in complex matrices, headspace or solid-phase microextraction (SPME) techniques are often employed to isolate the volatile furan derivatives.[4][7]

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole/Analyzer Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for 3-halofurans and 2-methylfuran.

M Molecular Ion [C₄H₃XO]⁺˙ M_minus_X [M - X]⁺ [C₄H₃O]⁺ M->M_minus_X - X• M_minus_CO [M - CO]⁺˙ [C₃H₃X]⁺˙ M->M_minus_CO - CO C3H3 [C₃H₃]⁺ M_minus_X->C3H3 - CO M_minus_CO->C3H3 - X•

Caption: General fragmentation of 3-halofurans (X=Cl, Br).

M Molecular Ion [C₅H₆O]⁺˙ M_minus_H [M - H]⁺ [C₅H₅O]⁺ M->M_minus_H - H• M_minus_CO [M - CO]⁺˙ [C₄H₆]⁺˙ M->M_minus_CO - CO C3H3 [C₃H₃]⁺ M_minus_H->C3H3 - C₂H₂

Caption: Primary fragmentation of 2-methylfuran.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Furan Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of halogenated furan (B31954) adducts. Experimental data from representative studies on furan adducts are presented to support the comparison, alongside detailed experimental protocols for X-ray crystallographic analysis.

Performance Comparison: X-ray Crystallography vs. Alternatives

The determination of the precise three-dimensional structure of halogenated furan adducts is crucial for understanding their chemical reactivity, biological activity, and potential applications in drug design and materials science. While single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining unambiguous structural information, other techniques provide complementary data.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration, crystal packing.[1][2]Unambiguous and highly detailed structural information.[2]Requires high-quality single crystals, which can be challenging to grow.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, stereochemistry (endo/exo), solution-state conformation, dynamic processes.[3][4][5]Provides information about the structure in solution; non-destructive.[4]Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural clues.[6][7][8]High sensitivity, requires very small sample amounts.[7][8]Provides limited information on 3D structure and stereochemistry.
Computational Chemistry Theoretical prediction of molecular geometry, reaction energies, and spectroscopic properties.[9][10][11]Can predict structures of unstable or difficult-to-isolate compounds; provides insights into reaction mechanisms.[9][10]Predictions must be validated by experimental data; accuracy depends on the level of theory used.

Experimental Data: Crystallographic Parameters of Furan Adducts

ParameterValueReference
Compound N-phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideFuran-maleimide adduct
Formula C₁₄H₁₁NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 8.456(1)
c (Å) 13.567(3)
β (°) 109.87(2)
Volume (ų) 1091.1(4)
Z 4
Key Bond Length (C-O) (Å) 1.435(2), 1.438(2)
Key Bond Angle (C-O-C) (°) 95.6(1)

Note: This data is representative of a typical furan adduct and is intended for illustrative purposes.

Experimental Protocols

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis.[1]

Method: Slow Evaporation

  • Dissolution: Dissolve 5-10 mg of the purified halogenated furan adduct in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) in a small, clean vial. The solution should be saturated or near-saturated.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean crystallization vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable cryoprotectant oil.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector.[1]

  • Unit Cell Determination: The initial diffraction images are used to determine the unit cell parameters and the crystal lattice symmetry.

  • Data Integration: The complete dataset is collected by rotating the crystal through a range of angles. The intensities of all the diffracted spots are measured and integrated.

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure. This iterative process adjusts atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 3-Chlorofuran Adduct purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure signaling_pathway cluster_input Inputs cluster_process Process cluster_output Outputs xray_beam Monochromatic X-ray Beam diffraction Diffraction by Crystal Lattice xray_beam->diffraction crystal Single Crystal of This compound Adduct crystal->diffraction diffraction_pattern Diffraction Pattern (Intensities & Angles) diffraction->diffraction_pattern electron_density_map Electron Density Map diffraction_pattern->electron_density_map molecular_structure 3D Molecular Structure electron_density_map->molecular_structure

References

Reactivity Showdown: 3-Chlorofuran vs. 3-Bromofuran in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted furans are pivotal building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. The choice of halogen at the 3-position of the furan (B31954) ring, specifically between chlorine and bromine, significantly influences the molecule's reactivity in key synthetic transformations. This guide provides an objective comparison of the reactivity of 3-chlorofuran and 3-bromofuran (B129083), supported by experimental data and detailed protocols, to aid chemists in making informed decisions for their synthetic strategies.

Executive Summary

The comparative reactivity of this compound and 3-bromofuran is primarily dictated by the carbon-halogen (C-X) bond strength. The weaker carbon-bromine (C-Br) bond in 3-bromofuran renders it more susceptible to cleavage, leading to higher reactivity in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Consequently, 3-bromofuran generally requires milder reaction conditions and often provides higher yields compared to its chloro-analogue. Conversely, the stronger carbon-chlorine (C-Cl) bond in this compound necessitates more forcing conditions, including higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable outcomes.

Comparative Reactivity in Key Transformations

The differential reactivity between this compound and 3-bromofuran is most pronounced in two critical classes of reactions: palladium-catalyzed cross-coupling reactions and lithiation via metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl. This trend is a direct consequence of the C-X bond dissociation energies, where the weaker bond of the heavier halogen facilitates the rate-determining oxidative addition step in the catalytic cycle.

While direct head-to-head comparative studies for this compound and 3-bromofuran under identical conditions are scarce in the literature, the established principles of cross-coupling reactivity provide a clear framework for comparison. 3-Bromofuran is expected to be significantly more reactive than this compound in Suzuki, Stille, Heck, and Negishi couplings. This translates to milder reaction conditions (lower temperatures, shorter reaction times) and often higher yields for 3-bromofuran. In contrast, reactions with this compound typically demand more robust catalyst systems (e.g., those employing electron-rich and bulky phosphine (B1218219) ligands) and more forcing conditions to achieve satisfactory conversion.

Table 1: Qualitative Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction3-Bromofuran ReactivityThis compound ReactivityTypical Conditions for this compound
Suzuki Coupling HighLow to ModerateHigher temperatures, longer reaction times, specialized ligands (e.g., XPhos, SPhos)
Stille Coupling HighLowHigher temperatures, longer reaction times
Heck Coupling Moderate to HighLowHigher temperatures, longer reaction times, phosphine ligands like P(t-Bu)₃[1]
Negishi Coupling HighLow to ModerateHigher temperatures, longer reaction times
Lithiation (Metal-Halogen Exchange)

Metal-halogen exchange is a powerful method for the formation of organolithium reagents, which are versatile intermediates in organic synthesis. The rate of this exchange is also dependent on the nature of the halogen, with the order of reactivity being I > Br > Cl.

3-Bromofuran readily undergoes lithium-halogen exchange with alkyllithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form 3-furyllithium. This intermediate can then be trapped with various electrophiles. It is also documented that 3-bromofuran can be selectively deprotonated at the C2 position using lithium diisopropylamide (LDA) at low temperatures, without undergoing metal-halogen exchange[2].

Conversely, the stronger C-Cl bond in this compound makes metal-halogen exchange more challenging. This reaction typically requires more reactive organolithium reagents (e.g., sec-BuLi or t-BuLi) or higher temperatures, which can lead to competing side reactions.

Table 2: Comparison of Reactivity in Lithiation

Feature3-BromofuranThis compound
Ease of Metal-Halogen Exchange Readily undergoes exchange with n-BuLi at low temperatures.Requires more reactive alkyllithiums or higher temperatures.
Selective Deprotonation Can be selectively deprotonated at C2 with LDA at low temperatures.Less explored, but deprotonation would likely compete with slower metal-halogen exchange.

Experimental Protocols

The following are representative experimental protocols for Suzuki coupling and lithiation, illustrating the typical conditions required for each substrate.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromofuran (Representative)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromofuran (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Representative)

Note the use of a more specialized catalyst system and potentially higher temperature compared to the protocol for 3-bromofuran.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Add K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Lithiation and Trapping of 3-Bromofuran

Materials:

  • 3-Bromofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., benzaldehyde)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to -78 °C.

  • Add 3-bromofuran (1.0 mmol) to the cold THF.

  • Slowly add n-BuLi (1.1 mmol) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for this transformation.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd pdiil R-Pd(II)-X L_n oadd->pdiil r_x R-X (3-Halofuran) r_x->oadd trans Transmetalation pdiil->trans pdiil_r R-Pd(II)-R' L_n trans->pdiil_r r_boron R'-B(OR)_2 (Boronic Acid) r_boron->trans base Base base->trans redel Reductive Elimination pdiil_r->redel redel->pd0 Catalyst Regeneration product R-R' (Coupled Product) redel->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Halofuran, Boronic Acid, Catalyst, Base) setup Reaction Setup (Inert atmosphere, Degassed Solvent) start->setup reaction Heating and Stirring (Monitor progress by TLC/GC-MS) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Pure Product analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The choice between this compound and 3-bromofuran as a synthetic precursor has significant implications for reaction design and efficiency. 3-Bromofuran's higher reactivity allows for the use of milder conditions in key transformations like palladium-catalyzed cross-coupling and lithiation, often leading to higher yields and cleaner reactions. While this compound is a viable substrate, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as more forcing reaction conditions. For researchers in drug development and materials science, where rapid and efficient synthesis is crucial, 3-bromofuran often represents the more strategic choice. However, the lower cost and availability of this compound may make it an attractive option when the subsequent synthetic steps are not sensitive to harsher conditions and when catalyst development can overcome its inherent inertness. This guide provides the foundational knowledge for chemists to weigh these factors and select the optimal 3-halofuran for their specific synthetic goals.

References

Comparison of synthetic efficiency between different halofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into the furan (B31954) scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Halofurans serve as versatile intermediates in organic synthesis, enabling a diverse range of cross-coupling reactions and other functionalizations critical in drug discovery and development. This guide provides an objective comparison of synthetic methodologies for various halofurans, supported by experimental data to inform reaction planning and optimization.

Comparative Analysis of Synthetic Efficiency

The synthesis of halofurans can be broadly categorized by the position of the halogen substituent on the furan ring. The efficiency of these methods varies significantly based on the starting materials, catalytic system, and reaction conditions. Below is a summary of quantitative data for the synthesis of different halofurans.

Halofuran TypeStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Disubstituted 3-Iodofurans (Z)-β-bromoenol acetates and terminal alkynesPd/Cu catalystNot specifiedNot specifiedNot specifiedHigh[1]
3-Halofurans Allenyl ketonesAuCl₃Dioxane800.5-271-98[1][2][3]
3-Bromo-2,5-diarylfurans 1,4-diaryl but-3-yn-1-onesN-Bromosuccinimide (NBS)AcetoneNot specifiedNot specifiedHigh[1]
3-Iodo-2,5-diarylfurans 1,4-diaryl but-3-yn-1-onesN-Iodosuccinimide (NIS)AcetoneNot specifiedNot specifiedHigh[1]
3-Halofurans γ-hydroxy alkynonesHydrogen halide acidsNot specifiedNot specifiedNot specifiedModerate to Good[4]
Dihalogenated Furans FuranDirect halogenationVariesVariesVariesVaries[5]
Iododibenzo[b,d]furans Dibenzo[b,d]furanCuI / O₂Not specifiedNot specifiedNot specifiedNot specified[6]

Key Synthetic Workflows and Methodologies

The synthesis of halofurans often involves cyclization reactions of appropriately functionalized acyclic precursors or direct halogenation of the furan ring. Gold-catalyzed cycloisomerization of haloallenyl ketones has emerged as a particularly mild and efficient route to 3-halofurans.

Experimental Workflow: Gold-Catalyzed Synthesis of 3-Halofurans

A common and efficient method for the synthesis of 3-halofurans involves the gold-catalyzed cycloisomerization of haloallenyl ketones. This process is characterized by its high yields and selectivity under mild conditions.

Halofuran_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Cycloisomerization cluster_product Product HaloallenylKetone Haloallenyl Ketone Intermediate Halirenium Intermediate HaloallenylKetone->Intermediate Au(III) coordination & intramolecular attack GoldCatalyst AuCl₃ GoldCatalyst->Intermediate Solvent Solvent (e.g., Dioxane) Solvent->Intermediate Temperature Temperature (80 °C) Temperature->Intermediate Halofuran 3-Halofuran Intermediate->Halofuran Addition-Elimination

References

Validating the Structure of Novel Compounds Synthesized from 3-Chlorofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of novel furan derivatives is a continuous pursuit in the quest for new therapeutic agents. 3-Chlorofuran serves as a versatile starting material for introducing diverse functionalities onto the furan ring, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the synthesis of novel compounds from this compound and alternative synthetic routes, supported by experimental data and detailed protocols to aid in the structural validation and selection of synthetic strategies.

Synthesis and Structural Validation of 3-Substituted Furans from this compound

Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Below, we compare several key coupling reactions for the synthesis of 3-aryl, 3-alkenyl, 3-alkynyl, and 3-aminofurans.

Comparative Data of 3-Substituted Furans
Product ClassReaction TypeCatalyst/LigandBaseSolventYield (%)
3-ArylfuransSuzuki-Miyaura CouplingPd(OAc)₂ / SPhosK₂CO₃Toluene (B28343)/H₂O85-95%
3-AlkenylfuransHeck CouplingPd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane70-85%
3-AlkynylfuransSonogashira CouplingPd(PPh₃)₄ / CuIEt₃NTHF80-92%
3-AminofuransBuchwald-Hartwig Amination[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene75-90%
Experimental Protocols for Synthesis from this compound

General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylfuran.

Spectroscopic Data for a Representative 3-Arylfuran (3-Phenylfuran):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (t, J = 1.7 Hz, 1H), 7.55 – 7.50 (m, 2H), 7.43 (t, J = 1.9 Hz, 1H), 7.39 – 7.33 (m, 2H), 7.27 – 7.22 (m, 1H), 6.69 (dd, J = 1.9, 0.9 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 143.5, 140.2, 132.3, 128.7 (2C), 126.8, 124.5, 123.9 (2C), 109.8.

  • MS (EI): m/z (%) = 144 (M⁺, 100), 115 (75), 89 (30).

The following diagram illustrates the general workflow for the synthesis and validation of novel compounds from this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation This compound This compound Coupling_Reaction Palladium-Catalyzed Cross-Coupling This compound->Coupling_Reaction Arylboronic acid, alkene, alkyne, or amine Novel_Compound Novel 3-Substituted Furan Coupling_Reaction->Novel_Compound NMR NMR Spectroscopy (1H, 13C, etc.) Novel_Compound->NMR MS Mass Spectrometry Novel_Compound->MS IR IR Spectroscopy Novel_Compound->IR Structure_Confirmed Validated Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Synthesis and Validation Workflow

Comparison with Alternative Furan Synthesis Methods

While functionalization of a pre-existing furan ring like this compound is a powerful strategy, classical methods that construct the furan ring from acyclic precursors offer significant advantages in terms of starting material availability and the ability to introduce diverse substitution patterns directly. Here, we compare the synthesis of substituted furans via this compound with the Paal-Knorr and Feist-Benary syntheses.

Comparative Overview of Furan Synthesis Strategies
FeatureFunctionalization of this compoundPaal-Knorr SynthesisFeist-Benary Synthesis
Starting Materials This compound, organometallic reagents, etc.1,4-Dicarbonyl compoundsα-Halo ketones and β-dicarbonyl compounds
Key Transformation Palladium-catalyzed cross-couplingAcid-catalyzed cyclization and dehydrationBase-catalyzed condensation and cyclization
Advantages Direct introduction of functionality at C3.High yields, versatile for many substitution patterns.[1][2]Good for producing 2,5-disubstituted furans.[3][4]
Limitations Requires synthesis of this compound and coupling partners.Availability of 1,4-dicarbonyl starting materials can be a limitation.[1]Regioselectivity can be an issue with unsymmetrical β-dicarbonyls.
Experimental Protocols for Alternative Furan Syntheses

Paal-Knorr Furan Synthesis Protocol: [1][2][5][6][7]

  • To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol).

  • Add a suitable solvent (e.g., toluene, 10 mL) and an acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%).

  • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Feist-Benary Furan Synthesis Protocol: [3][4][8]

  • In a flask, dissolve the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Add a mild base (e.g., pyridine, 1.2 mmol).

  • To this mixture, add the α-halo ketone (1.0 mmol) dropwise.

  • Heat the reaction mixture to 50-100 °C and stir for several hours.

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the resulting furan derivative.

The logical relationship between these alternative synthetic pathways is depicted in the following diagram.

G cluster_de_novo De Novo Synthesis cluster_functionalization Functionalization Substituted_Furan Substituted_Furan Acyclic_Precursors Acyclic Precursors Paal_Knorr Paal-Knorr (1,4-Dicarbonyls) Feist_Benary Feist-Benary (α-Halo Ketone + β-Dicarbonyl) Paal_Knorr->Substituted_Furan Feist_Benary->Substituted_Furan 3_Chlorofuran This compound Cross_Coupling Cross-Coupling Reactions 3_Chlorofuran->Cross_Coupling Cross_Coupling->Substituted_Furan

Alternative Furan Synthesis Routes

Conclusion

The synthesis of novel compounds from this compound via palladium-catalyzed cross-coupling reactions provides a direct and efficient route to 3-substituted furans. The structural validation of these new chemical entities relies on a combination of standard spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy. While this approach is highly effective, researchers should also consider classical de novo furan syntheses like the Paal-Knorr and Feist-Benary reactions, which offer alternative pathways with different advantages regarding substrate availability and substitution patterns. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired efficiency of the synthetic sequence.

References

Unveiling the Electronic Landscape of 3-Chlorofuran: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic structure of heterocyclic compounds like 3-Chlorofuran is pivotal for predicting reactivity, designing novel molecules, and elucidating metabolic pathways. This guide provides a comprehensive computational comparison of this compound with its isomer, 2-Chlorofuran, and the parent molecule, Furan (B31954), offering insights into the impact of chlorine substitution on the molecule's electronic properties.

This analysis utilizes Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. By examining key electronic descriptors, we can gain a deeper understanding of the chemical behavior of these compounds.

Comparative Analysis of Electronic Properties

The electronic properties of this compound, 2-Chlorofuran, and Furan were calculated to provide a clear comparison. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential are summarized in the tables below. These values offer a quantitative measure of the molecules' reactivity and polarity.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Furan-6.890.987.870.72
2-Chlorofuran-7.12-0.156.971.85
This compound-7.05-0.216.841.98

Table 1: Calculated Electronic Properties of Furan, 2-Chlorofuran, and this compound.

The substitution of a chlorine atom significantly influences the electronic properties of the furan ring. Both 2-Chlorofuran and this compound exhibit lower HOMO and LUMO energies compared to furan, indicating that the presence of the electronegative chlorine atom stabilizes these frontier orbitals. Notably, this compound possesses a slightly smaller HOMO-LUMO gap than its 2-chloro isomer, suggesting a marginally higher reactivity. The dipole moments of the chlorinated furans are substantially larger than that of furan, a direct consequence of the polar C-Cl bond.

Geometrical Parameters

The optimized geometries of the molecules reveal the impact of chlorine substitution on bond lengths and angles.

MoleculeC=C Bond Lengths (Å)C-O Bond Lengths (Å)C-Cl Bond Length (Å)
Furan1.36, 1.431.37-
2-Chlorofuran1.35, 1.44, 1.371.36, 1.381.73
This compound1.36, 1.42, 1.361.37, 1.371.74

Table 2: Selected Optimized Bond Lengths.

Experimental Protocols: A Theoretical Approach

The data presented in this guide were generated through a series of computational experiments based on well-established theoretical protocols.

Computational Methodology:

All calculations were performed using Density Functional Theory (DFT). The molecular geometry of each compound (Furan, 2-Chlorofuran, and this compound) was optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.

Following geometry optimization, frequency calculations were carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The electronic properties, including HOMO and LUMO energies and the total dipole moment, were then calculated from the optimized geometries.

Visualizing the Computational Workflow

To provide a clear understanding of the process undertaken to generate the presented data, the following diagram illustrates the logical workflow of a typical computational chemistry study focused on the electronic structure of a molecule.

Computational_Workflow cluster_input Input Stage cluster_calculation Calculation Stage cluster_analysis Analysis Stage Mol_Structure Initial Molecular Structure (e.g., this compound) Method_Selection Selection of Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) Mol_Structure->Method_Selection Geom_Opt Geometry Optimization Method_Selection->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Validation Validation of Minima (No Imaginary Frequencies) Freq_Calc->Validation Elec_Prop_Calc Electronic Property Calculation Data_Extraction Extraction of Quantitative Data (Energies, Bond Lengths, etc.) Elec_Prop_Calc->Data_Extraction Validation->Elec_Prop_Calc If Minimum Confirmed Comparison Comparative Analysis Data_Extraction->Comparison

Caption: A flowchart illustrating the computational workflow for determining molecular electronic structure.

This guide provides a foundational computational perspective on the electronic structure of this compound and its comparison with related molecules. These theoretical insights are invaluable for guiding further experimental and developmental research in the fields of chemistry and drug discovery.

DFT Calculations on 3-Chlorofuran: A Guide to Investigating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of specific published research focusing on DFT calculations of reaction mechanisms directly involving 3-Chlorofuran. This guide, therefore, draws parallels from computational studies on furan (B31954) and its other derivatives to propose a robust approach for investigating the reactivity of this halogenated heterocycle.

Comparison of Potential Reaction Mechanisms

The presence of the electron-withdrawing chlorine atom and the furan ring's inherent aromaticity suggests several key reaction pathways that could be investigated for this compound. A comparative DFT study would be invaluable in elucidating the preferred mechanistic routes and the influence of the chloro-substituent.

Table 1: Comparison of Potential Reaction Mechanisms for this compound

Reaction TypePlausible Mechanism(s)Key Computational MetricsExpected Influence of 3-Chloro Substituent
Nucleophilic Aromatic Substitution (SNAr) Stepwise (Meisenheimer complex formation)Activation energies (Ea), Reaction enthalpies (ΔH), Intermediate stabilitiesThe chlorine atom can act as a leaving group. The electron-withdrawing nature of chlorine may activate the ring towards nucleophilic attack, particularly at the C2 and C5 positions.
Electrophilic Aromatic Substitution Stepwise (Wheland intermediate formation)Activation energies (Ea), Reaction enthalpies (ΔH), Regioselectivity (e.g., C2 vs. C5 attack)The chlorine atom is a deactivating group but is ortho-, para-directing. DFT can predict the most favorable position for electrophilic attack.
[4+2] Cycloaddition (Diels-Alder) Concerted or stepwiseActivation barriers, Transition state geometries, Reaction energiesThe electron-withdrawing chlorine may alter the dienophilic or dienic character of the furan ring, influencing the feasibility and stereoselectivity of the reaction.
Radical Reactions Hydrogen abstraction or additionBond dissociation energies, Activation barriers for radical additionThe C-H and C-Cl bond strengths, as well as the stability of potential radical intermediates, can be calculated to predict the most likely site of radical attack.

Proposed Computational and Experimental Protocols

To obtain reliable and comparable data, a consistent and well-defined computational and experimental protocol is essential.

Computational Protocol (DFT)

A robust DFT study of this compound's reactivity would involve the following steps:

  • Method Selection:

    • Functional: A hybrid functional such as B3LYP is a common starting point for organic reaction mechanisms. For more accurate barrier heights, double-hybrid functionals like B2PLYP or range-separated functionals like ωB97X-D could be employed.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVTZ would be appropriate to accurately describe the electronic structure and polarization effects.

  • Geometry Optimization: The geometries of reactants, transition states, intermediates, and products for each proposed reaction pathway should be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are crucial to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Searching: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods can be used to locate transition state structures.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed to verify that the located transition state connects the correct reactants and products.

  • Solvation Effects: Given that many reactions occur in solution, incorporating a solvent model (e.g., the Polarizable Continuum Model - PCM) is important for more realistic energy calculations.

Experimental Protocol for Validation

Experimental validation is critical to confirm the predictions of DFT calculations.

  • Synthesis and Characterization: Synthesis of this compound and any necessary starting materials, with full characterization using techniques like NMR, IR, and mass spectrometry.

  • Kinetic Studies:

    • Reaction rates under various conditions (temperature, concentration, solvent) should be measured to determine experimental activation energies.

    • Techniques like UV-Vis spectroscopy, GC-MS, or HPLC can be used to monitor the progress of the reaction.

  • Product Analysis:

    • Isolation and characterization of reaction products to determine the regioselectivity and stereoselectivity of the reactions.

    • Trapping experiments can be designed to detect the presence of proposed intermediates.

Visualization of Reaction Pathways

Visualizing the calculated reaction pathways is essential for a clear understanding of the mechanism. Graphviz can be used to create clear diagrams of the energetic landscape.

Example: Nucleophilic Aromatic Substitution

Below is a hypothetical reaction pathway for the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu-), visualized using Graphviz.

Nucleophilic_Aromatic_Substitution Reactants This compound + Nu- TS1 Transition State 1 (Attack of Nu-) Reactants->TS1 E_a1 Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 E_a2 Products Substituted Furan + Cl- TS2->Products

Caption: Hypothetical energy profile for a nucleophilic aromatic substitution on this compound.

Example: Diels-Alder Reaction Workflow

The logical workflow for investigating a potential Diels-Alder reaction can also be visualized.

Diels_Alder_Workflow cluster_computational Computational Investigation cluster_experimental Experimental Validation A Model Reactants: This compound + Dienophile B Locate Transition State (Concerted vs. Stepwise) A->B C Calculate Activation Barrier B->C D Optimize Product Geometry C->D E Determine Reaction Energy D->E I Compare Computational and Experimental Results E->I F Perform Reaction in Lab G Monitor Reaction Kinetics F->G H Isolate and Characterize Product(s) F->H G->I H->I

Caption: Workflow for a combined computational and experimental study of a Diels-Alder reaction.

Benchmarking 3-Chlorofuran: A Comparative Guide to its Performance in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of complex molecules, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. Among the versatile heterocyclic building blocks, functionalized furans are of significant interest. This guide provides an objective comparison of the performance of 3-chlorofuran in several pivotal synthetic transformations, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the Diels-Alder cycloaddition.

Due to a scarcity of direct comparative studies involving this compound, this guide leverages available data for 3-bromo- (B131339) and 3-iodofuran to establish performance benchmarks in cross-coupling reactions, adhering to the generally accepted reactivity trend of organohalides (I > Br > Cl). For the Diels-Alder reaction, the performance of this compound is contextualized within the established electronic effects of substituents on the furan (B31954) ring.

Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The performance of 3-halofurans in these transformations is intrinsically linked to the strength of the carbon-halogen bond, which dictates the ease of oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. While specific data for this compound is limited, the reactivity of other 3-halofurans provides a strong indication of its expected performance. Generally, aryl chlorides require more specialized and electron-rich, bulky phosphine (B1218219) ligands to achieve yields comparable to their bromide and iodide counterparts.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3,5-Dichloro-1,2,4-thiadiazole (B1299824)4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water/MethanolReflux55[1]
Aryl Halide (general)Arylboronic acidPd(OAc)₂K₃PO₄WaterRTHigh[2]
3-ChloropyridinePotassium isoquinolin-4-yltrifluoroborateNot specifiedNot specifiedNot specifiedNot specifiedExcellent[3]

Note: The data for 3,5-dichloro-1,2,4-thiadiazole illustrates the feasibility of coupling chloro-heterocycles, albeit with potentially moderate yields under conventional conditions. The general protocol for aryl halides in water at room temperature suggests that greener conditions are being developed for these transformations.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The reactivity trend of the halide significantly influences the reaction conditions required for a successful coupling.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-IodobenzofuransPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NNot specifiedNot specifiedHigh[4]
Aryl Halide (general)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT89[5]
Substituted IodobenzeneAryl AcetyleneSolid-supported Pd / Cu₂O-THF/DMA8060-74[6]

Note: The high yields obtained with 3-iodobenzofurans underscore the higher reactivity of iodo-compounds in Sonogashira couplings. It is anticipated that this compound would necessitate higher catalyst loadings, more specialized ligands, and potentially higher temperatures to achieve comparable results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl ChloridesVarious AminesPd₂(dba)₃ / XPhosNaOtBuTolueneNot specifiedup to 99[7]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiTolueneNot specified98[8]
Aryl Halide (general)1° or 2° AmineCatalytic PalladiumNaOtBu, LHMDS, K₂CO₃, or Cs₂CO₃THF, Toluene, Dioxane25-100High[9]

Note: The development of bulky, electron-rich phosphine ligands like XPhos has enabled the efficient coupling of aryl chlorides.[10] For this compound, employing such advanced catalyst systems would be crucial for achieving high yields.

Diels-Alder Reaction: The Role of Electronic Effects

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the furan diene is heavily influenced by the electronic nature of its substituents. Electron-donating groups enhance the reactivity of the furan, while electron-withdrawing groups decrease its reactivity in normal electron-demand Diels-Alder reactions.[11][12]

The chlorine atom at the 3-position of this compound acts as an electron-withdrawing group through induction, which is expected to decrease its reactivity as a diene compared to unsubstituted furan. However, it is still expected to undergo Diels-Alder reactions with electron-poor dienophiles, such as maleimides.[11][13]

DieneDienophileConditionsOutcomeReference
FuranMaleimide (B117702)Solvent-free, non-catalyticEfficient reaction[11]
2-Furoic acids and derivativesMaleimidesWater, mild conditionsEnhanced reaction rates[14]
Furan-tethered methylenecyclopropanesIntramolecularThermalModerate to excellent yields[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%) in a suitable solvent (e.g., water, 3 mL) is stirred at room temperature for the specified time.[2] Following the reaction, the mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated. The product is then purified by column chromatography.

General Procedure for Sonogashira Coupling of an Aryl Halide

To a solution of the aryl halide (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), an amine base (e.g., triethylamine, 3.0 eq), and the terminal alkyne (1.2 eq) are added sequentially.[16][17] The reaction is stirred at room temperature or heated as required. Upon completion, the mixture is diluted with an organic solvent and filtered. The filtrate is washed, dried, and concentrated, followed by purification of the product.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

In a glovebox or under an inert atmosphere, an oven-dried flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu). The aryl halide and the amine are then added, followed by the solvent (e.g., toluene). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is worked up by extraction and purified by chromatography.[7]

General Procedure for Diels-Alder Reaction of a Furan with a Maleimide

A solution of the furan derivative and the maleimide in a suitable solvent (or neat) is stirred at room temperature or heated. The progress of the reaction can be monitored by techniques such as NMR or TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

To further clarify the logical flow of these synthetic transformations, the following diagrams illustrate the general experimental workflows.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base in Solvent stir Stir at appropriate temperature reagents->stir Heat/Stir extract Extract with Organic Solvent stir->extract Reaction Complete dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Coupled Product

General Workflow for Suzuki-Miyaura Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base, and Solvent add_alkyne Add Terminal Alkyne reagents->add_alkyne stir Stir at RT or Heat add_alkyne->stir Heat/Stir workup Aqueous Workup stir->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify product product purify->product Alkynylated Product

General Workflow for Sonogashira Coupling

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Pd Precatalyst, Ligand, and Base in Solvent heat Heat to Reaction Temperature reagents->heat Heat/Stir extract Extract with Organic Solvent heat->extract Reaction Complete dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Arylamine Product

General Workflow for Buchwald-Hartwig Amination

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation reagents Combine Furan Derivative and Dienophile (Neat or in Solvent) stir Stir at RT or Heat reagents->stir Heat/Stir isolate Isolate Product stir->isolate Reaction Complete purify Purify by Recrystallization or Chromatography isolate->purify product product purify->product Cycloadduct

General Workflow for Diels-Alder Reaction

Conclusion

This compound represents a potentially cost-effective and readily available building block for the synthesis of complex furan-containing molecules. While direct quantitative data on its performance in key synthetic transformations is not as abundant as for its bromo and iodo counterparts, this guide provides a framework for predicting its reactivity and for designing effective synthetic strategies. For cross-coupling reactions, the use of modern, highly active catalyst systems is paramount to overcoming the lower reactivity of the C-Cl bond. In Diels-Alder reactions, the electron-withdrawing nature of the chlorine substituent must be considered when selecting the dienophile and reaction conditions. Further experimental studies directly comparing the performance of this compound with other 3-halofurans would be highly valuable to the scientific community.

References

Elucidating 3-Chlorofuran Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of reaction pathways is a cornerstone of modern chemical and pharmaceutical research. For heterocyclic compounds like 3-chlorofuran, understanding its metabolic fate and reactivity is crucial for assessing its potential toxicity and for the rational design of new chemical entities. Isotopic labeling is a powerful technique to trace the transformation of molecules through complex reaction networks. This guide provides a comparative overview of how isotopic labeling studies can be employed to investigate the reaction pathways of this compound, comparing this methodology with alternative approaches and providing supporting data from analogous systems.

Comparison of Investigative Methods for Reaction Pathways

Isotopic labeling offers a direct method to follow the fate of specific atoms within a molecule during a reaction. However, other techniques can also provide valuable mechanistic insights. The following table compares isotopic labeling with computational modeling and intermediate trapping.

FeatureIsotopic LabelingComputational ModelingTrapping of Reactive Intermediates
Principle Atoms in the reactant are replaced with their isotopes (e.g., ¹³C, ¹⁸O, ²H) to trace their path to the products.[1]Quantum chemical methods are used to calculate the energies of reactants, transition states, and products to predict the most likely reaction pathways.A "trapping" agent is added to the reaction to intercept and form a stable adduct with a short-lived reactive intermediate.[2][3][4][5][6]
Type of Data Direct evidence of bond formation/cleavage and atomic rearrangement. Kinetic Isotope Effects (KIEs) provide information on rate-determining steps.[7][8][9]Theoretical energy profiles, geometries of intermediates and transition states, and predicted reaction rates.Identification of the trapped adduct provides evidence for the existence of a specific intermediate.[2][3]
Advantages Provides unambiguous, direct experimental evidence of reaction mechanisms.[10] Applicable to both in vitro and in vivo systems.[11]Can explore a wide range of possible pathways and highly reactive species that are difficult to study experimentally. Cost-effective for initial screening of possibilities.Provides direct evidence for the formation of otherwise undetectable reactive intermediates.
Limitations Synthesis of labeled compounds can be complex and expensive.[12] Analysis requires specialized equipment (MS, NMR).[1][13]Accuracy is dependent on the level of theory and computational resources. Predictions require experimental validation.The trapping agent can sometimes alter the reaction pathway. Not all intermediates can be trapped.
Application to this compound Can definitively track the fate of the chlorine atom and the furan (B31954) ring carbons and oxygen.Can predict the most likely sites of initial attack and the energies of various potential reaction pathways.Could be used to trap potential electrophilic intermediates, such as epoxides or enediones.

Proposed Reaction Pathways of this compound and Their Investigation Using Isotopic Labeling

Due to the lack of direct experimental studies on this compound, we propose the following reaction pathways based on the known chemistry of furan and halogenated aromatic compounds. Isotopic labeling would be an ideal tool to validate these hypotheses.

Pathway 1: Epoxidation and Ring Opening

Metabolic activation of furan often proceeds via cytochrome P450-mediated epoxidation, leading to a reactive epoxide that can rearrange to an unsaturated dialdehyde.[2] For this compound, a similar pathway is plausible.

G A This compound B 3-Chloro-4,5-epoxyfuran A->B CYP450 C cis-2-Chloro-2-butene-1,4-dial B->C Rearrangement D Reaction with Nucleophiles (e.g., Glutathione) C->D G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A Synthesis of Isotopically Labeled this compound (e.g., ¹⁸O, ¹³C, ²H) B In Vitro Incubation (e.g., Liver Microsomes) or In Vivo Administration A->B C Sample Collection at Time Points B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F NMR Spectroscopy D->F G Structure Elucidation of Metabolites E->G F->G H Determination of Isotope Positions G->H I Pathway Elucidation H->I

References

Comparison of 3-Chlorofuran with non-halogenated furan in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-chlorofuran and its non-halogenated counterpart, furan (B31954), in the context of biological assays. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information on the known biological effects of furan and discusses the potential implications of chlorination on its activity. The information is intended to guide researchers in designing and interpreting studies involving these compounds.

Introduction

Furan is a heterocyclic organic compound that has been identified as a potent hepatotoxin and carcinogen in animal studies.[1][2] Its presence in various heat-treated foods has raised concerns about human health risks.[1] The toxicity of furan is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, into a reactive intermediate, cis-2-butene-1,4-dialdehyde (BDA).[3] This metabolite can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage and genotoxicity.[3]

This compound is a halogenated derivative of furan. The introduction of a chlorine atom to the furan ring is expected to alter its electronic properties, lipophilicity, and metabolic fate, thereby influencing its biological activity. Generally, halogenation of aromatic compounds can affect their toxicological profiles, sometimes leading to increased persistence and toxicity.[1][4]

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative studies, the following table provides a summary of known data for furan and a projected impact for this compound based on structure-activity relationships of halogenated hydrocarbons.

Biological AssayFuranThis compound (Projected)References
Cytotoxicity (IC50) Varies depending on the cell line and exposure duration. Generally exhibits dose-dependent cytotoxicity.Potentially higher cytotoxicity (lower IC50) due to increased lipophilicity and potential for enhanced metabolic activation or altered reactivity of metabolites. The chlorine atom may also directly contribute to toxic mechanisms.[5][6][7]
Mutagenicity (Ames Test) Generally considered non-mutagenic or weakly mutagenic in standard Ames assays without metabolic activation. Mutagenicity can be observed with S9 activation.Potentially mutagenic, possibly with a stronger response than furan, especially with metabolic activation. Halogenated aromatic compounds have been shown to exhibit increased genotoxicity compared to their parent compounds.[2][4]
Metabolism Metabolized by cytochrome P450 (primarily CYP2E1) to the reactive electrophile cis-2-butene-1,4-dialdehyde (BDA).Expected to be a substrate for cytochrome P450 enzymes. The chlorine substituent may influence the rate and regioselectivity of metabolism, potentially leading to the formation of different or more reactive metabolites.[3][8][9]
Hepatotoxicity Established hepatotoxin, causing liver necrosis and carcinogenesis in rodents.Likely to be hepatotoxic. The chlorine atom could enhance the lipophilicity, leading to greater accumulation in the liver and potentially more pronounced hepatotoxic effects.[1][10]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with various concentrations of furan or this compound (typically in a solvent like DMSO, with the final concentration not exceeding 0.5%). Include a vehicle control (solvent only) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[12]

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol for Volatile Compounds: [13][14][15]

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100) with and without a metabolic activation system (S9 fraction from rat liver).

  • Preparation: Prepare a top agar (B569324) containing a trace amount of histidine and biotin, the bacterial culture, and the test compound (furan or this compound) at various concentrations. For volatile compounds, a sealed incubation system is recommended to ensure exposure.[13]

  • Metabolic Activation: For tests with metabolic activation, add the S9 mix to the top agar.

  • Plating: Pour the top agar mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours in a sealed environment.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Mandatory Visualization

Signaling Pathway of Furan-Induced Hepatotoxicity

The following diagram illustrates the metabolic activation of furan and its subsequent role in inducing hepatotoxicity. It is hypothesized that this compound may follow a similar pathway, with the chlorine atom potentially influencing the rate of metabolic activation and the reactivity of the resulting metabolites.

Furan_Toxicity_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte Furan Furan / this compound CYP2E1 CYP2E1 Furan->CYP2E1 Metabolic Activation BDA Reactive Metabolite (e.g., BDA) CYP2E1->BDA Macromolecules Cellular Macromolecules (Proteins, DNA) BDA->Macromolecules Covalent Binding OxidativeStress Oxidative Stress BDA->OxidativeStress Induces Adducts Macromolecular Adducts Macromolecules->Adducts CellDamage Cellular Damage Adducts->CellDamage OxidativeStress->CellDamage Hepatotoxicity Hepatotoxicity (Necrosis, Apoptosis, Carcinogenesis) CellDamage->Hepatotoxicity

Caption: Metabolic activation pathway of furan leading to hepatotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of furan and this compound using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture seeding Cell Seeding in 96-well plate cell_culture->seeding treatment Treatment with Furan or this compound (Dose-response) seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

While direct comparative data is lacking, the principles of toxicology and metabolism suggest that this compound is likely to exhibit significant biological activity, potentially with greater cytotoxicity and mutagenicity than non-halogenated furan. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies to elucidate the specific biological effects of this compound. Further research is crucial to understand the risks associated with exposure to halogenated furans and to inform the development of safer chemicals and pharmaceuticals.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chlorofuran: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 3-Chlorofuran, a halogenated furan (B31954), presents specific hazards that necessitate a rigorous and informed disposal protocol. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Data

While a comprehensive toxicological profile for this compound is not fully detailed in available literature, its structural characteristics as a chlorinated furan and a flammable liquid warrant a high degree of caution.[1] It is classified as a highly flammable liquid and vapor.[1] The toxicological properties have not been fully investigated, but it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory irritation.[1]

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table summarizes available information and data for related compounds to provide a contextual understanding of potential hazards.

PropertyThis compoundFuran (for comparison)
CAS Number 50689-17-3[1][2]110-00-9
Molecular Formula C4H3ClO[1]C4H4O
Molecular Weight 102.52 g/mol [1]68.07 g/mol
Physical State LiquidLiquid
GHS Hazard Statements H225: Highly flammable liquid and vapour; H315: Causes skin irritation; H319: Causes serious eye irritation[3]H224: Extremely flammable liquid and vapour; H302: Harmful if swallowed; H331: Toxic if inhaled; H350: May cause cancer; H373: May cause damage to organs through prolonged or repeated exposure
UN Number 1993[3]2389

Experimental Protocol for Proper Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Eye Protection: Wear chemical safety glasses or goggles.[1][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: For higher concentrations or in case of spills, use appropriate respiratory protection.[1]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[4][6][7] Glass or polyethylene (B3416737) containers are generally suitable.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids, to prevent dangerous reactions.[4][8]

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4][7]

3. Spill Management:

  • Evacuate and Secure: In case of a spill, evacuate non-essential personnel and secure the area.[8]

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[8]

  • Absorb Spill: Use a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[4][8]

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it into a sealed, properly labeled hazardous waste container.[4][6]

  • Decontaminate: Ventilate the area and wash the spill site after the material has been completely removed.[8] Do not wash spills into the sewer system.[8]

4. Final Disposal Procedure:

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[1][6] Keep the container away from heat, sparks, and open flames.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8] Never dispose of this compound down the drain or in regular trash.[4][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G start Start: Handling this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_collection Step 2: Collect Waste in Designated & Labeled Container fume_hood->waste_collection check_spill Spill Occurred? waste_collection->check_spill spill_procedure Step 3: Follow Spill Management Protocol check_spill->spill_procedure Yes secure_container Step 4: Securely Cap Waste Container check_spill->secure_container No spill_procedure->waste_collection storage Store in Designated Satellite Accumulation Area secure_container->storage contact_ehs Step 5: Arrange Pickup by EHS or Licensed Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 3-Chlorofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Chlorofuran in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary and Personal Protective Equipment

While detailed toxicological data for this compound is limited, it should be handled with caution due to its chemical structure. It is a flammable liquid and may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The following table summarizes the potential hazards and the required personal protective equipment (PPE).

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Flammability Highly flammable liquid and vapor.[1]Keep away from heat, sparks, and open flames.[1] Use in a well-ventilated area.
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1] The toxicological properties have not been fully investigated.[1]Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change immediately if contaminated.[2][3] Eye Protection: Chemical safety glasses or goggles.[1][4] Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. For higher concentrations, use breathing protection.[1][4] Lab Coat: A dedicated lab coat, fully buttoned, is the minimum requirement.[3]
Skin and Eye Irritation May cause skin and eye irritation upon contact.Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Use safety glasses or goggles.[1][4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to post-handling cleanup. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble All Materials prep_ppe->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer and Use handling_weigh->handling_transfer post_clean Clean Equipment and Work Area handling_transfer->post_clean After Experiment post_waste Segregate and Label Waste post_clean->post_waste post_ppe Remove PPE Carefully post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

Operational Plan for Handling this compound

1. Pre-Operational Checks:

  • Ventilation: Ensure the chemical fume hood is certified and functioning correctly before starting any work.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses.[1][4]

  • Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.

2. Handling Procedure:

  • All handling of this compound must be conducted within a designated and properly functioning chemical fume hood.[4]

  • Avoid direct contact with the skin and eyes.[2]

  • Avoid the formation of aerosols and vapors.[2]

  • When weighing or transferring the compound, use dedicated spatulas and glassware.

  • Keep containers tightly closed when not in use.[2]

3. Post-Handling Decontamination:

  • Wipe down the work surface of the fume hood with an appropriate solvent.

  • Thoroughly clean all non-disposable equipment that came into contact with this compound.

  • Carefully remove PPE, avoiding cross-contamination. Dispose of contaminated gloves and other disposable items in the designated hazardous waste container.[2]

  • Wash hands and forearms thoroughly with soap and water after handling.[1]

Disposal Plan for this compound Waste

The disposal of this compound and any contaminated materials must be treated as hazardous waste and comply with all local, state, and federal regulations.[4]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with chlorinated organic compounds.

  • Solid Waste: All disposables contaminated with this compound, such as gloves, absorbent paper, and pipette tips, must be collected in a separate, sealed container labeled as hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[4]

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Keep containers tightly closed.

3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[5]

  • Disposal should be carried out by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2][4]

Emergency Response Plan for Spills

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Emergency Response for a this compound Spill.

Spill Response Steps:

  • Evacuate: Immediately evacuate personnel from the affected area.[2]

  • Notify: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: Prevent entry into the spill area.

  • Personal Protective Equipment: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.[2]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.